molecular formula C11H24N2 B1463136 N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915924-65-1

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Cat. No.: B1463136
CAS No.: 915924-65-1
M. Wt: 184.32 g/mol
InChI Key: HVMOOSAFNSNUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMOOSAFNSNUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672405
Record name N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-65-1
Record name N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine is a tertiary amine featuring a substituted piperidine core, a structural motif of interest in medicinal chemistry and materials science. This guide provides a detailed examination of viable synthetic pathways for its preparation, tailored for researchers, scientists, and drug development professionals. We will explore two primary, robust synthetic strategies: a multi-step sequence culminating in reductive amination and a more direct two-step nucleophilic substitution (alkylation) route. This document will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to guide route selection based on efficiency, scalability, and safety considerations. All key mechanistic claims and protocols are substantiated with authoritative citations.

Introduction and Retrosynthetic Analysis

N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (C₁₂H₂₆N₂) is a colorless liquid or solid organic compound with a molecular weight of 198.35 g/mol . While its solubility in water is low, it is soluble in various organic solvents like acetone and chloroform[1]. Its primary utility lies in its role as a chemical intermediate and building block in the synthesis of more complex molecules, particularly within pharmaceutical research and development.

The strategic synthesis of this molecule can be approached by disconnecting the structure at key C-N bonds. A retrosynthetic analysis reveals two logical and efficient pathways, as illustrated below.

G Target N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (Target Molecule) P1 Pathway I: Reductive Amination Target->P1 Disconnect C-N (isopropyl) P2 Pathway II: Nucleophilic Substitution Target->P2 Disconnect C-N (piperidine) I1_aldehyde 2-(4-Methylpiperidin-1-yl)acetaldehyde P1->I1_aldehyde I1_amine Isopropylamine P1->I1_amine I2_chloro 1-(2-Chloroethyl)-4-methylpiperidine P2->I2_chloro I2_amine Isopropylamine P2->I2_amine I1_alcohol 2-(4-Methylpiperidin-1-yl)ethanol I1_aldehyde->I1_alcohol Oxidation I1_piperidine 4-Methylpiperidine I1_alcohol->I1_piperidine I1_reagent 2-Chloroethanol I1_alcohol->I1_reagent I2_piperidine 4-Methylpiperidine I2_chloro->I2_piperidine I2_alkylhalide 1-Bromo-2-chloroethane I2_chloro->I2_alkylhalide

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway I (Reductive Amination): This strategy involves the formation of the bond between the ethyl chain and the isopropylamine nitrogen. This is achieved by reacting an aldehyde precursor, 2-(4-methylpiperidin-1-yl)acetaldehyde, with isopropylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine[2][3].

  • Pathway II (Nucleophilic Substitution): This is a direct alkylation approach where the piperidine nitrogen acts as a nucleophile. It involves reacting 4-methylpiperidine with a suitable 2-carbon electrophile already bearing the isopropylamine group, such as N-(2-chloroethyl)propan-2-amine. An alternative, and often more practical, variation involves a two-step sequence: first, alkylating 4-methylpiperidine with a dihaloethane, followed by substitution of the remaining halide with isopropylamine[4].

Synthesis Pathway I: Reductive Amination

This pathway is a cornerstone of amine synthesis, valued for its high selectivity and generally mild reaction conditions[5]. The strategy builds the molecule sequentially, ensuring precise control over the introduction of each functional group.

Principle and Rationale

Reductive amination is typically a one-pot procedure where a carbonyl compound (aldehyde or ketone) reacts with an amine to form an imine or iminium ion, which is subsequently reduced by a hydride reagent present in the reaction mixture[3][5]. The choice of reducing agent is critical; it must be selective enough to reduce the C=N bond of the imine faster than the C=O bond of the starting carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose, as it is a mild and selective reducing agent, particularly effective for reactions with aldehydes.

Experimental Protocol

This synthesis is performed in three distinct steps: synthesis of an alcohol precursor, oxidation to the key aldehyde intermediate, and the final reductive amination.

Step 2.2.1: Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq), potassium carbonate (1.5 eq) as a base, and acetonitrile as the solvent.

  • Add 2-chloroethanol (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography to obtain pure 2-(4-methylpiperidin-1-yl)ethanol.

Step 2.2.2: Oxidation to 2-(4-Methylpiperidin-1-yl)acetaldehyde

Caution: Many oxidation reagents are toxic and require careful handling in a fume hood.

  • Prepare a solution of the alcohol from Step 2.2.1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of oxalyl chloride (1.2 eq) in DCM, followed by dimethyl sulfoxide (DMSO) (2.5 eq) (Swern oxidation conditions).

  • Stir the mixture at -78°C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde is often used immediately in the next step without further purification due to its potential instability.

Step 2.2.3: Reductive Amination to Yield the Final Product

  • Dissolve the crude aldehyde from Step 2.2.2 (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add isopropylamine (1.2 eq) to the solution, followed by a few drops of acetic acid to catalyze imine formation[5].

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine.

Workflow and Data

Caption: Workflow for the Reductive Amination Pathway.

StepReactionStarting MaterialsKey ReagentsExpected Yield
1N-Alkylation4-Methylpiperidine, 2-ChloroethanolK₂CO₃75-85%
2Oxidation2-(4-Methylpiperidin-1-yl)ethanolOxalyl Chloride, DMSO, TEA60-70% (crude)
3Reductive AminationAcetaldehyde intermediate, IsopropylamineNaBH(OAc)₃65-80%
Overall - - - 30-45%

Synthesis Pathway II: Two-Step Nucleophilic Substitution

This pathway offers a more convergent and potentially higher-yielding route by forming the two C-N bonds in separate, dedicated steps. The key is the synthesis of a bifunctional intermediate that can react sequentially with each amine.

Principle and Rationale

This strategy relies on the principles of nucleophilic substitution (Sₙ2 reaction). In the first step, the secondary amine of 4-methylpiperidine acts as a nucleophile, displacing a halide from a dihaloalkane like 1-bromo-2-chloroethane. The bromine is a better leaving group, ensuring selective reaction at that position. The resulting chloro-intermediate is then subjected to a second Sₙ2 reaction, where isopropylamine displaces the chloride to form the final product. A mild base is typically required in the first step to neutralize the HBr formed.

Experimental Protocol

Step 3.2.1: Synthesis of 1-(2-Chloroethyl)-4-methylpiperidine

  • In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) and potassium carbonate (1.2 eq) in a suitable solvent such as toluene or acetonitrile.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction's completion by GC-MS or TLC.

  • Cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1-(2-chloroethyl)-4-methylpiperidine as a clear oil.

Step 3.2.2: Synthesis of N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine

  • In a sealed pressure vessel, combine the chloro-intermediate from Step 3.2.1 (1.0 eq), isopropylamine (3.0 eq, serves as both reactant and base), and a catalytic amount of sodium iodide (0.1 eq) to facilitate the halide exchange (Finkelstein reaction conditions). Ethanol can be used as a solvent.

  • Seal the vessel and heat to 80-100°C for 18-24 hours. The progress should be monitored by GC-MS.

  • After completion, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the excess isopropylamine and solvent.

  • Dissolve the residue in DCM and wash with a 1M NaOH solution to remove any ammonium salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The final product can be purified by vacuum distillation or column chromatography to achieve high purity.

Workflow and Data

Sources

Physicochemical properties of "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Authored by: A Senior Application Scientist

Abstract

The journey of a molecule from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This guide provides a detailed examination of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a novel chemical entity. We will explore its core physicochemical attributes, discuss their profound implications in drug development, and provide robust, field-proven protocols for their experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize similar molecules.

Compound Identification and Core Properties

A thorough understanding begins with the fundamental identity of the molecule. N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a diamine featuring a substituted piperidine ring linked to an isopropylamine moiety via an ethyl bridge.

Chemical Structure:

A summary of its key computed and known properties is presented below. These values serve as an essential baseline for directing experimental design and interpreting biological data.

PropertyValueSource
IUPAC Name N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine-
CAS Number 915924-65-1[3][4]
Molecular Formula C₁₁H₂₄N₂[3]
Molecular Weight 184.32 g/mol [3]
Predicted logP 2.40[4]
Physical Form Liquid[4]

The Significance of Physicochemical Properties in Drug Development

Optimizing physicochemical properties is a central tenet of modern medicinal chemistry.[5] A molecule with high target affinity but poor "drug-like" properties is unlikely to succeed in clinical development.[6] Let's dissect the importance of the core parameters for our target compound.

  • Ionization Constant (pKa): The pKa value defines the extent of ionization of a molecule at a given pH. For N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, which possesses two basic nitrogen atoms, the pKa values will dictate its charge state in different physiological compartments. This is critical because the ionized (charged) form generally exhibits higher aqueous solubility, while the neutral (uncharged) form is better able to permeate lipidic cell membranes.[2][7] Therefore, pKa directly influences both solubility and permeability, which are cornerstones of oral absorption.

  • Lipophilicity (logP): Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between octanol and water, measures a compound's affinity for fatty versus aqueous environments.[8] It is a crucial predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[5] While a certain degree of lipophilicity is necessary for membrane traversal, excessively high logP values can lead to poor solubility, increased metabolic clearance, and a higher likelihood of off-target toxicity.[1][6] The predicted logP of 2.40 suggests a balanced character, warranting precise experimental verification.

  • Aqueous Solubility: For a drug to be absorbed into the bloodstream, it must first dissolve in the aqueous environment of the gastrointestinal tract.[9] Poor aqueous solubility is a leading cause of low and erratic bioavailability for orally administered drugs. Therefore, accurately measuring the solubility of a new chemical entity is a non-negotiable step in early development to inform formulation strategies and predict in vivo performance.[10] A common goal in drug discovery is to achieve an aqueous solubility of >60 µg/mL.[9]

Experimental Determination of Physicochemical Properties

Predictive models provide valuable initial estimates, but definitive data can only be obtained through rigorous experimentation.[8] The following sections detail standard, self-validating protocols for determining the pKa, logP, and solubility of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] It relies on the principle that as a titrant (a strong acid or base) is added to a solution of the analyte, the pH will change. The point of maximum inflection on the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[11][13] Given that our compound has two basic centers, this method will allow for the determination of both pKa values.

Experimental Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

  • Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the combined pH electrode and a temperature probe into the sample solution.

  • Titration: Begin stirring the solution gently. Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.

  • Blank Titration: Repeat the entire procedure using only the 0.15 M KCl solution (without the compound) to correct for the buffering capacity of water and any impurities.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first and second derivatives of the curve can be used to accurately locate the inflection points.

Workflow Diagram: pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in 0.15M KCl titrate Add 0.1M HCl Titrant Incrementally prep1->titrate prep2 Calibrate pH Meter prep2->titrate record Record pH After Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot calc Determine pKa from Inflection Points plot->calc

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Causality: The shake-flask method is the traditional and most direct way to measure the partition coefficient (P).[11] It involves physically partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the resulting concentration in each phase. The ratio of these concentrations gives P, and its base-10 logarithm gives logP.[8][14] This method is robust and provides a true measure of the compound's partitioning behavior at equilibrium.

Experimental Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at a pH where the compound will be predominantly in its neutral, un-ionized form (at least 2 pH units away from the highest measured pKa). Pre-saturate the buffer with n-octanol and, separately, pre-saturate the n-octanol with the buffer by mixing and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel or glass vial, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated buffer (e.g., a 1:1 ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough partitioning.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.[15]

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate Octanol and Buffer mix Mix Octanol and Aqueous Phases prep1->mix prep2 Prepare Compound Stock in Octanol prep2->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifuge) shake->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calc Calculate logP quantify->calc

Caption: Workflow for a kinetic solubility assay with UV detection.

Conclusion

The physicochemical properties of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine are not merely academic data points; they are critical determinants of its potential as a therapeutic agent. A comprehensive understanding of its pKa, logP, and solubility provides invaluable insights that guide lead optimization, formulation development, and the design of subsequent in vivo studies. The experimental protocols outlined in this guide represent robust, industry-standard methodologies for obtaining the high-quality, reproducible data necessary for making informed decisions in the complex process of drug discovery.

References

  • Di, L., & Kerns, E. H. (2016).
  • Avdeef, A. (2012).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link] [16]5. Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

  • Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • PubChem. (n.d.). N-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine: Synthesis, Properties, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (CAS Number: 915924-65-1) is a substituted piperidine derivative with potential applications as a chemical intermediate in pharmaceutical research and development. This document provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential, yet currently unexplored, biological significance. Given the absence of specific published data on this molecule, this guide synthesizes information from related compounds and general synthetic methodologies to provide a foundational resource for researchers.

Introduction and Chemical Identity

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a diamine featuring a 4-methylpiperidine core linked via an ethyl spacer to an isopropylamine moiety. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a range of biological targets. This guide will explore the synthesis and potential utility of this specific derivative.

Physicochemical Properties

A summary of the key physicochemical properties for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 915924-65-1
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Appearance Colorless liquid or solid
Solubility Low solubility in water; soluble in non-polar solvents like acetone and chloroform.
LogP (calculated) 2.40[1]
Rotatable Bonds 4[1]
Purity (typical) ≥ 95%[1]

Proposed Synthetic Route: Reductive Amination

While a specific, peer-reviewed synthesis for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine has not been identified in the scientific literature, a highly plausible and efficient method for its preparation is through the reductive amination of 2-(4-methylpiperidin-1-yl)ethanamine with acetone. Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally high yields.[2][3]

The proposed two-step, one-pot reaction involves the initial formation of an imine intermediate from the primary amine and the ketone (acetone), followed by in-situ reduction to the desired secondary amine.

Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-(4-methylpiperidin-1-yl)ethanamine process Reductive Amination (e.g., NaBH(OAc)₃, Methanol) reactant1->process reactant2 Acetone reactant2->process product N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine process->product

Caption: Proposed synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

Hypothetical Step-by-Step Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on standard reductive amination methodologies and has not been optimized for this specific transformation. Researchers should conduct their own optimization and characterization.

  • Reaction Setup: To a solution of 2-(4-methylpiperidin-1-yl)ethanamine (1.0 eq.) in an appropriate solvent such as methanol or dichloromethane (0.1-0.5 M), add acetone (1.1-1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise, maintaining the temperature below 10 °C. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, though NaBH(OAc)₃ is often preferred for its milder nature and reduced toxicity.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activity and Research Applications

While no specific biological data for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is currently available, the broader class of substituted piperidines is known for a wide range of pharmacological activities.[4] This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.

Central Nervous System (CNS) Applications

The piperidine moiety is prevalent in many CNS-active drugs.[4] Depending on the overall structure, substituted piperidines can interact with various receptors and transporters in the brain, including dopaminergic, serotonergic, and opioid receptors. Therefore, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine could be a starting point for the synthesis of novel ligands for these targets, with potential applications in treating neurological and psychiatric disorders.

Antimicrobial and Antifungal Properties

Certain piperidine derivatives have demonstrated antimicrobial and antifungal activities.[5] The lipophilicity and basicity of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine could contribute to its ability to interact with microbial membranes or intracellular targets. Further derivatization could lead to the development of novel anti-infective agents.

Use as a Chemical Intermediate

The primary current use of this compound is as a chemical reagent and intermediate. The secondary amine provides a reactive handle for further synthetic modifications, such as N-acylation or N-alkylation, to build more complex molecules.

G cluster_derivatization Potential Derivatization Pathways cluster_applications Potential Applications start N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine path1 N-Acylation start->path1 path2 N-Alkylation start->path2 path3 Sulfonylation start->path3 app1 CNS Receptor Ligands path1->app1 app2 Antimicrobial Agents path2->app2 app3 Novel Scaffolds path3->app3

Caption: Potential derivatization pathways and applications.

Safety and Handling

As an organic amine, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes, and inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazard Phrases: Commercially available samples may be associated with hazard phrases such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Conclusion and Future Directions

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a chemical entity with untapped potential in medicinal chemistry and drug discovery. While its primary current role is that of a synthetic intermediate, its structural features suggest that it could be a valuable building block for creating novel compounds with a range of biological activities. The proposed synthetic route via reductive amination offers a practical starting point for its preparation. Future research should focus on the synthesis, purification, and full characterization of this compound, followed by a systematic evaluation of its biological properties to unlock its full potential.

References

  • ChemBK. (2024, April 10). N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine.
  • PsychonautWiki. (2020, September 24). Substituted piperidines. Retrieved from [Link]

  • Sigma-Aldrich. N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine.
  • SciSupplies. N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine.
  • Hit2Lead. N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine.
  • Fisher Scientific. (2010, November 9). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperidin-2-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Tenova Pharma. (n.d.). 1-[2-(piperazin-1-yl)ethyl]piperazine 4TFA.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PubMed Central.
  • BenchChem. (n.d.). 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 2-methyl-N-[4-({[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-amino}sulfonyl) - PubChem. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9984180
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents Contents. Retrieved from The Royal Society of Chemistry website.
  • SpectraBase. (n.d.). N-[2-(1-Benzylpiperidin-4-yl)ethyl]-7-methoxy-2-oxo-2H-chromene-3-carboxamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine: Application Notes and Protocols.
  • MDPI. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Angene Chemical. N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]PROPAN-2-AMINE. Retrieved from Angene Chemical website.AMINE*.

Sources

"N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Executive Summary: This document provides a comprehensive technical overview of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a diamine of interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, propose a detailed and logical synthetic pathway, discuss methods for its characterization, and examine its potential applications as a building block in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemical profile and utility.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, including good aqueous solubility and metabolic stability, combined with its three-dimensional structure, allow it to effectively interact with a wide array of biological targets.[1] Specifically, substituted piperidines are integral components of drugs targeting the central nervous system (CNS), as well as antiviral, anticancer, and anti-inflammatory agents.[1][3] The compound N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine incorporates this key structural motif, functionalized with a diamine side chain that offers multiple points for synthetic elaboration, making it a versatile intermediate for the construction of more complex molecular architectures.

Physicochemical and Structural Properties

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is an asymmetrically substituted ethylenediamine derivative. Its core structure consists of a 4-methylpiperidine ring linked via its nitrogen to an N-isopropylethylenediamine chain. The key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine-
CAS Number 915924-65-1[4]
Molecular Formula C₁₁H₂₄N₂[4]
Molecular Weight 184.32 g/mol [4][5]
Appearance Colorless liquid or solid[4]
Solubility Low solubility in water; soluble in non-polar solvents (e.g., acetone, chloroform)[4]
Calculated XLogP3 1.9[5]
Topological Polar Surface Area 15.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]

Figure 1: 2D Structure of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

A 2D representation of the molecular structure.

Synthesis and Characterization

The synthesis of asymmetrically substituted ethylenediamines like the title compound can be achieved through several established routes.[6] A highly reliable and logical approach is the nucleophilic substitution of a haloalkane by an amine. This retrosynthetic pathway is outlined below.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed between the ethyl linker and the secondary amine, suggesting isopropylamine and a 1-(2-haloethyl)-4-methylpiperidine electrophile as key precursors. The electrophile, in turn, can be synthesized from 4-methylpiperidine.

retrosynthesis cluster_precursors Key Precursors cluster_starting_materials Starting Materials TM Target Molecule C₁₁H₂₄N₂ P1 Isopropylamine TM->P1 C-N Disconnection P2 1-(2-chloroethyl)-4-methylpiperidine TM->P2 SM1 4-Methylpiperidine P2->SM1 Alkylation SM2 2-Chloroethanol P2->SM2 via Alcohol Intermediate SM3 Thionyl Chloride SM2->SM3 Chlorination

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol details a robust, three-step synthesis starting from commercially available 4-methylpiperidine.

Step 1: Synthesis of 2-(4-Methylpiperidin-1-yl)ethan-1-ol

  • Reaction Setup: To a round-bottom flask, add 4-methylpiperidine (1.0 eq), 2-chloroethanol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (ACN) as the solvent (to make a ~0.5 M solution).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: After cooling to room temperature, filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired alcohol.

Step 2: Synthesis of 1-(2-Chloroethyl)-4-methylpiperidine

  • Reaction Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel, under an inert nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reaction: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloroalkane, which can be used in the next step without further purification or distilled under vacuum.

Step 3: Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

  • Reaction Setup: In a sealed pressure vessel, combine the chloroalkane from Step 2 (1.0 eq), isopropylamine (3.0 eq, serves as both reactant and base), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN). The use of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can also be employed.[7]

  • Reaction: Heat the mixture to 70-80°C and stir for 16-24 hours. Monitor the reaction for the disappearance of the starting chloroalkane by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess isopropylamine and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure diamine.

workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Final Alkylation S1_React Mix 4-Methylpiperidine, 2-Chloroethanol, K₂CO₃ in ACN S1_Heat Reflux for 12-24h S1_React->S1_Heat S1_Workup Filter & Concentrate S1_Heat->S1_Workup S1_Purify Purify (Distillation/Chromatography) S1_Workup->S1_Purify S1_Product Product 1: 2-(4-Methylpiperidin-1-yl)ethan-1-ol S1_Purify->S1_Product S2_React Dissolve Product 1 in DCM Cool to 0°C S1_Product->S2_React S2_Add Add SOCl₂ dropwise S2_React->S2_Add S2_Stir Stir at RT for 2-4h S2_Add->S2_Stir S2_Workup Quench, Extract, Concentrate S2_Stir->S2_Workup S2_Product Product 2: 1-(2-Chloroethyl)-4-methylpiperidine S2_Workup->S2_Product S3_React Mix Product 2, Isopropylamine in ACN/DMF (Pressure Vessel) S2_Product->S3_React S3_Heat Heat at 70-80°C for 16-24h S3_React->S3_Heat S3_Workup Concentrate, Extract, Dry S3_Heat->S3_Workup S3_Purify Purify (Chromatography/Distillation) S3_Workup->S3_Purify S3_Final Final Product: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine S3_Purify->S3_Final

Caption: Proposed experimental workflow for synthesis.

Characterization

The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the single CH proton), signals for the methyl group on the piperidine ring (a doublet), and a complex series of multiplets for the various methylene protons on the piperidine ring and the ethyl linker.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): According to the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) should exhibit a molecular ion peak (M⁺) at an even mass-to-charge (m/z) ratio.[8] For C₁₁H₂₄N₂, the molecular ion peak would be expected at m/z 184. Key fragmentation patterns for amines involve α-cleavage, which would likely lead to characteristic fragments.[8][9] The most stable fragment would likely arise from cleavage of the C-C bond adjacent to the piperidine nitrogen, resulting in a resonance-stabilized iminium ion.

  • Infrared (IR) Spectroscopy: The spectrum should show a characteristic N-H stretch for the secondary amine in the 3300-3500 cm⁻¹ region, as well as C-H stretching and bending vibrations.

Potential Applications in Research and Development

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is primarily valuable as a chemical intermediate and a scaffold for building more complex molecules. The presence of two distinct nitrogen atoms—a tertiary amine within the piperidine ring and a secondary amine on the side chain—allows for selective functionalization.

  • Building Block for Novel Ligands: The secondary amine provides a reactive handle for derivatization through acylation, alkylation, sulfonylation, or reductive amination to generate libraries of new compounds for high-throughput screening.

  • Drug Discovery: Piperidinoethylamine moieties are found in various biologically active compounds, including agents for treating CNS disorders.[6] This scaffold could be used to synthesize analogs of known drugs or to explore new chemical space for targets where a basic nitrogen and a flexible chain are important for binding.

Safety and Handling

As an organic amine, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Toxicity: While specific toxicity data is not available, similar amines can be corrosive and harmful if swallowed or absorbed through the skin. Assume the compound is hazardous and handle accordingly.

Conclusion

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a functionalized diamine that leverages the privileged 4-methylpiperidine scaffold. Its well-defined structure and multiple points for synthetic modification make it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide provide a clear and logical pathway to access this compound, enabling its further exploration in the development of novel chemical entities.

References

  • Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

  • Shiryaev, S. A., et al. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]

  • ChemBK. (2024). N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Angene Chemical. (n.d.). N-[2-(4-METHYLPIPERIDIN-1-YL)ETHYL]PROPAN-2-AMINE | 915924-65-1. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • MolCore. (n.d.). 915924-65-1 | N-[2-(4-甲基哌啶. Retrieved from https://www.molcore.com/cas-915924-65-1.html
  • MDPI. (n.d.). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Speciality Chemical. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Solubility of "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. In the absence of extensive empirical data for this specific entity, this document synthesizes foundational principles of organic chemistry, predictive modeling, and established experimental protocols to empower researchers with a robust framework for understanding and manipulating its solubility. We will explore the molecular structure's impact on solubility, delve into predictive models for solvent selection, and provide detailed methodologies for empirical solubility determination.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous scientific and technical challenges. Among the most fundamental of these is solubility. The ability to dissolve a compound in a suitable solvent is a prerequisite for a vast array of processes, including:

  • Chemical Synthesis: Ensuring reactants are in the same phase for efficient and controlled chemical reactions.

  • Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

  • Formulation: The final dosage form, be it a tablet, injectable, or topical solution, requires the API to be solubilized at some stage.

  • Bioavailability: For a drug to exert its therapeutic effect, it must first dissolve in bodily fluids to be absorbed into the bloodstream.

This guide focuses on N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a molecule with structural features that suggest a nuanced solubility profile. By understanding the interplay of its functional groups and the properties of various organic solvents, researchers can make informed decisions to optimize their experimental and developmental workflows.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine and how they are likely to influence its interaction with organic solvents.

Key Structural Features:

  • Piperidine Ring: A saturated heterocyclic amine, the piperidine moiety is a common scaffold in pharmaceuticals. The nitrogen atom within the ring is a hydrogen bond acceptor, contributing to its polarity. Piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[1]

  • 4-Methyl Group: The methyl group on the piperidine ring is a nonpolar, hydrophobic substituent. While a single methyl group has a minor impact, it slightly increases the lipophilicity of the molecule.

  • Ethyl Linker: A short, flexible alkyl chain connecting the piperidine ring to the secondary amine. This adds to the nonpolar character of the molecule.

  • Propan-2-amine (Isopropylamine) Group: This secondary amine contains a nitrogen atom that can act as both a hydrogen bond donor (due to the N-H bond) and a hydrogen bond acceptor (due to the lone pair of electrons). This functional group significantly influences the molecule's ability to interact with protic and polar aprotic solvents.[2][3]

Overall Polarity and Hydrogen Bonding Capability:

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine possesses both polar (the two nitrogen atoms) and nonpolar (the alkyl backbone and methyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. The presence of a hydrogen bond donor in the secondary amine and two hydrogen bond acceptor sites (both nitrogen atoms) indicates that hydrogen bonding will be a significant factor in its solubility in protic solvents like alcohols.[4][5] In aprotic polar solvents, dipole-dipole interactions will be the primary driver of solubility.

Predictive Frameworks for Solubility

In the absence of direct experimental data, predictive models offer a valuable starting point for solvent selection. These models use computational approaches to estimate the compatibility between a solute and a solvent.

"Like Dissolves Like": A Qualitative Starting Point

The age-old adage of "like dissolves like" remains a useful, albeit simplistic, guiding principle. It suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Will likely be good solvents for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine due to the presence of the two polar amine groups. This category includes:

    • Protic Polar Solvents (e.g., methanol, ethanol, isopropanol): These are expected to be excellent solvents due to their ability to engage in hydrogen bonding with both the primary and tertiary amine nitrogens.

    • Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO, THF): These solvents are also expected to be effective due to favorable dipole-dipole interactions.[2]

  • Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower due to the significant polarity of the amine functional groups. However, the presence of the alkyl backbone and methyl group may impart some limited solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters provide a more sophisticated method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

The principle behind HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible. While the exact HSP values for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine are not published, they can be estimated using group contribution methods available in specialized software. By comparing the estimated HSP of the target molecule with the known HSP of various solvents, a ranked list of potential solvents can be generated.

COSMO-RS: A High-Level Computational Model

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. COSMO-RS can provide highly accurate quantitative solubility predictions and is particularly useful for screening a large number of solvents or for designing solvent mixtures with optimal properties.[10][11]

Experimental Determination of Solubility

While predictive models are invaluable for initial screening, empirical determination of solubility is essential for accurate data. The following section outlines a standard protocol for determining the solubility of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine in organic solvents.

The Shake-Flask Method (OECD 105)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance.[12][13][14][15]

Objective: To determine the saturation concentration of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine in a given organic solvent at a specified temperature.

Materials and Equipment:

  • N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to a vial prep2 Add a precise volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place in shaker at constant temperature prep2->equil1 Step 2 equil2 Agitate for 24-48 hours equil1->equil2 Step 3 sep1 Allow undissolved solute to settle equil2->sep1 Step 4 sep2 Withdraw a clear aliquot of the supernatant sep1->sep2 Step 5 sep3 Filter the aliquot sep2->sep3 Step 6 analysis2 Analyze the filtered sample by HPLC sep3->analysis2 Step 7 analysis1 Prepare a calibration curve analysis1->analysis2 analysis3 Determine the concentration (solubility) analysis2->analysis3 Step 8

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The 4-Methylpiperidine Scaffold as a Privileged Motif in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize interactions with diverse biological targets. The introduction of a methyl group at the 4-position creates the 4-methylpiperidine scaffold, a modification that can significantly influence the lipophilicity, conformational rigidity, and metabolic stability of a molecule. These properties are critical for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of the multifaceted biological activities of 4-methylpiperidine derivatives, offering field-proven insights into their therapeutic potential, mechanisms of action, and the experimental workflows used for their evaluation.

Anticancer Activity: Modulating Key Oncogenic Pathways

Derivatives of 4-methylpiperidine have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic and antiproliferative effects across a range of human cancer cell lines.[2][3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can disrupt cell proliferation, survival signals, and induce programmed cell death (apoptosis).

Quantitative Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which represent the concentration required to inhibit 50% of cell growth or viability.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
(4-chlorophenyl)(4-methyl piperidin-1yl)methanoneA549Lung Cancer32.43[2]
Compound 11 (Arylpiperazine derivative)A-549Lung Cancer5.71[4]
Compound 11 (Arylpiperazine derivative)HCT-116Colon Cancer4.26[4]
Compound II (3-chloro-3-methyl-2,6-diarylpiperidin-4-one)MV-4-11Acute Myeloid Leukemia< 5[3]
Compound IV (3-chloro-3-methyl-2,6-diarylpiperidin-4-one)MV-4-11Acute Myeloid Leukemia< 5[3]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its hyperactivation is a common feature in many cancers, making it a prime therapeutic target. Certain piperidine derivatives have been shown to interfere with this pathway, leading to downstream effects like cell cycle arrest and apoptosis.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes Inhibitor 4-Methylpiperidine Derivative Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by piperidine analogs.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Self-Validation: This protocol's integrity relies on the principle that viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The inclusion of untreated and vehicle controls is essential to establish a baseline for 100% viability and to ensure that the solvent used to dissolve the test compound does not have cytotoxic effects on its own.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells per well) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the 4-methylpiperidine derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include wells for an untreated control and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compounds). Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Antimicrobial Activity: A Scaffold for Novel Anti-Infectives

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. 4-Methylpiperidine derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The N-methyl-4-piperidone ring, in particular, has been shown to be a key structural feature that can enhance antibacterial activity.[8]

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
Compound 1 (R=H)Streptococcus mitisGram-positive250[8]
Compound 10 (R=3,4,5-OMe)Streptococcus sanguinisGram-positive250[8]
Compound 13 (R=3-F)Streptococcus mutansGram-positive250[8]
Thiosemicarbazone Derivative 1bStaphylococcus aureusGram-positiveNot Specified[5]
Thiosemicarbazone Derivative 1bEscherichia coliGram-negativeNot Specified[5]
Experimental Workflow for Antimicrobial Screening

A systematic approach is required to identify and characterize novel antimicrobial agents. The workflow begins with primary screening to identify hits, followed by secondary assays to confirm activity and determine potency.

General experimental workflow for antimicrobial compound evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold-standard quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Causality and Self-Validation: The protocol is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth (turbidity) directly indicates whether the compound has inhibited microbial proliferation at that concentration. A growth control (no compound) confirms the viability of the inoculum and the suitability of the medium, while a sterility control (no inoculum) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-methylpiperidine derivative in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Also, include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Neuroprotective and Neuromodulatory Activities

The 4-methylpiperidine scaffold is present in compounds with significant activity in the central nervous system (CNS), including neuroprotective and analgesic effects.[9] These activities are often mediated through interactions with specific receptors, such as sigma (σ) receptors and opioid receptors, or by modulating pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.[9][10][11]

  • Neuroprotection: The sigma-1 (σ1) receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of experimental stroke.[10][12] Its mechanism is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing ischemia-induced nitric oxide production and subsequent neurotoxicity.[10] The natural alkaloid piperine, which contains a piperidine moiety, has also shown protective effects on dopaminergic neurons in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[11]

  • Analgesic Activity: A series of novel 4-aminomethylpiperidine derivatives were synthesized and evaluated for their analgesic potential.[9] These compounds were designed to target the µ-opioid receptor, a key target in pain management. In vivo studies using tail-flick and writhing tests confirmed their analgesic effects, with molecular docking studies suggesting favorable binding interactions within the µ-opioid receptor's active site.[9]

Synthesis and Future Directions

The therapeutic potential of 4-methylpiperidine derivatives is vast, spanning oncology, infectious diseases, and neurology. The synthesis of these compounds often involves well-established chemical reactions, allowing for the creation of diverse chemical libraries for screening.[1][5] For example, Mannich reactions are commonly used to synthesize piperidin-4-one derivatives, which can serve as versatile intermediates for further functionalization.[5]

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To elucidate the specific structural features that govern potency and selectivity for different biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Development of Multi-Target Ligands: Designing single molecules that can interact with multiple relevant targets, which could offer enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegeneration.[13]

By leveraging the versatile 4-methylpiperidine scaffold, researchers and drug development professionals can continue to explore and develop novel therapeutics to address significant unmet medical needs.

References

  • A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFW0YmbDdEL6Pmi2cURQUe-NO0syJy0yLoORzY6p_trwqz5MEUHa2ECI9ynaXuOiFmWccEzBKeprL8M5wqXy75WZYYayou7SrQ6L4ZN7LjNqKrowy35OVD0q1eLNGZTXKDgooro-2ixM6DgpT8dy0_E82B_OQ2lanyNjg3vQzYMtv5_xhqSP4wcfBbk7wQ57HdaAU9G63nJx6NfzCJiWQEt7A1-XZzcQPXmkQeZLwCWrXQXsHmE4zs6BL8cyrYsx0]
  • Naseem, H., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, Vol 44, No 6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCxfnruH1hftcO4xCq82PebaKgTb0RDexukjlHpmPHvgSP5tzARklwy--suoBuG9rjlvFTQq5axwOJOOqYZYOSnCcIohljwsfzhSo4jwf-YLI_qN3dhE-clyPsxc6fp4LVsb8GrCuOx4_x59uc6nbCsJmkUd-P6lEIcsCt]
  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6519]
  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). [URL: http://biomedpharmajournal.org/?p=324]
  • Al-Hazmi, G. H., et al. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Pol. J. Environ. Stud. Vol. 33, No. 5 (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpnvoh4otxeqsr8cTuShf9HtCt0iR2b92HsqEZ_etNU3skSs0lkqlgkBtXJevk6O0huDHu_vOtmXuPtSAGXJ9ceKfQ1YhjoOXfifrTNf4duxOy8oyJgIA534m1R2Ll1NoZpfCuS4k2aSFfv4QgsMvnqWUYMSjzWyMo0ICHVGywV2FL37nyunX_4bhh_w==]
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlySuS3f7nvTB03A0Evtt4XTnYHQywaM4rJdw7QxqIpclasvXDBsPzpBX5F9h1lsyswGGuflxvcHJWUSR2x2D1eG5VTyMHPs-2swFipHq8eKIiW627TqS0eiug0fWI1DgLa9ergVUMv-673xGY3Zx_2eg5xqiYN4DLhvpeACs3xgvBOdnGZXYrApZpQe7ymzBGRx2DpJCVaLqpsQXi9cR4qFQJG1tzNkSv-lc682flyszsvPOoCT9TExlKGskzVmtx3f7hCRGVNEgbXZbQw3RvgQ==]
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947690/]
  • Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIPuf8YsxAxSWqaLSGf-Jz4ZoHkn9gvw_Jhlqs7RsQKZU_jJo-p7Dyb-kc_H-VOLFSRfRXshHW_2DCvpOSD5LrUbMkMosk1gLK8rCx4evZh9lQcH6ahvG-ZDVSKRNvBQxbPSNZtSKEJhGkyj2smI2hNKLxl69Tah1V0KVyxv0RSdS2bir0slVQO81iuXQsx5SMkIpD8B7XPoBqT0HT-HhcvSYL3Puu_ryjPTZb1wI=]
  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022791/]
  • Awad, D. H., et al. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7shOHZHR-uQmtaE-1upRyV0RTZmxRCB1gc1A3HBuJO9mcabwjyOSlrPvY6C1MNfh2t9U8OGECLNvwpcZcf_gZyDMz3w9Qvn_OWoyZ_u-AB-j28Pt7hEFE26TqPDBJRVry3SL2N0YwO_sghZj3DcM=]
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/281112423_Efficient_Synthesis_of_Peptides_with_4-Methylpiperidine_as_Fmoc_Removal_Reagent_by_Solid_Phase_Synthesis]
  • Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. [URL: https://www.researchgate.
  • Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62e7a331a13347072265c010]
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-evaluation-of-new-methyl-as-Singh-Kaur/9426f4370213d2f9d6c4a11f582570076a084534]
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318357/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229447/]
  • Goyagi, T., et al. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke. 2001 Jul;32(7):1613-20. [URL: https://pubmed.ncbi.nlm.nih.gov/11441215/]
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0349665]
  • sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10751410/]
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]
  • A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOErKg5oqJXiYYLKIZcfdQcCNTJ2IaOrv10LEdJyioJIKjEtxq985im4xlaZQBae8wsY6j-YiaJn2FIqLb07BCMAmwDGS8bw-pHgp3Hmhnb9sRMt-cHajTNGTBimwB0r7k2WSnPBpYvJXhich0KlaOBqB-4ecaV9ZAeQAI-Rh-cfA8PC94n-Cv8nrr4wrmjKfwzeSGoLYwgG5Ean_5iEAUKFCQpvV5k5_mGZPAkj4Jg76h7g==]
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [URL: https://www.dovepress.com/synthesis-and-biological-activity-of-piperine-derivatives-as-potentia-peer-reviewed-fulltext-article-DDDT]
  • 4-Methylpiperidine 96 626-58-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m69803]
  • Singh, et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences (2024) 10:88. [URL: https://www.researchgate.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [URL: https://www.researchgate.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395896/]
  • 4-Methylpiperidine 626-58-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253139.htm]
  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28627855/]
  • Murahari M., et al. Design, synthesis, biological evaluation, molecular docking and QSAR studies of 2,4-dimethylacridones as anticancer agents. European journal of medicinal chemistry. 2017;130:154–170. [URL: https://ouci.dntb.gov.ua/en/work/5f7m-0182/]
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/6/1897]
  • Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25403519/]
  • Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling. [URL: https://www.mdpi.com/1422-0067/23/20/12586]

Sources

The Strategic Role of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document explores the synthesis, physicochemical properties, and potential applications of this compound, highlighting its significance as a building block in the creation of complex molecular architectures for pharmaceutical applications.

Introduction: The Value of Functionalized Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and its three-dimensional structure that allows for precise spatial orientation of functional groups to interact with biological targets. N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (CAS No. 915924-65-1) is a functionalized piperidine derivative that offers multiple points for synthetic elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3]

This guide will delve into the practical aspects of utilizing this intermediate, from its synthesis to its potential incorporation into drug candidates. We will explore a robust and widely applicable synthetic method, reductive amination, and discuss the characterization and safe handling of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The properties of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine are summarized in the table below.

PropertyValueSource
IUPAC Name N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amineChemBK[2]
CAS Number 915924-65-1ChemBK[2]
Molecular Formula C₁₁H₂₄N₂ChemBK[2]
Molar Mass 184.32 g/mol ChemBK[2]
Appearance Colorless liquid or solidChemBK[2]
Solubility Low solubility in water; soluble in non-polar solvents like acetone and chloroform.ChemBK[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the methyl group on the piperidine ring, the isopropyl group on the secondary amine, and the methylene groups of the ethyl linker and the piperidine ring.

  • ¹³C NMR: The carbon spectrum would display distinct peaks for the methyl, methylene, and methine carbons present in the molecule.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic N-H stretching vibrations for the secondary amine, along with C-H and C-N stretching bands.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.32 g/mol ).

Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

A highly efficient and common method for the synthesis of secondary and tertiary amines is reductive amination.[4] This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[5]

For the synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a plausible and efficient route is the reductive amination of 2-(4-methylpiperidin-1-yl)ethanamine with acetone, using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two main steps within a single pot: the formation of an iminium ion intermediate from the reaction of the primary amine with acetone, followed by the reduction of this intermediate by sodium triacetoxyborohydride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product amine 2-(4-methylpiperidin-1-yl)ethanamine reaction_step_1 Imine Formation amine->reaction_step_1 acetone Acetone acetone->reaction_step_1 reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) reaction_step_2 Reduction reducing_agent->reaction_step_2 solvent Dichloromethane (DCM) solvent->reaction_step_1 solvent->reaction_step_2 product N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine iminium_ion [Intermediate] reaction_step_1->iminium_ion Iminium Ion Intermediate iminium_ion->reaction_step_2 reaction_step_2->product

Caption: Proposed synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine via reductive amination.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for reductive amination using sodium triacetoxyborohydride and should be optimized for specific laboratory conditions.[6]

Materials:

  • 2-(4-methylpiperidin-1-yl)ethanamine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 2-(4-methylpiperidin-1-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetone (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

Applications as a Chemical Intermediate in Drug Development

Potential Therapeutic Targets:

The structural motif of a substituted piperidine connected to another amine is found in a variety of biologically active compounds. This intermediate could plausibly be used in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted piperidine ring to occupy specific pockets in the ATP-binding site of the enzyme.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and ligands for these receptors often contain amine functionalities for key ionic interactions.

  • Ion Channel Blockers: The piperidine moiety can serve as a scaffold to position functional groups that interact with and block ion channels.

The isopropyl group on the secondary amine can also play a role in modulating the pharmacokinetic properties of a final drug compound, such as its lipophilicity and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]

  • Handling: Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis via reductive amination is a robust and efficient process. The presence of a reactive secondary amine on a functionalized piperidine scaffold allows for the creation of diverse molecular libraries for screening against a wide range of biological targets. While its direct application in marketed drugs is not yet widely documented, the structural motifs it contains are prevalent in many successful therapeutic agents, underscoring its potential for future applications in medicinal chemistry.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1839–1842. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ChemBK. (2024). N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine. Retrieved from [Link]

  • Google Patents. (1999). Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin).
  • Sharma, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 55B, 492-500. [Link]

  • PubChem. (n.d.). Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine. Retrieved from [Link]

  • Google Patents. (2005). Methods for isolating crystalline Form I of 5-azacytidine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • SpectraBase. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • Dalton Transactions. (2021). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Piperidin-1-yl-1,3-thiazol-5-yl)ethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of the N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] This guide focuses on the N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine core, a scaffold ripe for exploration. While direct Structure-Activity Relationship (SAR) data for this specific entity is not extensively documented in public literature, its constituent parts—a substituted piperidine, a flexible linker, and a secondary amine—suggest a high potential for interaction with a variety of biological targets. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a strategic framework for the design, synthesis, and evaluation of novel analogs and derivatives. We will delve into rational modification strategies, present robust synthetic protocols, and outline a comprehensive workflow for pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies and principles discussed herein are grounded in established medicinal chemistry literature, offering a validated roadmap for unlocking the therapeutic potential of this promising chemical space.

Deconstruction of the Core Scaffold: A Tripartite View

To systematically explore the chemical space around N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, it is logical to deconstruct it into three primary components. Each component offers a unique set of vectors for modification, allowing for a comprehensive SAR exploration.

  • The 4-Methylpiperidine Head: This saturated heterocycle is a common feature in CNS-active and other drugs. The nitrogen atom provides a basic handle, crucial for salt formation and potential interactions with acidic residues in target proteins. The 4-methyl group introduces lipophilicity and a specific steric profile that can influence binding affinity and selectivity.

  • The Ethyl Linker: This two-carbon chain dictates the spatial relationship between the piperidine head and the terminal amine. Its flexibility allows for conformational adaptation within a binding site, though this can also be a source of entropic penalty upon binding.

  • The N-isopropylamine Tail: The secondary amine provides another basic center and a hydrogen bond donor. The isopropyl group offers a small, branched hydrophobic element that can probe specific pockets within a receptor.

Our exploration will focus on the systematic modification of each of these three components.

cluster_0 N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine Scaffold Scaffold Core Structure Head A: 4-Methylpiperidine Head Scaffold->Head Modification Vectors Linker B: Ethyl Linker Scaffold->Linker Modification Vectors Tail C: N-isopropylamine Tail Scaffold->Tail Modification Vectors

Figure 1: Tripartite deconstruction of the core scaffold for systematic analog design.

Strategic Design of Structural Analogs: A Rationale-Driven Approach

The following section details a series of proposed modifications for each component of the scaffold. The rationale behind each suggestion is to systematically probe the structure-activity landscape, addressing potential liabilities and enhancing desired properties such as potency, selectivity, and metabolic stability.

Modifications of the 4-Methylpiperidine Ring

The piperidine ring is a frequent site of metabolism, often at the carbons alpha to the nitrogen.[3] Modifications here can significantly impact both pharmacokinetics and pharmacodynamics.

  • Substitution Tuning: The 4-methyl group provides a baseline. Exploring other substituents at this position, such as trifluoromethyl, hydroxyl, or small alkyl groups, can modulate lipophilicity and probe for additional binding interactions.

  • Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles is a powerful strategy to alter physicochemical properties.[4]

    • Morpholine: Introduces a polar ether oxygen, which can act as a hydrogen bond acceptor and generally increases hydrophilicity, potentially improving solubility and reducing off-target effects.[3]

    • Piperazine: Introduces a second nitrogen atom, offering another point for derivatization or salt formation. This significantly alters the pKa profile of the molecule.

    • Azaspiro[3.3]heptane: This bicyclic system acts as a rigid piperidine bioisostere, exploring different exit vectors for substituents and potentially improving metabolic stability.[5]

Alterations to the Ethyl Linker

The linker's length and flexibility are critical determinants of how the "head" and "tail" are presented to the biological target.

  • Homologation: Extending or shortening the linker by one or two methylene units (propyl or butyl chains) is a fundamental tactic to optimize the distance between key binding interactions.

  • Conformational Constraint: Introducing rigidity can lock the molecule in a bioactive conformation, which can lead to a significant increase in potency and selectivity.[6] This can be achieved by:

    • Incorporating a double bond to create an alkenyl linker.

    • Embedding the linker within a small ring, such as a cyclopropane.

  • Functional Group Intercalation: Replacing a methylene unit with a functional group can introduce new interactions. An amide linkage, for example, can provide additional hydrogen bond donor/acceptor capacity and is a common feature in many drug classes.[7]

Derivatization of the Terminal N-isopropylamine

The terminal amine often serves as a key anchor point. Fine-tuning its steric and electronic properties is crucial.

  • N-Alkyl Group Variation: The size and shape of the N-alkyl substituent can be critical for fitting into a hydrophobic pocket. A systematic exploration should include linear alkyl chains, other branched alkyl groups (e.g., cyclopropyl, tert-butyl), and small aromatic or heteroaromatic rings.

  • Conversion to Amides and Sulfonamides: Acylating the secondary amine to form amides or sulfonamides removes the basicity and introduces a potent hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). This is a significant modification that can completely alter the pharmacological profile.

  • Bioisosteres of the Amine: In later-stage optimization, if the amine itself is a source of toxicity or poor properties, it could be replaced with other neutral groups like an ether or a small, non-basic heterocycle.

Synthetic Pathways and Methodologies

The synthesis of the proposed analogs can be achieved through established and reliable organic chemistry reactions. A convergent approach, where a common intermediate is used to generate a library of final compounds, is highly recommended for efficiency.

General Synthetic Scheme for Core Scaffold and Derivatives

A plausible and flexible route begins with 4-methylpiperidine. The key step is the N-alkylation with a suitable 2-carbon electrophile bearing a masked aldehyde or a precursor to the terminal amine. A particularly efficient method is reductive amination.

cluster_workflow Convergent Synthetic Workflow Start 4-Methylpiperidine (or Analog) Step1 N-Alkylation with 2-(isopropylamino)acetaldehyde Start->Step1 Method A Intermediate1 Key Intermediate: 1-(2-Oxoethyl)-4-methylpiperidine Start->Intermediate1 Method B: Alkylation with 2-bromoacetaldehyde dimethyl acetal, followed by hydrolysis Product Final Analog Library Step1->Product Step2 Reductive Amination (e.g., NaBH(OAc)₃) Step3 Reductive Amination with Library of Amines (R-NH₂) Intermediate1->Step3 Step3->Product

Figure 2: Proposed convergent synthetic workflow for analog generation.
Protocol: Reductive Amination for Terminal Amine Derivatization

This protocol describes the synthesis of a library of analogs from a common ketone/aldehyde intermediate.

Materials:

  • 1-(2-Oxoethyl)-4-methylpiperidine (1.0 eq)

  • Amine library (e.g., isopropylamine, cyclopropylamine, aniline) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • To a solution of 1-(2-Oxoethyl)-4-methylpiperidine in DCM, add the selected amine from the library, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-substituted derivative.

Framework for Pharmacological and ADMET Evaluation

A structured, tiered approach to screening is essential for efficient decision-making. The following cascade is proposed as a starting point.

Hypothetical Target Classes & Primary Screening

Given the scaffold's features (a basic nitrogen in a piperidine ring and another secondary amine), it bears resemblance to ligands for various target classes, including:

  • G-Protein Coupled Receptors (GPCRs): Particularly monoamine receptors (dopamine, serotonin, norepinephrine).

  • Ion Channels: Such as sodium, potassium, or calcium channels.

  • Enzymes: Including various proteases or kinases where the amine can form key salt-bridge interactions.

A primary screen should consist of a high-throughput binding assay against a panel of these potential targets to identify initial hits.

In Vitro Assay Cascade

Tier1 Tier 1: Primary Screening (Binding Affinity @ 10 µM) Tier2 Tier 2: Potency Determination (IC₅₀/EC₅₀ from Dose-Response) Tier1->Tier2 Active 'Hits' Tier3 Tier 3: Selectivity Profiling (Panel of Related Targets) Tier2->Tier3 Potent Compounds Tier4 Tier 4: In Vitro ADMET (Solubility, Permeability, Stability) Tier3->Tier4 Selective Compounds Outcome Lead Candidate Nomination Tier4->Outcome Compounds with Favorable Drug-like Properties

Sources

Methodological & Application

The Strategic Synthesis and Application of N-Substituted 4-Methylpiperidine Derivatives in the Development of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Methylpiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structures of numerous FDA-approved drugs.[1][2] Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The 4-methylpiperidine moiety, in particular, offers a versatile and synthetically accessible scaffold for the development of novel therapeutics.[1] The methyl group at the 4-position can influence the conformational rigidity of the piperidine ring and provide a key recognition element for interaction with biological targets. This guide provides a detailed exploration of the synthesis and application of a representative N-substituted 4-methylpiperidine building block, "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine," and its analogues in the creation of pharmacologically active compounds. While the exact titular compound is not extensively documented in the literature, we will focus on the synthesis of a closely related and well-characterized 4-(2-aminoethyl)piperidine derivative, which serves as an excellent exemplar of the synthetic strategies and applications of this class of molecules.[3]

Core Synthetic Strategy: Reductive Amination for N-Alkylation of 4-Methylpiperidine

A common and robust method for the synthesis of N-substituted piperidines is reductive amination.[4][5] This powerful reaction allows for the formation of a new carbon-nitrogen bond between a carbonyl compound (an aldehyde or ketone) and an amine. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers a straightforward route to a wide variety of N-substituted piperidines.

Protocol 1: Synthesis of a 1-(2-Aminoethyl)-4-methylpiperidine Building Block

This protocol details the synthesis of a key intermediate, 1-(2-aminoethyl)-4-methylpiperidine, which can be further functionalized to generate a library of pharmacologically active compounds. The synthesis starts from commercially available 4-methylpiperidine and 2-bromoacetonitrile.

Materials and Reagents:

  • 4-Methylpiperidine

  • 2-Bromoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

Step-by-Step Procedure:

  • N-Alkylation of 4-Methylpiperidine:

    • To a solution of 4-methylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Slowly add 2-bromoacetonitrile (1.1 eq) to the reaction mixture at room temperature.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methylpiperidin-1-yl)acetonitrile.

  • Reduction of the Nitrile:

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2-(4-methylpiperidin-1-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again, while cooling the flask in an ice bath.

    • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 1-(2-aminoethyl)-4-methylpiperidine.

    • The product can be further purified by distillation or column chromatography on silica gel.

Application in the Synthesis of a σ1 Receptor Ligand

The synthesized 1-(2-aminoethyl)-4-methylpiperidine building block is a versatile intermediate for the synthesis of various pharmacologically active compounds. The following protocol describes its use in the synthesis of a potent σ1 receptor ligand, a class of compounds with potential applications in the treatment of neurological disorders and cancer.[3][6]

Protocol 2: Synthesis of a Phenylacetamide Derivative

This protocol details the acylation of the primary amine of the building block with phenylacetyl chloride.

Materials and Reagents:

  • 1-(2-Aminoethyl)-4-methylpiperidine

  • Phenylacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Amide Coupling:

    • Dissolve 1-(2-aminoethyl)-4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phenylacetyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-[2-(4-methylpiperidin-1-yl)ethyl]-2-phenylacetamide.

Data Presentation

StepStarting MaterialReagentsSolventReaction TimeYield (%)Purity (by NMR)
Protocol 1.1 4-Methylpiperidine2-Bromoacetonitrile, K₂CO₃Acetonitrile4-6 h~85-95>95%
Protocol 1.2 2-(4-Methylpiperidin-1-yl)acetonitrileLiAlH₄Diethyl ether12-16 h~70-85>98%
Protocol 2 1-(2-Aminoethyl)-4-methylpiperidinePhenylacetyl chloride, Et₃NDichloromethane2-4 h~80-90>98%

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_protocol1 Protocol 1: Building Block Synthesis cluster_protocol2 Protocol 2: Synthesis of Active Compound 4-Methylpiperidine 4-Methylpiperidine N-Alkylation N-Alkylation 4-Methylpiperidine->N-Alkylation 2-Bromoacetonitrile 2-Bromoacetonitrile 2-Bromoacetonitrile->N-Alkylation Intermediate_Nitrile 2-(4-Methylpiperidin-1-yl)acetonitrile N-Alkylation->Intermediate_Nitrile Reduction Reduction Intermediate_Nitrile->Reduction Building_Block 1-(2-Aminoethyl)-4-methylpiperidine Reduction->Building_Block Amide_Coupling Amide_Coupling Building_Block->Amide_Coupling Phenylacetyl_chloride Phenylacetyl_chloride Phenylacetyl_chloride->Amide_Coupling Final_Compound N-[2-(4-Methylpiperidin-1-yl)ethyl]-2-phenylacetamide Amide_Coupling->Final_Compound

Sources

Application Notes & Protocols for Biological Screening of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence is a testament to its remarkable versatility, appearing in over seventy commercially available drugs, including blockbuster therapeutics.[2] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, targeting a wide range of biological entities to act as anticancer, antiviral, analgesic, and antipsychotic agents, among others.[3][4][5] The structural and conformational flexibility of the piperidine nucleus allows it to effectively interact with diverse biological targets, making it a cornerstone for the development of novel therapeutic agents.[6][7][8]

This guide provides a comprehensive overview of robust biological screening assays and detailed protocols for the evaluation of novel piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into creating a logical and efficient screening cascade to identify and characterize promising lead candidates.

I. The Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel piperidine compounds requires a structured, multi-tiered approach to efficiently manage large compound libraries and generate high-quality, reproducible data. This cascade is designed to first identify active compounds ("hits") in a high-throughput manner, then confirm and characterize their activity, and finally, eliminate compounds with undesirable properties such as cytotoxicity.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro Safety & Lead Prioritization P1 Large-Scale Compound Library (Novel Piperidines) P2 High-Throughput Screening (HTS) Target-specific assays (e.g., GPCRs, Ion Channels) P1->P2 Broad initial screen P3 Initial 'Hits' Identified P2->P3 Activity detected S1 Dose-Response Analysis (Potency: EC50/IC50) P3->S1 Hit Confirmation S2 Mechanism of Action (MoA) Studies (e.g., Binding vs. Functional) S1->S2 Confirm on-target activity S3 Selectivity Profiling (Against related targets) S2->S3 Assess specificity C1 Cytotoxicity Assays (e.g., MTS/MTT) S3->C1 Safety Profiling C2 Prioritized 'Lead' Compounds C1->C2 Filter for non-toxic compounds

Caption: A general workflow for the biological screening of novel piperidine compounds.

II. Primary Screening: Identifying Active Compounds

The goal of primary screening is to rapidly and cost-effectively test a large number of piperidine derivatives to identify those that interact with the biological target of interest.[9] The choice of assay depends heavily on the target class. G protein-coupled receptors (GPCRs) and ion channels are common targets for piperidine-based drugs and are amenable to high-throughput screening (HTS).[10][11][12]

A. Targeting G Protein-Coupled Receptors (GPCRs)

GPCRs are the most frequently targeted protein family by approved drugs.[10] Upon ligand binding, they activate intracellular signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[10]

Scientific Rationale: GPCRs that couple to Gs alpha subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[10] Measuring these changes provides a direct functional readout of receptor activation or inhibition.[13] Homogeneous, bioluminescent assays like the cAMP-Glo™ Assay are well-suited for HTS due to their simplicity and high signal-to-noise ratio.[14][15]

Protocol: cAMP-Glo™ Assay for a Gs-Coupled Receptor

  • 1. Cell Plating:

    • Seed a stable cell line expressing the target GPCR into white, opaque 384-well plates at a density of 2,500-5,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator. Causality: This allows cells to adhere and recover, ensuring they are in a healthy, responsive state for the assay.

  • 2. Compound Addition:

    • Prepare serial dilutions of the novel piperidine compounds in an appropriate assay buffer.

    • Add 10 µL of the compound solution (or vehicle control) to the cell plates. For antagonist screening, add the test compound first, incubate, then add a known agonist at its EC80 concentration.

  • 3. Cell Lysis and cAMP Detection:

    • Incubate the plates for 30 minutes at room temperature. Causality: This incubation period allows for the compound to interact with the receptor and elicit a biological response leading to cAMP modulation.

    • Add 10 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature to lyse the cells and release cAMP.

    • Add 20 µL of cAMP Detection Solution (containing PKA) and incubate for 20 minutes. Causality: During this step, the released cAMP stimulates PKA, consuming ATP.

  • 4. Luminescence Reading:

    • Add 40 µL of Kinase-Glo® Reagent to each well. This reagent measures the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader. A decrease in signal indicates an increase in cAMP.

Data Interpretation: Agonists will cause a dose-dependent decrease in luminescence. Antagonists will reverse the effect of a known agonist, leading to a dose-dependent increase in luminescence.

Scientific Rationale: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores, causing a rapid increase in cytosolic Ca2+ concentration.[10] Similarly, the opening of certain ion channels can lead to an influx of extracellular calcium.[11] This change can be detected using fluorescent calcium indicators like Fluo-8 or Fura-2.[9][16] These assays are highly amenable to HTS and provide a real-time kinetic readout of receptor or channel activation.[17]

Calcium_Pathway Ligand Piperidine Compound GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca2+ Stores ER->Ca_Store Releases Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Response Cellular Response Ca_Cytosol->Response Triggers

Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to calcium release.

Protocol: Fluo-8 No-Wash Calcium Flux Assay

  • 1. Cell Plating:

    • Plate cells expressing the target receptor or ion channel in black, clear-bottom 96-well or 384-well plates.

    • Allow cells to form a confluent monolayer by incubating overnight at 37°C, 5% CO2.

  • 2. Dye Loading:

    • Prepare a Fluo-8 dye-loading solution according to the manufacturer's protocol, typically in a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[16]

    • Remove the culture medium from the cells and add 100 µL (for 96-well) of the dye-loading solution.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark. Causality: This allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it into the active, calcium-sensitive form that is trapped inside.[17]

  • 3. Compound Addition and Signal Reading:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm) for 10-20 seconds.[16]

    • The instrument then adds the piperidine compounds at various concentrations.

    • Continue to read the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium signal.

Data Presentation: Primary HTS Results

Compound IDTargetAssay TypeActivity (%)Hit?
PIP-001GPCR-AcAMP85Yes
PIP-002GPCR-AcAMP5No
PIP-003Ion Channel-BCa2+ Flux92Yes
PIP-004GPCR-AcAMP-10 (Inverse Agonist)Yes
PIP-005Ion Channel-BCa2+ Flux8No

III. Secondary Screening: Potency, Affinity, and Selectivity

Hits identified in the primary screen must be validated and characterized. Secondary screening involves generating dose-response curves to determine potency (EC50/IC50) and performing assays to confirm the mechanism of action and assess selectivity.

A. Radioligand Binding Assays

Scientific Rationale: Binding assays directly measure the interaction between a compound and its target receptor, providing crucial information about affinity (Kd for radioligands, Ki for test compounds).[18][19] These assays are considered a gold standard for confirming on-target activity.[18] In a competition binding assay, the novel piperidine compound competes with a radiolabeled ligand of known affinity for binding to the receptor.

Protocol: Competition Radioligand Binding Assay

  • 1. Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target receptor. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[20] Store aliquots at -80°C.

    • On the day of the assay, thaw membranes and resuspend in an appropriate binding buffer.[20]

  • 2. Assay Setup:

    • In a 96-well plate, combine:

      • Cell membrane preparation (e.g., 10-20 µg protein/well).

      • Radioligand (e.g., [3H]-ligand) at a concentration near its Kd.

      • Serial dilutions of the unlabeled piperidine compound.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[20]

  • 3. Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[19][20]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[20]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • 4. Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis and Presentation: The data is used to generate a competition curve, from which the IC50 (the concentration of the piperidine compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Data Presentation: Secondary Screening Summary

Compound IDTargetIC50 (nM)Ki (nM)Assay Type
PIP-001GPCR-A15075Radioligand Binding
PIP-003Ion Channel-B8842Electrophysiology
PIP-001GPCR-C>10,000>5,000Selectivity Binding
PIP-003Ion Channel-D>10,000>4,800Selectivity Patch-Clamp

IV. In Vitro Safety: Assessing Cytotoxicity

Scientific Rationale: It is critical to determine if the observed biological activity of a hit compound is due to its specific interaction with the target or simply a result of general cellular toxicity.[21][22] Cytotoxicity assays are essential counter-screens performed on all confirmed hits to flag problematic compounds early in the drug discovery process.[23] Assays like the MTS assay measure metabolic activity as an indicator of cell viability.[24]

Protocol: MTS Cell Viability Assay

  • 1. Cell Plating:

    • Seed a relevant cell line (e.g., HEK293, HepG2) in a clear, 96-well tissue culture plate at an appropriate density (e.g., 10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • 2. Compound Treatment:

    • Add 10 µL of serially diluted piperidine compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours. Causality: This extended incubation period allows for potential cytotoxic effects, such as inhibition of proliferation or induction of apoptosis, to manifest.

  • 3. MTS Reagent Addition and Incubation:

    • Add 20 µL of a combined MTS/PES solution to each well.[25][26] Causality: In viable, metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a colored formazan product. PES acts as an intermediate electron acceptor to enhance this conversion.[26][27]

    • Incubate for 1-4 hours at 37°C, protected from light.[24][25] The incubation time should be optimized for the specific cell line.

  • 4. Absorbance Reading:

    • Gently shake the plate to ensure homogeneous color distribution.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.[26][28]

Data Interpretation: A decrease in absorbance at 490 nm is proportional to the reduction in the number of viable cells, indicating a cytotoxic effect. The CC50 (the concentration of compound that causes 50% cell death) can be calculated from the dose-response curve. A desirable therapeutic candidate should have a high CC50 and a low EC50/IC50, indicating a wide therapeutic window.

V. Conclusion and Forward Outlook

This guide outlines a robust and logical framework for the initial biological evaluation of novel piperidine compounds. By employing a strategic cascade of primary, secondary, and safety screening assays, researchers can efficiently identify and prioritize lead candidates with desirable potency, selectivity, and safety profiles. The protocols provided herein serve as a validated starting point, which should be further optimized for specific targets and compound series. The continued exploration of the vast chemical space occupied by piperidine derivatives, guided by systematic biological screening, holds immense promise for the discovery of next-generation therapeutics.[4]

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • High Throughput Screening for Orphan and Liganded GPCRs. PubMed. [Link]

  • Recent progress in assays for GPCR drug discovery. Physiology (Bethesda). [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. Medium. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • MTS Cell Proliferation Assay Kit User Manual. BioVision. [Link]

  • Fluo-8 Calcium Flux Assay. Protocols.io. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science (RSC Publishing). [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment. [Link]

  • Calcium Flux Using Calcium Green and Fura Red. The University of Iowa. [Link]

  • Piperidine-based drug discovery. University of Arizona. [Link]

  • Intracellular Calcium Flux. University of Utah Flow Cytometry. [Link]

  • Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. [Link]

  • Piperidine. Wikipedia. [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. LinkedIn. [Link]

  • Cell-based potassium ion channel screening using the FluxOR assay. PubMed. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. PubMed. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

Sources

Handling and storage guidelines for "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, a substituted piperidine derivative utilized as a chemical reagent and intermediate in research and development settings. Due to the limited availability of specific safety and property data for this exact molecule, this guide synthesizes information from structurally related compounds, including substituted piperidines and secondary amines, alongside established principles of laboratory safety from authoritative sources. These protocols are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure the integrity of the compound and experimental outcomes.

Introduction and Compound Profile

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is a secondary amine featuring a 4-methylpiperidine moiety. Its structure suggests it functions as a basic and nucleophilic compound, making it a valuable intermediate in organic synthesis.

Chemical Properties:

  • Molecular Formula: C₁₁H₂₄N₂

  • Appearance: Colorless liquid or solid.

  • Solubility: Low solubility in water, with better solubility in non-polar organic solvents such as acetone and chloroform.

The presence of the secondary amine and the piperidine ring dictates its chemical reactivity and potential hazards. Amines, as a class, can be corrosive, toxic, and require specific handling to prevent adverse health effects and maintain chemical stability.

Hazard Assessment and Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Given the structural alerts within N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, it should be treated as a hazardous substance.

Inferred Hazards:

  • Corrosivity: Aliphatic and cycloaliphatic amines are strong bases and are considered severe eye and skin irritants.[2] Direct contact can cause chemical burns.

  • Toxicity: Many substituted piperidines and related amines are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: May cause respiratory irritation if vapors or mists are inhaled.[3]

The following workflow illustrates the decision-making process for handling this compound, from initial assessment to disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_storage Storage & Waste a Review Application Notes & SDS of Analogs b Conduct Task-Specific Risk Assessment a->b c Don Appropriate PPE b->c Proceed to Handling d Work in Ventilated Hood c->d e Use Inert Gas for Sensitive Reactions d->e f Weighing, Aliquoting & Dissolving e->f i Dispose as Hazardous Chemical Waste f->i g Store in Designated, Ventilated Area h Segregate from Incompatibles g->h h->a Re-assess for New Experiments

Caption: Workflow for safe handling of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure.[5][6] The following table outlines the minimum required PPE based on the corrosive and toxic nature of similar amine compounds.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect from splashes. A face shield provides an additional layer of protection for the entire face, which is crucial when handling potentially corrosive materials.[7][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is advised for neat transfers.
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronA fully buttoned lab coat protects against incidental contact. An apron worn over the lab coat provides an additional barrier against spills of corrosive liquids.[8]
Respiratory Respirator (as needed)A government-approved respirator with an appropriate cartridge for organic vapors/amines should be used if ventilation is inadequate or if there is a risk of inhaling aerosols, vapors, or mists.[7][8]

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.[9] Amines should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5][6]

Storage Guidelines:

  • Temperature: Store in a cool environment, generally below 30°C (86°F), to minimize volatility and maintain stability.[5]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide, as amines are known to be hygroscopic.

  • Containers: Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass to protect from light and air.[5]

  • Segregation: Chemical storage should be organized by hazard class, not alphabetically.[9][10] Store this compound away from the incompatible materials listed in the table below.

Incompatible Material ClassesExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause violent reactions, leading to fire or explosion.
Strong Acids Hydrochloric Acid, Sulfuric AcidExothermic neutralization reaction can occur, causing splattering and release of heat.
Acid Anhydrides & Halides Acetic Anhydride, Acetyl ChlorideCan undergo vigorous, exothermic reactions.
Halogenated Compounds Carbon Tetrachloride, ChloroformMay react, especially under basic conditions.[11]

Experimental Protocols

The following protocols are generalized for handling N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. Always adapt procedures based on your specific experimental context and risk assessment.

Protocol for Weighing and Transferring
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatula, weigh boat/paper, secondary container) within the hood.

  • Don PPE: Wear all PPE as specified in Section 3.

  • Transfer: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the weigh boat on the balance. Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust if it is a solid.

  • Closure: Promptly and securely close the main container.

  • Transport: Place the weighed sample in a labeled, sealed secondary container for transport to the reaction setup.

  • Cleanup: Clean the spatula and weighing area immediately. Dispose of any contaminated materials as hazardous waste.

Protocol for Dissolution and Aliquoting
  • Solvent Preparation: In the fume hood, measure the desired volume of a suitable non-polar solvent (e.g., acetone, chloroform) into the reaction vessel.

  • Dissolution: Slowly add the weighed N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine to the solvent while stirring to ensure complete dissolution.

  • Aliquoting: If preparing stock solutions, use calibrated volumetric glassware or pipettes to aliquot the solution into appropriately labeled storage vials.

  • Storage of Solution: Seal the vials tightly, potentially with parafilm for extra security, and store under the conditions outlined in Section 4.

Spill and Emergency Procedures

Skin Contact:

  • Immediately remove all contaminated clothing.[4][12]

  • Flush the affected skin with copious amounts of water for at least 15-20 minutes.[13]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[4][13]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[14]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with a non-flammable absorbent material (e.g., sand, vermiculite).[12]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

References

Sources

Application Notes & Protocols: Safety Precautions for Working with Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Hazards of Tertiary Amines in Research and Development

Tertiary amines are indispensable tools in the modern laboratory, particularly within pharmaceutical and materials science research. Their utility as non-nucleophilic bases, catalysts, and synthetic intermediates is well-established. Common examples include triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), N-methylmorpholine (NMM), and the bicyclic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). However, their chemical reactivity and physiological effects necessitate a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the hazards associated with tertiary amines and detailed protocols for their safe handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Chapter 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. This involves understanding the intrinsic hazards of the specific tertiary amine and evaluating the risks associated with the experimental procedures.

Primary Hazards of Tertiary Amines

Tertiary amines present a multi-faceted hazard profile encompassing corrosivity, flammability, toxicity, and specific reactivity risks.

  • Corrosivity and Irritation: Most tertiary amines are alkaline and can cause severe chemical burns to the skin and eyes upon direct contact.[1][2][3] Vapors are also highly irritating to the respiratory tract, potentially leading to inflammation and, in severe cases, pulmonary edema.[4]

  • Flammability: Low molecular weight tertiary amines, such as triethylamine and N-methylmorpholine, are volatile and have low flash points, posing a significant fire hazard.[2][5] Their vapors can form explosive mixtures with air.

  • Toxicity:

    • Acute Toxicity: Inhalation of high concentrations of tertiary amine vapors can lead to a range of systemic effects, including headaches, nausea, and dizziness. A notable and characteristic symptom of exposure to certain volatile amines is visual disturbance, often described as "blue-gray vision," "halo vision," or corneal edema.[6] These effects are typically transient but can increase the risk of accidents.[6]

    • Chronic Toxicity and Special Hazards: A significant concern, particularly in the pharmaceutical industry, is the potential for tertiary amines to react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosamines.[7] Many N-nitrosamines are classified as probable human carcinogens. This reaction can occur under acidic conditions, which are common in many organic synthesis and purification steps.[8]

Exposure Limits for Common Tertiary Amines

Adherence to established occupational exposure limits (OELs) is critical for minimizing the risk of systemic toxicity. These limits are set by various regulatory and advisory bodies.

Chemical NameCAS NumberOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Triethylamine (TEA) 121-44-825 ppm (100 mg/m³)See Appendix D1 ppm (Skin)
Diisopropylethylamine (DIPEA) 7087-68-55 ppm (20 mg/m³)5 ppm (20 mg/m³)5 ppm
N-Methylmorpholine (NMM) 109-02-4None ListedNone Listed5 ppm (for N-Ethylmorpholine)[9][10][11]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 280-57-9None ListedNone ListedNone Listed

TWA: Time-Weighted Average. Data sourced from the OSHA and NIOSH databases.[12][13][14] The ACGIH TLV for the related compound N-Ethylmorpholine is provided as a reference for NMM.

Specific Incompatibilities and Reactivity Hazards

Beyond general reactivity, specific combinations of tertiary amines with other laboratory reagents can lead to dangerous situations.

  • Strong Acids: Tertiary amines will react exothermically and violently with strong acids (e.g., sulfuric acid, nitric acid, hydrochloric acid).[5][8][15]

  • Strong Oxidizing Agents: Contact with strong oxidizers (e.g., peroxides, nitrates, perchlorates, chlorine) can lead to fire and explosions.[1][5][7][15]

  • Acid Chlorides and Anhydrides: Reactions with these reagents are often highly exothermic and can lead to pressure buildup if not adequately controlled.[7]

  • Halogenated Compounds: Some tertiary amines can react vigorously with halogenated organic compounds.[5]

  • Nitrosating Agents: As previously mentioned, avoid mixing with nitrites or nitrous acid, especially under acidic conditions, to prevent the formation of carcinogenic N-nitrosamines.[16]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hoods: All work with open containers of volatile tertiary amines must be conducted in a properly functioning chemical fume hood.[3][7][17][18][19]

    • Verification: Before starting work, verify that the fume hood is drawing air. Many hoods are equipped with airflow monitors; if not, a light piece of tissue held at the sash opening will indicate airflow.[18]

    • Sash Position: Work with the sash at the lowest practical height, and never raise it above the marked safe operating level (typically 18 inches).[17][18]

    • Workflow: Keep all apparatus and chemicals at least 6 inches behind the plane of the sash.[3][7][18] Elevate large equipment on blocks to allow air to flow underneath.[3][18]

    • Airflow Disruption: Avoid rapid movements and minimize foot traffic in front of the hood, as this can disrupt the air curtain and compromise containment.[7][17]

FumeHoodWorkflow cluster_hood Inside Fume Hood WorkArea Apparatus & Chemicals (>6 inches from sash) Baffle Rear Baffle (Unobstructed) WorkArea->Baffle Exhaust User Researcher (Outside Hood) Sash Sash (Lowest Practical Height) Sash->WorkArea Airflow

Caption: Proper workflow within a chemical fume hood.

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE should be selected based on the specific hazards of the tertiary amine and the nature of the work being performed.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory when handling tertiary amines.[2]

    • Face Shield: A full-face shield worn over safety goggles is required when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[19]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Gloves: The choice of glove material is critical. Nitrile gloves provide adequate protection against incidental splashes for many tertiary amines, but they should be changed immediately upon contamination.[20] For prolonged contact or immersion, heavier-duty gloves are necessary. Always consult a chemical resistance chart.

Glove MaterialTriethylamineDiisopropylethylamineN-Methylmorpholine
Nitrile Fair to GoodGoodGood
Neoprene GoodVery GoodVery Good
Butyl Rubber Very GoodVery GoodVery Good
Natural Rubber (Latex) PoorPoorPoor

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.[9][20][21]

  • Respiratory Protection:

    • In most laboratory settings with proper engineering controls, respiratory protection is not required. However, if engineering controls are insufficient to maintain exposure below the OEL, or during spill cleanup of a volatile tertiary amine, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Respirator use requires a formal respiratory protection program, including training and fit testing, as mandated by OSHA.[22]

Chapter 3: Safe Handling and Storage Protocols

Protocol for Weighing and Dispensing Volatile Tertiary Amines

Objective: To accurately measure and transfer volatile tertiary amines while minimizing vapor release and exposure.

Materials:

  • Tertiary amine in its original container

  • Appropriate receiving flask (e.g., round-bottom flask with a septum)

  • Analytical balance inside a ventilated enclosure or a top-loading balance inside a fume hood

  • Dry, clean syringe and needle

  • Appropriate PPE (safety goggles, lab coat, compatible gloves)

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood is operating correctly.

  • Container Tare: Place the receiving flask, fitted with a septum, on the balance and tare the weight.

  • Transfer to Hood: Transport the sealed tertiary amine container and the tared receiving flask to the fume hood.

  • Liquid Withdrawal: Using a clean, dry syringe and needle, pierce the septum of the tertiary amine container and slowly withdraw a slightly larger volume of the liquid than required. To avoid pressure changes, it may be necessary to use a second needle connected to an inert gas line or a balloon.

  • Dispensing: Pierce the septum of the tared receiving flask with the syringe needle and slowly dispense the desired amount of the amine.

  • Weighing: Remove the syringe, cap the receiving flask if necessary, and re-weigh it on the balance to determine the exact mass of the amine transferred.

  • Cleanup: Immediately rinse the syringe and needle with a suitable solvent (e.g., isopropanol) in the fume hood, and dispose of the rinse solution as hazardous waste.

DispensingWorkflow Start Start: Don PPE, Verify Fume Hood Tare Tare Receiving Flask on Balance Start->Tare Transfer Transfer Reagents to Fume Hood Tare->Transfer Withdraw Withdraw Amine with Syringe Transfer->Withdraw Dispense Dispense into Receiving Flask Withdraw->Dispense Weigh Re-weigh Flask for Exact Mass Dispense->Weigh Cleanup Clean Syringe, Dispose of Waste Weigh->Cleanup End End Cleanup->End

Caption: Workflow for weighing and dispensing volatile tertiary amines.

Storage Requirements

Proper storage is crucial to prevent degradation, dangerous reactions, and accidental release.

  • Location: Store tertiary amines in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.[2][15]

  • Segregation: Store tertiary amines away from incompatible materials, especially strong acids and oxidizing agents.[15] A chemical incompatibility chart should be consulted.[23]

  • Containers: Keep containers tightly sealed to prevent the escape of vapors and absorption of moisture and carbon dioxide from the air.[7] Ensure containers are clearly and accurately labeled.[2]

  • Secondary Containment: Use secondary containment trays made of a material resistant to amines to contain any potential leaks or spills.

Chapter 4: The Risk of N-Nitrosamine Formation and Mitigation Strategies

The formation of N-nitrosamine impurities is a critical safety concern in drug development, as these compounds are often potent carcinogens.[24]

Mechanism of Formation

Tertiary amines can undergo dealkylation followed by nitrosation in the presence of a nitrosating agent (e.g., nitrous acid, which can be formed from nitrites under acidic conditions).[5][8]

Key Factors for N-Nitrosamine Formation:

  • Presence of a Tertiary Amine: The drug substance or a synthetic intermediate.

  • Presence of a Nitrosating Agent: Often trace impurities of nitrites in excipients, solvents, or water.

  • Conducive Conditions: Acidic pH is a primary driver for the conversion of nitrite to the active nitrosating species.[8][24]

Mitigation Strategies in the Laboratory

Researchers can take proactive steps to minimize the risk of N-nitrosamine formation during synthesis and workup.

  • Process Optimization:

    • pH Control: Avoid strongly acidic conditions when both the tertiary amine and a potential source of nitrite are present.

    • Temperature Control: Higher temperatures can accelerate the rate of nitrosamine formation.

    • Reagent Purity: Use high-purity reagents and solvents with low levels of nitrite impurities.

  • Use of Scavengers: Introduce inhibitors that react with nitrosating agents faster than the amine.

    • Ascorbic Acid (Vitamin C): A highly effective and commonly used scavenger.

    • Alpha-Tocopherol (Vitamin E): Another effective antioxidant scavenger.

    • These scavengers can be added to the reaction mixture or during workup to quench any residual nitrosating agents.[25]

Chapter 5: Emergency Procedures

Preparedness is key to responding effectively to accidents involving tertiary amines.

Protocol for Chemical Spills

Objective: To safely clean up a tertiary amine spill, protecting personnel and the environment.

Materials:

  • Spill kit containing:

    • Appropriate PPE (goggles, face shield, heavy-duty gloves, lab coat or apron)

    • Absorbent material (e.g., vermiculite, sand, or commercial spill pillows; do NOT use combustible materials like paper towels for large spills)[1][26]

    • Neutralizing agent (e.g., sodium bisulfate for small spills, used with caution)

    • Plastic dustpan and scoop

    • Heavy-duty plastic bags for waste disposal

  • Emergency eyewash and shower

Procedure for a Minor Spill (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.[27]

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Ventilate: Ensure the fume hood is operating to capture vapors.

  • Don PPE: Put on all required PPE before approaching the spill.

  • Contain the Spill: Create a dike around the spill with absorbent material, working from the outside in to prevent it from spreading.[27]

  • Neutralize (with caution): For small spills, a weak acid like citric acid or a commercial neutralizer can be carefully applied.[1] Be aware that neutralization is exothermic.

  • Absorb: Cover the spill with absorbent material and allow it to be fully absorbed.[26][28]

  • Collect Waste: Using a plastic scoop and dustpan, collect the contaminated absorbent material. Place it in a heavy-duty plastic bag.[26][28]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Seal and label the waste bag as hazardous waste and arrange for its disposal according to institutional procedures.

  • Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Procedure for a Major Spill (>100 mL or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the fire alarm or emergency response system.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Call for Help: From a safe location, call the institutional EHS emergency number and provide details of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team.

First Aid for Exposures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[19]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with water for at least 15 minutes in an emergency shower. Seek medical attention.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Chapter 6: Waste Disposal

Tertiary amine waste is considered hazardous and must be disposed of accordingly.[27]

Protocol for Tertiary Amine Waste Disposal
  • Waste Collection: Collect all tertiary amine waste, including reaction residues, contaminated solvents, and spill cleanup materials, in a designated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the amine and any other components of the waste stream. The container must have a secure, sealable lid.

  • Labeling: Label the waste container with the words "Hazardous Waste" and list all chemical constituents by their full name.

  • Segregation: Do not mix tertiary amine waste with incompatible waste streams, such as acidic waste or waste containing oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Disposal Request: When the container is full, submit a hazardous waste pickup request to your institution's EHS department.

References

  • American Chemical Society. (2022, August 29). DABCO. ACS.org.
  • Beard, J. C., & Tsvay, M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine. Cole-Parmer.
  • Bayne, A. C. V., Misic, Z., Stemmler, R. T., Wittner, M., Frerichs, M., Bird, J. K., & Besheer, A. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Journal of Pharmaceutical Sciences, 112(7), 1794-1800.
  • Guidechem. (n.d.). N,N-Diisopropylethylamine 7087-68-5 wiki. Guidechem.com.
  • Nanda, K. K., et al. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Westlab.com.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. J&K Scientific.
  • NOAA. (n.d.). TRIETHYLAMINE. CAMEO Chemicals.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Vanderbilt University Medical Center. (n.d.).
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • OLSEH – IISc Bangalore. (2024, March 1). Guideline for Chemical Fume Hoods & Exhausted Containments.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of Tennessee. (n.d.).
  • AELAB. (2025, May 18). Laboratory Fume Hood Safety: Key Practices & Maintenance.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Wayne State University. (n.d.). Corrosive Chemicals SOP.
  • Haz-Map. (n.d.). N-Ethylmorpholine.
  • Peterlin Mašič, L., & Kilibarda, N. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(2), 148-161.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Triethylamine. CDC.
  • Carl Roth. (n.d.).
  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • ACGIH. (n.d.). N-ETHYLMORPHOLINE.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • NIOSH. (n.d.). N-Ethylmorpholine - IDLH. CDC.
  • Fisher Scientific. (2010, June 14).
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. CDC.
  • OSHA. (2024, January 22). DIISOPROPYLAMINE.
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • Santa Cruz Biotechnology. (n.d.). Triethylamine.
  • OSHA. (n.d.).
  • ACGIH. (n.d.). TLV Chemical Substances Introduction.
  • Princeton University. (n.d.).
  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health, 14(4), 209-219.

Sources

Troubleshooting & Optimization

Preventing over-alkylation in "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a concern in this synthesis?

A1: Over-alkylation is a common side reaction where the target amine product reacts further with the alkylating agent. In the synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, the desired secondary amine can act as a nucleophile and react with another molecule of the isopropylating agent. This leads to the formation of a quaternary ammonium salt, an undesired byproduct. This is problematic because it reduces the yield of the desired product, complicates the purification process, and can introduce impurities that are difficult to remove.

Q2: Which synthetic route is most prone to over-alkylation for this target molecule?

A2: Direct alkylation of N-(2-(4-methylpiperidin-1-yl)ethyl)amine with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) is highly susceptible to over-alkylation.[1][2] This is because the secondary amine product is often as reactive, or even more nucleophilic, than the starting primary amine, leading to a runaway reaction that is difficult to control.

Q3: What is the recommended synthetic method to avoid over-alkylation?

A3: Reductive amination is the most reliable and widely used method to prevent over-alkylation when synthesizing secondary or tertiary amines.[3][4] For the synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, this would involve reacting 1-(2-aminoethyl)-4-methylpiperidine with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is highly selective and avoids the formation of quaternary ammonium byproducts.[1]

Q4: How does the choice of reducing agent impact the success of the reductive amination?

A4: The choice of reducing agent is critical. Mild and selective reducing agents are preferred because they will reduce the iminium ion intermediate much faster than they reduce the starting ketone (acetone). Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice due to its high selectivity, mild reaction conditions, and the fact that it produces non-toxic byproducts.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting ketone, leading to unwanted side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and presence of a highly polar byproduct (possible quaternary salt). This strongly indicates that over-alkylation has occurred, likely due to using a direct alkylation method with an isopropyl halide.Switch to a reductive amination protocol. React 1-(2-aminoethyl)-4-methylpiperidine with acetone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly selective for the desired secondary amine.[1]
Incomplete reaction, with starting amine still present. 1. Insufficient reducing agent: The stoichiometry of the reducing agent is crucial. 2. Inefficient imine formation: The equilibrium between the amine/ketone and the imine may not favor the imine.1. Optimize stoichiometry: Use a slight excess of the reducing agent (typically 1.5 equivalents of NaBH(OAc)₃). 2. Promote imine formation: Conduct the reaction in a suitable anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[5] The addition of a catalytic amount of acetic acid can also facilitate imine formation with ketones.[5]
Formation of an alcohol byproduct (isopropanol). The reducing agent is reducing the acetone starting material in addition to the imine intermediate. This is more common with less selective reducing agents.Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion over the ketone.[3][5] Ensure the reaction is run under appropriate pH conditions (slightly acidic) if using agents like NaBH₃CN.
Difficulty in purifying the final product. The crude product may contain unreacted starting materials, the over-alkylated quaternary salt, and other byproducts.1. Acid-base extraction: The desired secondary amine can be separated from non-basic impurities. 2. Flash column chromatography: This is a highly effective method for separating the desired product from closely related impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol with a small amount of triethylamine) is often effective.

Experimental Protocols

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize over-alkylation and provide a high yield of the target compound.

Materials:

  • 1-(2-aminoethyl)-4-methylpiperidine

  • Acetone (ACS grade, anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-aminoethyl)-4-methylpiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Ketone: Add acetone (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford the pure N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine 1-(2-aminoethyl)-4-methylpiperidine Imine Intermediate Imine Amine->Imine + Acetone Ketone Acetone Ketone->Imine Imine_reduction Intermediate Imine ReducingAgent NaBH(OAc)₃ Product N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine ReducingAgent->Product Imine_reduction->Product + NaBH(OAc)₃

Caption: Reductive amination pathway for the synthesis.

Over-alkylation Side Reaction

G SecondaryAmine Desired Product (Secondary Amine) QuaternarySalt Over-alkylation Product (Quaternary Ammonium Salt) SecondaryAmine->QuaternarySalt + Isopropyl Halide AlkylatingAgent Isopropyl Halide AlkylatingAgent->QuaternarySalt

Caption: Undesired over-alkylation side reaction pathway.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory CheckMethod Direct Alkylation Used? Start->CheckMethod SwitchMethod Switch to Reductive Amination CheckMethod->SwitchMethod Yes CheckReagents Reductive Amination Used. Check Reagents & Conditions CheckMethod->CheckReagents No CheckReducer Is the Reducing Agent Selective? (e.g., NaBH(OAc)₃) CheckReagents->CheckReducer UseSelectiveReducer Use NaBH(OAc)₃ or NaBH₃CN CheckReducer->UseSelectiveReducer No CheckStoichiometry Check Stoichiometry (Ketone & Reducing Agent) CheckReducer->CheckStoichiometry Yes OptimizeStoichiometry Use 1.1 eq. Ketone Use 1.5 eq. Reducing Agent CheckStoichiometry->OptimizeStoichiometry Incorrect CheckSolvent Is the Solvent Anhydrous? CheckStoichiometry->CheckSolvent Correct UseAnhydrous Use Anhydrous Solvent (DCM/DCE) CheckSolvent->UseAnhydrous No

Sources

Purification of "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key intermediate from complex reaction mixtures. As a secondary amine with both a sterically accessible basic nitrogen and a tertiary amine within a piperidine ring, this molecule presents unique purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude reaction mixture. The synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, commonly achieved via reductive amination of 2-(4-methylpiperidin-1-yl)ethan-1-amine with acetone, can generate several byproducts.

Q1: What are the most common byproducts I should anticipate in my crude material?

A1: Your crude product is likely a mixture containing more than just the desired secondary amine. The most common impurities stem from the starting materials and the reaction mechanism itself. These include:

  • Unreacted Starting Materials: The primary amine, 2-(4-methylpiperidin-1-yl)ethan-1-amine, and the ketone, acetone, may be present if the reaction has not gone to completion.

  • Reducing Agent Residues: Salts and byproducts from the reducing agent (e.g., borate salts from NaBH(OAc)₃ or NaBH₄) are typically present and are usually removed during the aqueous workup.

  • Over-Alkylation Products: While less common for this specific transformation, it's theoretically possible for the product to react further, though this is sterically and electronically disfavored.

  • Aldol Condensation Products: If basic conditions are used or the reaction is heated, acetone can undergo self-condensation to form impurities like diacetone alcohol or mesityl oxide.

Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A2: A preliminary analysis is crucial to avoid wasting time and resources on an inappropriate purification method. We recommend the following:

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Stain with potassium permanganate or ninhydrin to visualize the amine-containing spots. Co-spot your crude material with the starting amine to identify unreacted starting material. Severe streaking of your product spot is a strong indicator that standard silica gel chromatography will be challenging.

  • Crude ¹H NMR: A quick proton NMR spectrum can provide a wealth of information. Look for the characteristic isopropyl methine proton signal in your product and compare its integration to signals from starting materials or obvious byproducts.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry provides the most detailed picture, showing the relative abundance of your product and impurities by mass. This can also serve as an excellent starting point for developing a preparative reversed-phase chromatography method.[1]

Section 2: Troubleshooting Purification by Flash Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis. However, the basic nature of amines often leads to frustrating complications when using standard silica gel.[2]

Q3: My product is streaking severely on my silica gel column, resulting in poor separation and low purity. What is happening and how do I fix it?

A3: This is the most common issue encountered when purifying amines on silica. The root cause is an acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This strong interaction prevents clean elution, causing the compound to "streak" down the column.

To solve this, you must neutralize the acidic sites or compete with the interaction:

  • Add a Basic Modifier: The simplest solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your eluent system (typically 0.5-2% by volume). The TEA will preferentially interact with the acidic silanol groups, allowing your product to elute cleanly.[4]

  • Use an Ammoniated Solvent System: For more stubborn separations, using a mobile phase containing ammonia is highly effective. A common choice is a gradient of methanol in dichloromethane (DCM), where the methanol portion is a premixed solution of 7N ammonia in methanol.

Q4: When should I give up on standard silica and use a specialty column?

A4: If modifying the mobile phase doesn't provide a satisfactory separation, it is often more efficient to switch to a different stationary phase.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and creates a mildly basic environment.[3] This is often the best choice for purifying basic amines and typically allows for the use of simple hexane/ethyl acetate solvent systems, which simplifies fraction evaporation.[2]

  • Reversed-Phase (C18) Silica: This is an excellent alternative, especially for polar amines.[1] The separation occurs on a nonpolar stationary phase. For basic amines, it is crucial to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide or triethylamine) to ensure the amine is in its neutral, free-base form, which increases its retention and improves the separation.[4]

Protocol: Flash Chromatography with a Basic Modifier
  • Dry Load the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (enough to form a free-flowing powder) and evaporate the solvent under reduced pressure. This prevents streaking at the origin.

  • Prepare the Column and Solvents: Pack a standard silica gel column. Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 1% triethylamine to both the low-polarity and high-polarity solvents.

  • Equilibrate: Flush the packed column with at least 5 column volumes of your starting eluent mixture (e.g., 100% Hexane + 1% TEA) to ensure the entire stationary phase is neutralized.

  • Load and Elute: Carefully load the dry-loaded sample onto the top of the column. Begin elution with a shallow gradient to maximize separation.

  • Monitor Fractions: Collect fractions and monitor by TLC, staining with potassium permanganate to visualize the product.

  • Combine and Evaporate: Combine the pure fractions. The co-eluting triethylamine can typically be removed by evaporation under high vacuum.

Diagram: Chromatography Method Selection

Chromatography_Decision_Tree start Analyze Crude on Silica TLC streaking Severe Streaking? start->streaking separation Good Separation? streaking->separation No amine_silica Use Amine-Functionalized Silica Column streaking->amine_silica Yes silica_mod Use Silica Gel + Basic Modifier (e.g., 1% TEA) separation->silica_mod Yes reversed_phase Consider Reversed-Phase (C18) with High pH Mobile Phase separation->reversed_phase No

Caption: Decision tree for selecting an appropriate chromatography strategy.

Section 3: Troubleshooting Purification by Crystallization/Salt Formation

If your compound is an oil or chromatography proves difficult, converting the amine to a crystalline salt is a powerful and scalable purification technique.

Q5: My purified product is a persistent oil and I cannot get it to solidify. How can I get a solid material?

A5: Many free-base amines, especially those with flexible alkyl chains, have low melting points and exist as oils at room temperature. The most reliable method to obtain a solid is to convert the amine into a salt.[5] The introduction of ionic character dramatically increases the melting point and promotes the formation of a stable crystal lattice. Hydrochloride (HCl) salts are the most common choice.

Q6: How do I form the hydrochloride salt for recrystallization?

A6: The procedure involves reacting your amine free-base with a stoichiometric amount of HCl. Using a solution of HCl in a volatile organic solvent is the cleanest method.

Protocol: Amine Hydrochloride Salt Formation and Recrystallization
  • Dissolve the Free Base: Dissolve your crude or semi-pure amine oil in a minimal amount of a non-polar solvent in which the salt is insoluble. Anhydrous diethyl ether or a mixture of ethyl acetate and hexane are good starting points.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. You should observe the immediate precipitation of the hydrochloride salt as a white solid. Continue adding the acid until no further precipitation is observed.

  • Isolate the Crude Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-basic impurities.[6]

  • Recrystallization: Select an appropriate solvent system for recrystallization. Isopropanol, ethanol, or methanol/diethyl ether mixtures are excellent choices.[7] Dissolve the crude salt in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Recover the Pure Salt: Collect the pure, crystalline salt by vacuum filtration.

  • Liberate the Free Base (Optional): To recover the purified amine as a free base, dissolve the salt in water, basify the solution to pH >12 with 2M NaOH, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Salt Formation and Recrystallization Workflow

Salt_Purification_Workflow cluster_0 Salt Formation & Isolation cluster_1 Recrystallization cluster_2 Free Base Liberation A Crude Amine Oil in Diethyl Ether B Add HCl in Ether A->B C Precipitated HCl Salt B->C D Vacuum Filtration C->D E Dissolve in Hot Isopropanol D->E F Cool Slowly E->F G Pure Crystalline Salt F->G H Vacuum Filtration G->H I Dissolve Salt in H2O H->I J Basify with NaOH I->J K Extract with DCM J->K L Pure Amine Oil K->L

Caption: Workflow for amine purification via salt crystallization.

Section 4: Troubleshooting Purification by Distillation

Q7: Is distillation a suitable purification method for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine?

A7: Yes, but only under high vacuum. With a molecular weight of 184.32 g/mol , the atmospheric boiling point of this compound will be well over 200 °C, a temperature at which many amines begin to decompose.[8][9] Vacuum distillation lowers the boiling point to a safe temperature, preventing thermal degradation.[9] It is most effective for removing non-volatile impurities (like salts or polymers) or byproducts with significantly different boiling points.[10]

Q8: My amine is turning yellow or dark during distillation, even under vacuum. How can I prevent this?

A8: Amines are susceptible to air oxidation, especially at elevated temperatures, which leads to colored impurities.[8] To minimize this, ensure your distillation apparatus is free of leaks and, if possible, conduct the distillation under an inert atmosphere of nitrogen or argon. It is also a common practice in the field to distill amines immediately before they are needed for a subsequent reaction, as even pure amines can discolor upon storage.[10]

Section 5: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₄N₂[11]
Molar Mass 184.32 g/mol [11]
Appearance Colorless liquid or solid[11]
Solubility Low solubility in water; soluble in non-polar organic solvents (e.g., chloroform, acetone).[11]

References

  • N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine - ChemBK. (n.d.). Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • LNG Industry. (2020). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • YouTube. (2010). [Lab 6] Distilling Amines... Again. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). How to Purify by Distillation. Retrieved from [Link]

Sources

Common side reactions in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Substituted Piperidines

Welcome to the technical support guide for the synthesis of N-substituted piperidines. As a cornerstone moiety in medicinal chemistry, the piperidine scaffold is present in numerous pharmaceuticals.[1] However, its synthesis is not without challenges. This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested insights into troubleshooting common side reactions and optimizing synthetic outcomes. We will move beyond simple procedural lists to explain the causality behind these issues and provide robust, validated solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent challenges encountered during the synthesis of N-substituted piperidines, presented in a direct question-and-answer format.

Issue 1: Over-Alkylation in Nucleophilic Substitution Reactions

Q: I'm attempting a direct N-alkylation of piperidine with an alkyl halide and my primary byproduct is a quaternary ammonium salt. Why is this happening and how can I suppress it?

A: This is a classic case of over-alkylation, a common side reaction where the desired N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with another equivalent of the alkylating agent. The resulting tertiary amine is often as nucleophilic, or even more so, than the starting secondary amine, leading to this competitive secondary reaction.

Causality at a Glance: The N-alkylated piperidine product competes with the piperidine starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt byproduct. This is especially prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: Ensure the piperidine is the limiting reagent's counterpart. Using a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkyl halide can help ensure the halide is consumed before significant dialkylation occurs.

  • Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise, ideally via a syringe pump over several hours, maintains a low concentration of the electrophile. This kinetically favors the reaction with the more abundant starting amine over the newly formed product.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.

  • Choice of Base: The reaction generates an acid (e.g., HBr) which protonates the amine, rendering it non-nucleophilic. Using a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial. However, be aware that adding a base can sometimes accelerate dialkylation if other parameters are not controlled.[2]

Overalkylation Piperidine Piperidine (Secondary Amine) Product Desired Product (N-Alkylpiperidine) Piperidine->Product 1st Alkylation (Desired) AlkylHalide1 Alkyl Halide (R-X) SideProduct Side Product (Quaternary Salt) Product->SideProduct 2nd Alkylation (Undesired) AlkylHalide2 Alkyl Halide (R-X) ReductiveAmination cluster_main Desired Pathway cluster_side1 Side Reaction 1 Start Piperidone + Amine Imine Iminium Ion Intermediate Start->Imine Condensation (+ H⁺) Product N-Substituted Piperidine Imine->Product Reduction (e.g., NaBH(OAc)₃) Start_SR1 Piperidone Alcohol Piperidinol Byproduct Start_SR1->Alcohol Premature Reduction (e.g., NaBH₄)

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.

Section 1: Troubleshooting Guide

Issue 1: Low or No Product Yield

You've run your N-alkylation of 4-methylpiperidine and upon workup and analysis, you find a disappointingly low yield of your desired product. This is a common issue that can often be resolved by systematically evaluating your reaction parameters.

Possible Cause & Scientific Rationale Troubleshooting Steps
Insufficiently Reactive Alkylating Agent: The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart. Alkyl chlorides are generally less reactive than bromides, which are less reactive than iodides and triflates.1. Switch to a more reactive alkylating agent: If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide or a triflate. 2. In-situ generation of alkyl iodide: If you must use an alkyl chloride or bromide, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
Poor Choice of Base: The base plays a crucial role in deprotonating the secondary amine, making it a more potent nucleophile. If the base is not strong enough to effectively deprotonate the piperidinium salt that forms, the reaction will stall.[1]1. Use a stronger, non-nucleophilic base: If using a mild base like potassium carbonate (K₂CO₃) is proving ineffective, consider switching to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH).[1] 2. Ensure the base is dry: If using a solid base like K₂CO₃ or NaH, ensure it is anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction mechanism. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic amine.1. Switch to a polar aprotic solvent: If you are using a protic solvent like ethanol, it can hydrogen bond with the amine, reducing its nucleophilicity. Switch to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1][2] 2. Ensure the solvent is anhydrous: Water in the solvent can compete with the amine as a nucleophile, leading to undesired side products.
Low Reaction Concentration or Unfavorable Stoichiometry: Dilute reaction conditions can lead to slow reaction rates.[3] Additionally, if the stoichiometry is not optimized, the reaction may not go to completion.1. Increase the concentration: Run the reaction at a higher molarity.[3] 2. Use an excess of one reagent: Using a slight excess (1.1-1.5 equivalents) of the alkylating agent or the amine can help drive the reaction to completion.[1][3] If over-alkylation is a concern, using an excess of the amine is preferable.
Steric Hindrance: If either your alkylating agent or the amine is sterically bulky, the SN2 reaction can be significantly slowed down.1. Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider using a higher boiling point solvent like DMF or DMSO. 2. Prolong the reaction time: Sterically hindered reactions may require significantly longer reaction times to proceed to completion.
Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)

You've successfully alkylated the nitrogen, but you're also seeing a significant amount of a byproduct that appears to be the quaternary ammonium salt. This occurs when the newly formed tertiary amine is further alkylated.

Possible Cause & Scientific Rationale Troubleshooting Steps
Excess of Alkylating Agent: The tertiary amine product is also nucleophilic and can react with any remaining alkylating agent. Using a large excess of the alkylating agent will favor the formation of the quaternary salt.[1]1. Adjust stoichiometry: Use a 1:1 molar ratio of the amine and alkylating agent, or a slight excess of the amine. 2. Slow addition of the alkylating agent: Adding the alkylating agent slowly to the reaction mixture (e.g., via a syringe pump) can help to maintain a low concentration of the alkylating agent at any given time, favoring mono-alkylation.[1]
High Reaction Temperature: Higher temperatures can sometimes promote over-alkylation.1. Lower the reaction temperature: Try running the reaction at room temperature or even 0 °C.
Issue 3: Reaction Stalls or is Incomplete

Your reaction starts, but TLC or LC-MS analysis shows that it does not go to completion, even after an extended period.

Possible Cause & Scientific Rationale Troubleshooting Steps
Formation of Piperidinium Salt: As the reaction proceeds, the hydrohalic acid (e.g., HBr, HCl) byproduct protonates the starting amine, forming a non-nucleophilic piperidinium salt. This effectively removes the starting material from the reaction.[1]1. Add a suitable base: The primary role of the base is to neutralize this acid byproduct, regenerating the free amine. Ensure you are using at least one equivalent of a base like K₂CO₃ or DIPEA.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the N-alkylation of 4-methylpiperidine?

A1: Polar aprotic solvents are generally the best choice. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent options.[1][2] They effectively dissolve the reactants and the intermediate salts, and they do not participate in hydrogen bonding with the amine, which would reduce its nucleophilicity. Always use anhydrous solvents to prevent unwanted side reactions.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions.

  • For reactive alkylating agents (e.g., benzyl bromide, alkyl iodides): A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[1][2] It is inexpensive and easy to remove during workup.

  • For less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered systems: A stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or a very strong base like sodium hydride (NaH) may be necessary to achieve a reasonable reaction rate.[1]

Q3: My product seems to be water-soluble. How do I properly extract it?

A3: The initial product of the reaction is often the protonated form (an ammonium salt), which is water-soluble. To extract it into an organic solvent, you need to convert it to the free base.[1][4]

  • After the reaction is complete, quench the reaction with water.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the aqueous layer is basic (pH > 8).[1] You will likely observe gas evolution (CO₂) if an acid was generated during the reaction.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: Is there an alternative to direct alkylation with alkyl halides?

A4: Yes, reductive amination is a powerful and often preferred alternative, especially when dealing with sterically hindered substrates or when direct alkylation leads to over-alkylation.[5][6] This two-step, one-pot process involves:

  • The reaction of 4-methylpiperidine with an aldehyde or ketone to form an iminium ion intermediate.

  • In-situ reduction of the iminium ion with a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product.[6]

Section 3: Experimental Protocols & Data

Standard Protocol for N-Alkylation of 4-Methylpiperidine with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of 4-methylpiperidine using benzyl bromide as an example.

Materials:

  • 4-Methylpiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methylpiperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously for 10-15 minutes.

  • Slowly add the alkyl bromide (e.g., benzyl bromide, 1.1 eq.) to the stirred suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require heating (e.g., to 50-70 °C) to go to completion, depending on the reactivity of the alkyl bromide.[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in FAQ Q3 to isolate the free base.

  • Purify the crude product by flash column chromatography if necessary.

Comparative Table of Reaction Conditions
Alkylating AgentBaseSolventTemperatureTypical Outcome
Methyl IodideK₂CO₃MeCNRoom TempHigh yield, risk of over-alkylation
Ethyl BromideDIPEADMF50 °CGood yield, controlled mono-alkylation
Isopropyl BromideNaHTHF/DMF60 °CSlower reaction, may require forcing conditions due to steric hindrance
Benzyl ChlorideK₂CO₃ + NaI (cat.)MeCNRefluxModerate to good yield

Section 4: Visualizing the Chemistry

Reaction Mechanism

The N-alkylation of 4-methylpiperidine with an alkyl halide proceeds via a standard SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R1 4-Methylpiperidine TS [H-N---R---X]‡ R1->TS Nucleophilic Attack R2 Alkyl Halide (R-X) R2->TS P1 N-Alkyl-4-methylpiperidine TS->P1 Bond Formation P2 HX TS->P2 Leaving Group Departure

Caption: SN2 mechanism for N-alkylation.

Troubleshooting Workflow

A logical approach to troubleshooting common issues in the N-alkylation of 4-methylpiperidine.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low/No Yield Start->LowYield OverAlkylation Over-alkylation Start->OverAlkylation IncompleteReaction Incomplete Reaction Start->IncompleteReaction CheckReagents Check Reagent Reactivity (Alkyl Halide, Base) LowYield->CheckReagents CheckStoichiometry Check Stoichiometry OverAlkylation->CheckStoichiometry CheckBase Is a base present? IncompleteReaction->CheckBase ImproveReagents Use more reactive Alkyl Halide (e.g., R-I) or stronger Base (e.g., DIPEA, NaH) CheckReagents->ImproveReagents Yes CheckConditions Check Reaction Conditions (Solvent, Temp, Conc.) CheckReagents->CheckConditions No OptimizeConditions Use polar aprotic solvent (DMF, MeCN) Increase Temp/Concentration CheckConditions->OptimizeConditions Yes AdjustStoichiometry Use 1:1 ratio or excess amine Slowly add alkylating agent CheckStoichiometry->AdjustStoichiometry Excess Alkyl Halide AddBase Add >1 eq. of base (e.g., K2CO3, DIPEA) CheckBase->AddBase No/Insufficient

Sources

Technical Support Center: Forced Degradation Studies of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of piperidine-containing drug candidates and active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stress testing for this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the robustness and reliability of your stability-indicating methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the forced degradation of piperidine-containing compounds.

Q1: My piperidine-containing compound shows unexpected and excessive degradation under oxidative stress conditions (e.g., H₂O₂). What are the likely mechanisms, and how can I control the reaction?

A1: This is a frequent issue. The tertiary amine of the piperidine ring is highly susceptible to oxidation. The primary degradation pathway is often the formation of a piperidine N-oxide. This N-oxide can sometimes undergo further reactions, such as the Polonovski rearrangement, especially if an activating group is present. Another common pathway is dehydrogenation to form an enamine or an iminium ion, which can lead to a cascade of further degradation products.

Troubleshooting Steps:

  • Lower the Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide (e.g., 0.1% - 0.5%) and gradually increase it. The goal is to achieve 5-20% degradation, not complete loss of the parent compound.

  • Control the Temperature: Perform the oxidative stress study at a lower temperature (e.g., room temperature or even 4-8°C) to slow down the reaction rate and minimize secondary degradation.

  • Quench the Reaction: Be prepared to quench the reaction at specific time points to monitor the degradation progress. Common quenching agents include sodium bisulfite or catalase.

  • Investigate Metal Ion Catalysis: Trace metal ions in your sample or reagents can catalyze oxidative degradation. Consider using a chelating agent like EDTA to sequester these ions.

Q2: I am observing a loss of my parent compound under acidic conditions, but I am not seeing a corresponding peak for a degradation product in my HPLC chromatogram. What could be happening?

A2: There are several possibilities in this scenario:

  • Formation of a Non-UV Active Degradant: The piperidine ring could be undergoing a ring-opening reaction, leading to a product that lacks a chromophore and is therefore not detected by a standard UV detector.

  • Precipitation: The degradant may be insoluble in the mobile phase and has precipitated out of the solution.

  • Adsorption: The degradant, or even the parent compound, may be adsorbing to the HPLC column or system components. Piperidine compounds can have "sticky" properties.

  • High Polarity Degradant: The degradation product might be highly polar and eluting in the solvent front, co-eluting with the injection peak.

Troubleshooting Workflow:

G start Parent Compound Loss, No Degradant Peak check_ms Analyze with Mass Spectrometry (LC-MS) start->check_ms Is degradant non-UV active? check_sol Check for Precipitation start->check_sol Is degradant insoluble? check_recovery Perform Mass Balance Study check_ms->check_recovery Mass detected? check_sol->check_recovery change_method Modify HPLC Method check_recovery->change_method Poor recovery? end Problem Resolved change_method->end Optimize & Re-inject

Caption: Troubleshooting workflow for missing degradation peaks.

Q3: My compound is showing significant degradation under photolytic stress, even with minimal exposure. How can I determine the photolytic degradation pathway?

A3: Piperidine-containing compounds can be susceptible to photolytic degradation, often through radical-mediated pathways. The nitrogen atom can play a role in absorbing light energy or participating in electron transfer reactions. To understand the pathway:

  • Control Wavelength Exposure: Use specific light sources (e.g., UVA, UVB, visible) to determine which wavelengths are causing the degradation. This can provide clues about the chromophore involved.

  • Use a Quencher: Employ radical scavengers (e.g., butylated hydroxytoluene - BHT) in a parallel experiment. If degradation is inhibited, it strongly suggests a radical-mediated mechanism.

  • LC-MS/MS Analysis: Use mass spectrometry to identify the photoproducts. Fragmentation patterns can help elucidate the structure of the degradants.

  • Literature Review: Search for published studies on the photostability of structurally similar compounds. The FDA provides guidance on photostability testing.

Part 2: Troubleshooting Guides

This section provides detailed guides for resolving specific experimental issues.

Guide 1: Managing N-Oxide Formation and Subsequent Reactions

The formation of N-oxides is a primary degradation pathway for piperidine-containing compounds under oxidative and sometimes photolytic stress.

Problem: Uncontrolled, rapid degradation into multiple products upon exposure to H₂O₂.

Underlying Science: The lone pair of electrons on the nitrogen atom of the piperidine ring is readily attacked by electrophilic oxygen from peroxides. The resulting N-oxide is often more polar than the parent compound.

Step-by-Step Troubleshooting Protocol:

  • Initial Stress Conditions:

    • H₂O₂ Concentration: 3%

    • Temperature: 50°C

    • Time Points: 2, 4, 8, 24 hours

  • If Degradation is >20% at the first time point:

    • Action: Reduce H₂O₂ concentration to 0.5% and repeat the experiment at room temperature.

    • Rationale: This reduces the reaction kinetics, allowing for the isolation of primary degradants and preventing secondary degradation.

  • Analytical Method Optimization:

    • Challenge: The N-oxide is often significantly more polar and may elute very early in a standard reverse-phase HPLC method.

    • Solution:

      • Use a gradient with a higher initial aqueous composition (e.g., 95% water/5% organic).

      • Consider using a polar-embedded or aqueous-stable C18 column.

      • If using mass spectrometry, ensure the ionization source parameters are optimized for the N-oxide, which may have different ionization efficiency than the parent.

Data Summary Table: Recommended Starting Conditions for Stress Studies

Stress ConditionReagent/ParameterRecommended Starting LevelKey Considerations
Acid Hydrolysis HCl or H₂SO₄0.1 NPotential for salt formation.
Base Hydrolysis NaOH0.1 NPiperidine ring is generally stable to base.
Oxidation H₂O₂0.5% - 3%Highly sensitive, control temperature.
Thermal Dry Heat80°CMonitor for melting or sublimation.
Photolytic ICH Q1B Option 2>1.2 million lux hoursUse a validated photostability chamber.
Guide 2: Addressing Poor Mass Balance in Forced Degradation Studies

Problem: The sum of the parent compound and all observed degradation products is significantly less than 100%.

Potential Causes & Solutions:

  • Non-UV Active Degradants:

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. A mass spectrometer is the most powerful tool for this purpose.

  • Volatile Degradants:

    • Solution: Use headspace Gas Chromatography (GC) to analyze for volatile products that would be missed by HPLC.

  • Adsorption to Vials/System:

    • Solution: Use silanized glass vials. Prime the HPLC system with the sample before the analytical run. Check for recovery by injecting a known standard.

  • Precipitation:

    • Solution: Visually inspect the sample vials. If solids are present, attempt to dissolve them in a stronger solvent and re-analyze.

Experimental Workflow for Investigating Poor Mass Balance:

G start Poor Mass Balance (<95%) check_uv Analyze with Universal Detector (CAD/MS) start->check_uv check_volatile Analyze with Headspace GC start->check_volatile check_adsorption Check System & Vial Recovery start->check_adsorption check_precipitate Inspect Sample for Precipitation start->check_precipitate identify Identify Missing Components check_uv->identify check_volatile->identify check_adsorption->identify check_precipitate->identify end Mass Balance Closed identify->end

Caption: Workflow for troubleshooting poor mass balance.

Part 3: Detailed Experimental Protocol

Protocol: Forced Degradation by Oxidation

This protocol provides a detailed methodology for the oxidative stress testing of a piperidine-containing compound.

  • Sample Preparation:

    • Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • In a clean, labeled amber vial, add 1 mL of the stock solution.

    • Add 1 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • In a parallel "control" vial, add 1 mL of the stock solution and 1 mL of water.

    • Place both vials in a water bath set to 50°C.

  • Time Point Sampling:

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the stressed and control vials.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a quenching agent (e.g., 900 µL of a mobile phase containing 0.1% sodium bisulfite).

  • Analysis:

    • Analyze the quenched samples by a validated stability-indicating HPLC-UV/MS method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Characterize any significant degradation products using the mass spectral data.

References

  • Title: Oxidative degradation of pharmaceuticals: A review Source: ScienceDirect URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Support Center: Identifying Impurities in the Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of an active pharmaceutical ingredient (API).[1][2] Therefore, rigorous impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[3][4]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed analytical protocols, and an overview of the regulatory landscape to support your experimental work.

Part 1: Synthesis and Potential Impurity Formation

This section addresses common questions regarding the synthetic pathway and the types of impurities that can arise. Understanding the reaction mechanism is the first step toward predicting and controlling unwanted by-products.

Q1: What is a common and efficient synthetic route for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, and what are its critical control points?

A highly common and efficient method for synthesizing this and similar amines is reductive amination .[5][6] This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the target amine.[7][8]

For N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, the process involves reacting 1-(2-aminoethyl)-4-methylpiperidine (Starting Material 1) with acetone (Starting Material 2) in the presence of a selective reducing agent.

Reaction Scheme: 1-(2-aminoethyl)-4-methylpiperidine + Acetone → [Imine Intermediate] --(Reduction)--> N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Critical Control Points:

  • pH Control: The initial imine formation is favored under weakly acidic conditions (pH 4-5), which catalyze the dehydration step.[6] However, the hydride reducing agent's stability and activity are also pH-dependent.

  • Choice of Reducing Agent: Standard borohydrides like NaBH₄ can reduce the starting ketone (acetone) to isopropanol. Therefore, milder, more selective agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate over the ketone.[6][8]

  • Stoichiometry and Temperature: A molar excess of the reducing agent should be avoided to minimize side reactions.[5] The reaction is typically run at room temperature; elevated temperatures can promote side reactions and degradation.

// Nodes for main reaction SM1 [label="1-(2-aminoethyl)-\n4-methylpiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; API [label="Target API:\nN-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for impurities Imp1 [label="Impurity 1:\nUnreacted SM1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp2 [label="Impurity 2:\nUnreacted SM2\n(Acetone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp3 [label="Impurity 3:\nIsopropanol\n(from Acetone Reduction)", fillcolor="#FBBC05", fontcolor="#202124"]; Imp4 [label="Impurity 4:\nOver-alkylation Product", fillcolor="#FBBC05", fontcolor="#202124"]; Imp5 [label="Impurity 5:\nN,N-di-alkylation by-product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for main reaction pathway {SM1, SM2} -> Imine [label="+ H₂O", dir=back]; Imine -> API [label="Reduction\n(e.g., STAB)"];

// Edges for impurity formation SM1 -> Imp1 [label="Incomplete Reaction", style=dashed, color="#5F6368"]; SM2 -> Imp2 [label="Incomplete Reaction", style=dashed, color="#5F6368"]; SM2 -> Imp3 [label="Non-selective\nReduction (e.g., NaBH₄)", style=dashed, color="#5F6368"]; API -> Imp4 [label="Reaction with\nImine Intermediate", style=dashed, color="#5F6368"]; Imine -> Imp5 [label="Dimerization/Side Reaction", style=dashed, color="#5F6368"]; }

Caption: Synthetic pathway and common impurity sources.
Q2: What are the primary process-related impurities I should expect from this synthesis?

Process-related impurities are substances that form during the manufacturing process.[1] For this specific reductive amination, you should anticipate the following:

Impurity Type Potential Structure/Name Origin Molecular Weight ( g/mol )
Starting Material 1-(2-aminoethyl)-4-methylpiperidineUnreacted starting material142.25
Starting Material AcetoneUnreacted starting material (Volatile)58.08
By-product IsopropanolReduction of acetone by a non-selective reducing agent60.10
By-product N,N-di-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amineReaction of the target API (a secondary amine) with another molecule of the imine intermediate323.58
By-product 1-(4-methylthiophenyl)-N-(4-methylthiobenzyl)-2-propanamineA similar impurity identified in a related synthesis, suggesting potential for complex adducts.[9]Varies
Reagent-Related Residual Solvents (e.g., Methanol, Toluene)Used during reaction or workupVaries
Reagent-Related Borate saltsFrom borohydride reducing agents after workupVaries
Part 2: Analytical Strategies for Impurity Detection

A multi-faceted analytical approach is essential for robust impurity profiling. No single technique can provide all the necessary information for detection, identification, and quantification.[2][4]

Q3: What is the best overall analytical strategy for profiling impurities in my crude reaction mixture?

The gold standard for impurity analysis is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[4][10] For volatile impurities, Gas Chromatography (GC) is the method of choice.[11]

Technique Primary Use Strengths Limitations
HPLC-UV/DAD Quantification & Separation. To determine the percentage of each impurity relative to the API.[12]Excellent for separating a wide range of non-volatile compounds; highly reproducible and quantitative.[2]Requires chromophores for UV detection; does not provide structural information on its own.
LC-MS Identification. To determine the molecular weight of unknown peaks.[4][13]Provides molecular weight data, which is a critical first step in identifying an unknown impurity.[13]Response can be non-linear; ion suppression effects can complicate quantification.
GC-MS Volatile Impurity Analysis. For residual solvents and volatile starting materials (e.g., acetone).[11][14]Highly sensitive and specific for volatile and semi-volatile compounds.[11][15]Not suitable for non-volatile or thermally labile compounds like the API and most by-products.
NMR Spectroscopy Definitive Structure Elucidation. To confirm the exact chemical structure of an isolated impurity.[16][17]Provides unambiguous structural information, including connectivity and stereochemistry.[16][18][19]Requires a relatively pure and isolated sample (>1 mg); lower sensitivity than MS.
Q4: Can you provide a starting point for an HPLC method to separate the API from potential impurities?

Yes. Since amines can cause peak tailing on standard silica-based columns due to interaction with residual silanols, a method optimized for basic compounds is required.[20] A pre-column derivatization step can also be employed to improve detection and chromatography.[21][22]

Protocol: Reverse-Phase HPLC Method for Amine Analysis

  • Column: Use a column designed for polar/basic compounds, such as a C18 with end-capping or a polar-embedded phase (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18). Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Ramp linearly from 5% to 70% B

    • 20-22 min: Ramp to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV/DAD at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Ensure the sample solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[23]

Part 3: Troubleshooting and Structural Elucidation

This section provides a logical workflow for addressing one of the most common challenges in process chemistry: identifying an unknown peak in a chromatogram.

Q5: I see an unexpected peak in my HPLC chromatogram. How should I proceed with its identification?

A systematic approach is crucial to avoid errors and efficiently identify the unknown component. Do not immediately assume it is a new impurity; it could be an artifact of the system or a known compound eluting at an unexpected time.

// Nodes Start [label="Unknown Peak Detected\nin HPLC", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: System Verification\n- Inject blank (solvent)\n- Inject placebo (all reagents except one SM)\n- Check for carryover from previous injections", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Is the peak still present?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Preliminary Identification (LC-MS)\nRun sample on LC-MS to get\nMolecular Weight (MW) of the peak.", fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Does MW match a\npredicted impurity?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Step 3: Confirmation\nSynthesize or procure a reference\nstandard and confirm retention time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Isolation\n- Use preparative HPLC or flash\nchromatography to isolate the impurity.\n- Collect fractions containing the peak.", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Step 5: Structure Elucidation (NMR)\nAnalyze the isolated fraction by\n1H, 13C, and 2D NMR (COSY, HSQC)\nto determine the definitive structure.", fillcolor="#FBBC05", fontcolor="#202124"]; End1 [label="Source Identified:\nSystem Contamination,\nCarryover, or Ghost Peak", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End2 [label="Impurity Identified", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Result1; Result1 -> End1 [label="Yes"]; Result1 -> Step2 [label="No"]; Step2 -> Result2; Result2 -> Step3 [label="Yes"]; Result2 -> Step4 [label="No"]; Step3 -> End2; Step4 -> Step5; Step5 -> End2; }

Caption: A logical workflow for identifying unknown chromatographic peaks.
Q6: How do I use Nuclear Magnetic Resonance (NMR) to confirm the structure of an isolated impurity?

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[16][18][24] Once you have isolated a sufficient quantity of the impurity (typically >1 mg) and ensured its purity, you can proceed with NMR analysis.

Protocol: Sample Preparation and Analysis for NMR

  • Drying: Ensure the isolated fraction is completely free of chromatography solvents by drying it under high vacuum for several hours. Residual solvents will interfere with the analysis.

  • Solvent Choice: Dissolve the sample (1-5 mg) in approximately 0.6 mL of a deuterated solvent. For amines, Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are common choices. CDCl₃ is useful but the amine proton may exchange or be broad.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm and used for referencing the chemical shifts.[18]

  • Acquisition:

    • ¹H NMR: This is the first experiment to run. It provides information about the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).[17][18]

    • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.[17]

    • 2D NMR (COSY, HSQC/HMBC): If the structure is complex, 2D experiments are essential.

      • COSY shows which protons are coupled to each other (i.e., are on adjacent carbons).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.[19]

  • Interpretation: By analyzing the chemical shifts, integration values, coupling patterns, and 2D correlations, the complete chemical structure of the impurity can be determined.

Part 4: Regulatory Context

All impurity work must be performed within the context of global regulatory standards to ensure product safety and facilitate regulatory approval.

Q7: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key document for new drug substances is ICH Q3A(R2) .[1][3][25][26] It establishes thresholds based on the maximum daily dose of the drug.

Threshold Purpose Limit for Max. Daily Dose ≤ 2 g/day Limit for Max. Daily Dose > 2 g/day
Reporting The level at which an impurity must be reported in a regulatory submission.0.05%0.03%
Identification The level above which an impurity's structure must be determined.[3][27]0.10% or 1.0 mg per day total intake (whichever is lower)0.05%
Qualification The level above which an impurity must be assessed for its toxicological safety.[3][27]0.15% or 1.0 mg per day total intake (whichever is lower)0.05%

Source: Adapted from ICH Q3A(R2) Guidelines.[1][3][26][27]

It is critical to note that any impurity that is also a potentially mutagenic impurity (PMI) may be subject to much lower limits, as outlined in the ICH M7 guideline.[1]

References
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Source Not Available].
  • Amine Impurities and Rel
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. [Source Not Available].
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • Analytical advances in pharmaceutical impurity profiling. PubMed.
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Understanding Extraneous Peaks in Chrom
  • GC-MS applications in pharmaceutical analysis. [Source Not Available].
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
  • (PDF) Identification and structure elucidation by NMR spectroscopy.
  • Reductive Amin
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Contamination in Amine Systems. Refining Community.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Source Not Available].
  • Filter Media Selection in Amine Gas Sweetening Systems. 3M.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • HPLC Troubleshooting Guide. [Source Not Available].
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. NIH.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Purification of amine reaction mixtures.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Source Not Available].
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • Reductive amin
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Source Not Available].
  • Industrial processes for manufacturing amines.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amin
  • Video: Preparation of Amines: Reductive Amin
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).

Sources

Technical Support Center: Troubleshooting Low Yields in Tertiary Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in tertiary amine synthesis. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. Our goal is to empower you with the knowledge to diagnose issues, optimize your protocols, and achieve reliable, high-yield syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Setup and Reagent Purity

Question 1: I'm setting up a tertiary amine synthesis via N-alkylation of a secondary amine. What are the most critical initial parameters to control to prevent low yields from the start?

Answer:

The success of an N-alkylation reaction hinges on meticulous setup and the quality of your reagents. Before even starting the reaction, consider the following:

  • Purity of Starting Materials: Impurities in your secondary amine or alkylating agent can introduce competing side reactions. For instance, residual primary amines in your secondary amine starting material can also be alkylated, leading to a mixture of products and making purification difficult.[1][2] Always use freshly purified reagents. If purity is uncertain, re-purify your starting materials via distillation or chromatography.

  • Solvent Purity and Anhydrous Conditions: Many N-alkylation reactions are sensitive to moisture. Water can react with some alkylating agents and can also affect the solubility of your reagents and the efficacy of your base. Ensure your solvent is anhydrous. Distilling solvents over a suitable drying agent (e.g., calcium hydride for non-protic solvents) is a standard practice.

  • Inert Atmosphere: If your reagents or products are sensitive to oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for electron-rich amines or when using sensitive catalysts.

Category 2: N-Alkylation Reactions

Question 2: My N-alkylation of a secondary amine is resulting in a significant amount of a quaternary ammonium salt, leading to a low yield of my desired tertiary amine. How can I mitigate this over-alkylation?

Answer:

Over-alkylation is a common challenge in the synthesis of tertiary amines via N-alkylation.[3][4][5][6] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt. Here are several strategies to suppress this side reaction:

  • Stoichiometry Control:

    • Use an Excess of the Secondary Amine: Employing a stoichiometric excess of the secondary amine (at least a 2:1 ratio relative to the alkylating agent is a good starting point) increases the probability that the alkylating agent will react with the starting material rather than the tertiary amine product.

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.

  • Reaction Temperature:

    • Lower the Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired mono-alkylation, although this may necessitate longer reaction times.

  • Choice of Reagents:

    • Reactivity of the Alkylating Agent: The choice of leaving group on the alkylating agent significantly impacts its reactivity. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If over-alkylation is a persistent issue, consider switching to a less reactive alkylating agent (e.g., from an iodide to a bromide or chloride).

    • Sterically Hindered Base: Using a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) can be advantageous. These bases are less likely to compete with the secondary amine as a nucleophile.

  • To a stirred solution of the secondary amine (2.0 eq.) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq.) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, slowly add a solution of the alkylating agent (1.0 eq.) in the same solvent dropwise over 1-2 hours at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Category 3: Reductive Amination

Question 3: I am performing a reductive amination to synthesize a tertiary amine, but my yield is low, and I'm observing the formation of an alcohol byproduct. What is causing this, and how can I improve the yield of my desired amine?

Answer:

The formation of an alcohol byproduct in a reductive amination reaction indicates that the reducing agent is reducing the starting aldehyde or ketone before it can form the intermediate iminium ion with the secondary amine.[7] This is a common chemoselectivity issue.[8] To favor the formation of the tertiary amine, you need to optimize the reaction conditions to promote iminium ion formation and use a reducing agent that selectively reduces the iminium ion over the carbonyl group.

  • Promoting Iminium Ion Formation:

    • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate.[8] Adding a catalytic amount of acetic acid is a common practice.

    • Water Removal: The formation of the imine/iminium ion is an equilibrium process that releases water.[8] Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Choice of Reducing Agent:

    • Selective Reducing Agents: Not all reducing agents are suitable for one-pot reductive aminations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will rapidly reduce the starting carbonyl. It's better to use milder, more selective reagents.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is a mild reducing agent that is particularly effective at reducing iminium ions in the presence of carbonyls.[9][10] It is moisture-sensitive, so anhydrous conditions are important.[9]

      • Sodium Cyanoborohydride (NaBH₃CN): This is another popular choice. It is stable in acidic conditions and selectively reduces iminium ions at a pH where the reduction of carbonyls is slow.[5][8][9] However, it can release toxic cyanide gas upon quenching with strong acid, so proper safety precautions are essential.[8]

G start Low Yield in Reductive Amination q1 Is alcohol byproduct observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Switch to a more selective reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). a1_yes->s1 q2 Is starting material consumed? a1_no->q2 s2 Optimize iminium ion formation. - Add catalytic acid (e.g., AcOH). - Consider water removal. s1->s2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s4 Check for other side reactions or purification issues. a2_yes->s4 s3 Increase reaction time or temperature. a2_no->s3

Caption: Decision tree for troubleshooting low yields in reductive amination.

Category 4: Steric Hindrance

Question 4: I am trying to synthesize a sterically hindered tertiary amine, but the reaction is proceeding very slowly or not at all. How can I overcome the challenges posed by steric hindrance?

Answer:

Steric hindrance can significantly impede the synthesis of tertiary amines by slowing down the rate of reaction.[11][12][13][14] This is because bulky substituents on either the secondary amine or the electrophile (e.g., alkyl halide or carbonyl compound) can physically block the approach of the reacting species.

  • For N-Alkylation Reactions:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful that this can also promote side reactions like elimination.

    • Use a More Reactive Electrophile: Switching to a more reactive alkylating agent, such as an alkyl triflate or tosylate, can sometimes facilitate the reaction with a sterically hindered amine.

    • Consider Alternative Synthetic Routes: If direct alkylation is proving difficult, consider a multi-step approach. For example, you could first acylate the secondary amine to form an amide, which is then reduced to the tertiary amine using a strong reducing agent like LiAlH₄.[15]

  • For Reductive Amination Reactions:

    • Use a Lewis Acid Catalyst: For the condensation of a sterically hindered ketone and a secondary amine, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help to activate the carbonyl group and promote imine formation.[9]

    • Prolonged Reaction Times: Sterically hindered substrates often require significantly longer reaction times for the iminium ion to form.

Alkyl Halide (R-X)Leaving GroupRelative Reactivity in S(_N)2
R-II⁻~2,000,000
R-BrBr⁻~75,000
R-ClCl⁻~1,000

Data is approximate and for illustrative purposes.

Category 5: Purification Challenges

Question 5: I have successfully synthesized my tertiary amine, but I am struggling to purify it. Standard silica gel chromatography is giving me poor separation and recovery. What are my options?

Answer:

The purification of amines, particularly tertiary amines, can be challenging due to their basic nature.[16][17] The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor resolution, and sometimes irreversible adsorption.[16][17]

Here are several strategies to improve the purification of tertiary amines:

  • Modify the Mobile Phase:

    • Add a Competing Amine: Adding a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent can help to saturate the acidic sites on the silica gel, thereby reducing the interaction with your product and improving its elution profile.[16]

    • Use an Ammoniated Solvent System: For very basic amines, a mobile phase containing a small amount of ammonium hydroxide in a polar solvent like methanol can be effective.[16]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can be a very effective way to purify basic compounds. This stationary phase minimizes the acid-base interactions that cause problems on standard silica.[16]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[17]

  • Acid-Base Extraction:

    • An acid-base extraction can be a powerful purification technique for separating amines from non-basic impurities.[1] The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

G start Purification of Tertiary Amine q1 Are non-basic impurities present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Perform acid-base extraction. a1_yes->s1 q2 Is silica gel chromatography problematic? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Modify mobile phase (add Et₃N) OR Use alternative stationary phase (amine-silica, alumina). a2_yes->s2 s3 Proceed with standard silica gel chromatography. a2_no->s3

Caption: Guide for selecting an appropriate purification strategy for tertiary amines.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Purification of tertiary amines using an adsorbent.
  • Process for the purification of tertiary amines.
  • Is there an easy way to purify organic amines? Biotage. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Optimisation of nucleophilic substitution conditions for synthesis of tertiary amine (R,R,S)-9. ResearchGate. [Link]

  • What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? Quora. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

  • synthesis of tertiary amines. YouTube. [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Royal Society of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides… ResearchGate. [Link]

  • Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Solid Phase Synthesis of Tertiary Amines on Amide REM Resins: Grignard and Metal Hydride Compatible Resins. ACS Publications. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • Synthesis of sterically hindered imines. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Tertiary Amines from Secondary Amines. ResearchGate. [Link]

  • preparation of amines. Chemguide. [Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. Semantic Scholar. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Quora. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Amine Synthesis (A-Level Chemistry). Study Mind. [Link]

  • Nucleophilic Substitution. Save My Exams. [Link]

  • A qualitative and quantitative analysis of tertiary amines in restorative resins. PubMed. [Link]

  • Theoretical estimation of the conversion of a tertiary amine to nitrosamine. Root Causes. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

Sources

Technical Support Center: Managing Stereochemistry in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, prevalent in a vast number of pharmaceuticals and natural products.[1][2] Controlling the three-dimensional arrangement of substituents on the piperidine ring is paramount, as different stereoisomers can exhibit dramatically different biological activities, pharmacokinetic profiles, and toxicities.[2]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing stereochemistry in the synthesis of substituted piperidines. Here, we address common experimental challenges in a question-and-answer format, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

This is a frequent challenge, often stemming from insufficient facial bias during the formation of a new stereocenter. Several factors could be at play, from the inherent structure of your substrate to the reaction conditions.

Potential Causes & Recommended Solutions:

  • Substrate Control is Lacking: The existing stereocenters on your starting material may not be exerting enough steric or electronic influence to direct the approach of the incoming reagent.

    • Solution 1: Enhance Steric Hindrance: Introduce a bulkier protecting group on a nearby nitrogen or oxygen. For instance, switching from a methyl to a tert-butyldiphenylsilyl (TBDPS) ether can create a more sterically demanding environment, favoring one trajectory of reagent attack over another.

    • Solution 2: Utilize a Chiral Auxiliary: Covalently attach a chiral auxiliary to your substrate. Evans' oxazolidinone auxiliaries, for example, are highly effective in directing aldol, alkylation, and Michael addition reactions, after which they can be cleaved to reveal the desired stereoisomer.

  • Reagent Control is Insufficient: The reagent you are using may not be selective enough to differentiate between the two faces of the prochiral center.

    • Solution: Employ Stereoselective Reagents: For reductions of cyclic ketones to piperidinols, for example, bulky reducing agents like L-Selectride® often provide higher diastereoselectivity for the axial alcohol compared to less hindered reagents like sodium borohydride.

  • Reaction Conditions are Not Optimized: Temperature and solvent can have a profound impact on the transition state energies leading to different diastereomers.

    • Solution 1: Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C instead of room temperature) can amplify small differences in activation energies between the two diastereomeric transition states, often leading to a significant improvement in the diastereomeric ratio (d.r.).

    • Solution 2: Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reagents. A screen of aprotic solvents (e.g., THF, DCM, toluene) and protic solvents (e.g., methanol, ethanol) can reveal optimal conditions.

Q2: I've synthesized my desired piperidine, but I'm observing epimerization at the α-carbon. How can I prevent this?

Epimerization, the change in configuration at one stereocenter, is a common issue with piperidines, especially at the C2 and C6 positions, which are α to the nitrogen. This is often base- or acid-catalyzed and can occur during workup, purification, or even storage.

Potential Causes & Recommended Solutions:

  • Basic or Acidic Conditions: The lone pair on the piperidine nitrogen can be protonated under acidic conditions, or the α-proton can be abstracted under basic conditions, leading to a planar intermediate (enamine or iminium ion) that can be reprotonated from either face, scrambling the stereocenter.

    • Solution 1: Maintain Neutral pH: During aqueous workup, use a buffered solution (e.g., phosphate buffer, pH 7) to avoid extremes of pH.

    • Solution 2: Use a Nitrogen Protecting Group: Acylating the piperidine nitrogen (e.g., with a Boc or Cbz group) significantly reduces its basicity and the lability of the α-proton, thereby minimizing epimerization.[3] This is often the most robust solution.

    • Solution 3: Careful Chromatography: When using silica gel chromatography, which is inherently acidic, consider neutralizing it by pre-treating with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.

  • Thermodynamic Equilibration: In some cases, the initially formed kinetic product is less stable than its epimer. Over time or with exposure to certain conditions, it can isomerize to the more thermodynamically stable diastereomer.[4][5][6]

    • Solution: Controlled Epimerization: If the thermodynamically favored product is the desired one, you can intentionally induce epimerization. Recent advances in photoredox catalysis allow for highly diastereoselective light-mediated epimerization to furnish the more stable isomer.[4][5][6][7]

Q3: My diastereomers are proving very difficult to separate by column chromatography. What are my options?

When diastereomers have very similar polarities, their separation on silica gel can be challenging, leading to low yields of the pure isomers.

Recommended Solutions:

  • Optimize Chromatographic Conditions:

    • Systematic Solvent Screening: Instead of relying on standard ethyl acetate/hexane gradients, explore other solvent systems. Adding a small amount of a more polar solvent like methanol or a coordinating solvent like diethyl ether can sometimes improve separation.

    • Alternative Stationary Phases: Consider using different types of silica (e.g., finer mesh size for higher resolution) or alternative stationary phases like alumina, C18 (reverse-phase), or chiral stationary phases (for enantiomers, though sometimes effective for diastereomers).

  • Derivatization to Enhance Separation:

    • Protocol: Convert the mixture of diastereomers into derivatives that have a greater difference in polarity. For example, if your piperidine has a hydroxyl group, you can esterify it with a bulky acyl chloride (e.g., pivaloyl chloride). The resulting esters may have significantly different conformations and polarities, making them easier to separate. After separation, the ester can be hydrolyzed to regenerate the alcohol.

  • Crystallization:

    • Diastereomeric Salt Formation: If your piperidine is basic, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid).[8] The resulting diastereomeric salts often have very different crystal packing and solubility properties, allowing for one to be selectively crystallized from the solution.[8] The free base can then be liberated from the purified salt.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereocontrol in piperidine synthesis?

There are three primary strategies:

  • Substrate-Controlled Synthesis: This approach utilizes the stereochemistry inherent in the starting material to direct the formation of new stereocenters. This can involve using a chiral starting material from the "chiral pool" (e.g., amino acids, sugars) or employing a chiral auxiliary.

  • Reagent-Controlled Synthesis: In this strategy, a chiral reagent or catalyst is used to control the stereochemical outcome of the reaction, regardless of any pre-existing stereocenters in the substrate. Asymmetric catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis, falls into this category.[9][10][11][12][13][14][15][16][17][18][19][20]

  • Diastereoselective Reactions: These reactions create a new stereocenter under the influence of an existing one in the molecule. The hydrogenation of a substituted pyridine, for example, can lead to different diastereomers depending on the catalyst and conditions used.

Q2: How does the choice of catalyst affect the stereochemical outcome in the hydrogenation of a substituted pyridine?

The catalyst plays a critical role by influencing the way the pyridine ring adsorbs onto the catalyst surface. For instance:

  • Palladium on Carbon (Pd/C): Often favors the formation of the trans-isomer in certain substituted piperidines.

  • Platinum Oxide (PtO₂, Adams' catalyst): Can preferentially lead to the cis-isomer.

The choice of solvent and additives (like acetic acid) also significantly impacts the stereoselectivity by altering the substrate's conformation and the catalyst's activity.

Catalyst Typical Major Diastereomer Reference
10% Pd/Ctrans
PtO₂cis
Rhodium CatalystsVaries with ligand[11][15][20]
Table 1: Influence of Hydrogenation Catalyst on Diastereoselectivity.

Q3: Can organocatalysis be effectively used to synthesize chiral piperidines?

Absolutely. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines.[9][12][13][14] Chiral amines, such as proline and its derivatives, can catalyze cascade reactions, like domino Michael addition/aminalization processes, to construct polysubstituted piperidines with the formation of multiple stereocenters in a single step and with excellent enantioselectivity.[9][13]

Q4: What is a "biomimetic" approach to piperidine synthesis?

A biomimetic approach draws inspiration from the biosynthetic pathways of naturally occurring piperidine alkaloids.[12][21] In nature, these alkaloids are often formed from amino acids like lysine, which cyclizes to form a key intermediate, Δ¹-piperideine.[21] Synthetic chemists have mimicked this by developing reactions, such as the vinylogous Mannich reaction, to generate similar versatile intermediates that can then be elaborated into a wide variety of complex, multi-substituted chiral piperidines.[21]

Experimental Protocols & Methodologies

Protocol 1: Diastereoselective Reduction of a 4-Piperidone Derivative

This protocol provides a general method for the diastereoselective reduction of an N-Boc-3-substituted-4-piperidone to the corresponding cis-piperidin-4-ol using a bulky reducing agent.

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-Boc-3-substituted-4-piperidone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Add an equal volume of water and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired cis-piperidin-4-ol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Diagrams: Conceptual Workflows

Stereocontrol_Strategies cluster_0 Main Strategies for Stereocontrol cluster_1 Examples Substrate Control Substrate Control Chiral Pool Synthesis Chiral Pool Synthesis Substrate Control->Chiral Pool Synthesis e.g. Reagent Control Reagent Control Asymmetric Catalysis Asymmetric Catalysis Reagent Control->Asymmetric Catalysis e.g. Diastereoselective Reaction Diastereoselective Reaction Hydrogenation of Pyridines Hydrogenation of Pyridines Diastereoselective Reaction->Hydrogenation of Pyridines e.g.

Caption: Key strategies for stereocontrol in piperidine synthesis.

Troubleshooting_Workflow start Poor Diastereoselectivity (e.g., d.r. ~ 1:1) check_temp Check Temperature Is it optimized? start->check_temp lower_temp Lower Reaction Temp (e.g., to -78 °C) check_temp->lower_temp No check_reagent Check Reagent Is it selective? check_temp->check_reagent Yes end Improved d.r. lower_temp->end change_reagent Use Bulky/Chiral Reagent check_reagent->change_reagent No check_substrate Check Substrate Sufficient steric bias? check_reagent->check_substrate Yes change_reagent->end modify_substrate Add Bulky Protecting Group or Chiral Auxiliary check_substrate->modify_substrate No check_substrate->end Yes modify_substrate->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

References
  • Weitgenant, J. A., et al. (2005). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 7(16), 3469–3472. [Link]

  • Wang, Y., et al. (2009). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 11(13), 2844–2847. [Link]

  • Shaw, S. A., et al. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(29), 9254–9255. [Link]

  • Gutman, E. S., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 3(10), 1264-1267. [Link]

  • Neely, J. M., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 478–485. [Link]

  • Rowan, T. R., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing. [Link]

  • Wang, Y., et al. (2009). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed, 11(13), 2844-7. [Link]

  • Zhu, C., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(1), 533–543. [Link]

  • Neely, J. M., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH Public Access, 14(12), 3591-3596. [Link]

  • Zhang, X., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]

  • Neely, J. M., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 478-485. [Link]

  • Richardson, P. (2012). Au-Catalyzed Diastereoselective Synthesis of Piperidines. Synfacts, 2012(03), 0262. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388–14395. [Link]

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • Neely, J. M., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed, 143(1), 478-485. [Link]

  • Flores-Ibarra, Á., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 17096–17105. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Fray, A. H. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Al-Ghorbani, M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Preprints.org. [Link]

  • Reddy, R. S., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH Public Access, 50(20), 1999-2001. [Link]

  • Buffat, M. G. (2004). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Shaw, S. A., et al. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(29), 9254-9255. [Link]

  • Dappen, M. S., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Beak, P., & Lee, W. K. (1990). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 55(9), 2578–2580. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Al-Hadedi, A. A. M. (2006). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388-14395. [Link]

  • Sharma, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4745. [Link]

  • Lee, S. T., et al. (2007). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. ResearchGate. [Link]

  • Ganter, C., et al. (1998). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 63(8), 2525–2534. [Link]

  • König, W. A., et al. (1985). Gas-chromatographic separation of stereoisomers of dipeptides. PubMed, 337, 183-9. [Link]

  • Ellis, C. (2019). Asymmetric synthesis of polycyclic piperidine scaffolds. American Chemical Society. [Link]

  • Johnson, C. R. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]

  • Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. University of Glasgow Theses. [Link]

  • Smith, A. D., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Solubility Enhancement for N-[2-(4--Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the aqueous solubility of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (henceforth referred to as "Compound A") for biological assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar basic compounds. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Compound A in my aqueous assay buffer (e.g., PBS pH 7.4), but it's not dissolving or is precipitating out. Why is this happening?

A1: Compound A, with its chemical structure featuring a piperidine ring and two amine groups, is predicted to be a weakly basic compound. Such compounds often exhibit low solubility in neutral or alkaline aqueous solutions.[1][2] The primary reason for this is that at neutral pH, the compound exists predominantly in its non-ionized, or free base, form. This form is typically more hydrophobic and less able to form favorable interactions with polar water molecules, leading to poor dissolution. Forcing it into solution, for instance from a concentrated DMSO stock, can lead to immediate precipitation as the compound crashes out of the aqueous environment.

Q2: What is the first step I should take to systematically improve the solubility of Compound A?

A2: The most critical first step is to determine the compound's intrinsic solubility and its pH-dependent solubility profile. This data will provide a quantitative baseline and guide your formulation strategy. We recommend starting with a simple thermodynamic solubility assessment at different pH values. This will help you understand the pH range where your compound is most soluble, which for a basic compound, is typically in acidic conditions where it can be protonated to form a more soluble salt.[3][4]

Q3: Is there a difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Yes, there is a crucial difference. Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state.[5][6] This is a fundamental property of the compound in a given solvent system. In contrast, kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer.[5][7] Kinetic solubility is often higher than thermodynamic solubility due to the formation of a supersaturated solution, but this state can be unstable and prone to precipitation over time.[8] For early-stage screening, a high-throughput kinetic solubility assay can be useful for ranking compounds.[9] However, for developing a stable formulation for more extensive biological assays, determining the thermodynamic solubility is highly recommended.[6]

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
  • Cause: The final concentration of your compound in the aqueous buffer exceeds its kinetic solubility. The organic solvent (DMSO) acts as a co-solvent, but upon high dilution into the aqueous phase, its solubilizing effect is diminished, causing the compound to precipitate.[10]

  • Troubleshooting Steps:

    • Reduce the final concentration: Your target concentration may be too high. Determine the kinetic solubility to understand the upper limit.

    • Decrease the percentage of DMSO in the final solution: While seemingly counterintuitive, high concentrations of DMSO can sometimes promote precipitation upon dilution. Aim for a final DMSO concentration of <1%, and ideally <0.5%, to minimize its impact on the assay and solubility.[7]

    • Employ a step-wise dilution: Instead of a single large dilution, try serial dilutions.

    • Consider alternative formulation strategies: If simple dilution is not feasible, you will need to explore the methods detailed below, such as pH adjustment or the use of excipients.

Issue 2: Solubility is inconsistent between experiments.
  • Cause: This can be due to variations in the experimental conditions, such as temperature, pH of the buffer, or the age and quality of the solid compound (polymorphism).

  • Troubleshooting Steps:

    • Strictly control pH: Prepare fresh buffers for each experiment and verify the pH. The solubility of basic compounds is highly sensitive to pH changes.[3][4]

    • Control Temperature: Ensure all solutions and equipment are at a consistent temperature. Solubility is temperature-dependent.

    • Use a consistent source and batch of the compound: Different batches or polymorphs can have different solubility profiles.

    • Ensure equilibrium is reached in thermodynamic solubility studies: Allow sufficient time for the solution to equilibrate (typically 24 hours with agitation).[11][12]

Solubility Enhancement Protocols

If you have confirmed that the intrinsic solubility of Compound A is too low for your assay requirements, the following formulation strategies can be employed.

pH Adjustment

This is the most direct method for solubilizing a basic compound like Compound A. By lowering the pH, the amine functional groups become protonated, forming a more polar and thus more water-soluble salt.

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of solid Compound A to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[11]

  • Filter the samples through a 0.45 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Data Presentation:

pHSolubility (µg/mL)
2.0[Hypothetical Data]
4.0[Hypothetical Data]
6.0[Hypothetical Data]
7.4[Hypothetical Data]
8.0[Hypothetical Data]
Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[13][14][15]

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Prepare stock solutions of Compound A in each co-solvent at a high concentration.

  • Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a small volume of the Compound A stock solution to each co-solvent/buffer mixture to reach the target final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Quantify the concentration of the dissolved compound to determine the solubility enhancement.

Data Presentation:

Co-solventConcentration (% v/v)Achieved Solubility (µM)
Ethanol5%[Hypothetical Data]
10%[Hypothetical Data]
PEG 4005%[Hypothetical Data]
10%[Hypothetical Data]
Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[16][17]

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

  • Solutol® HS 15

  • Prepare a series of aqueous solutions containing different concentrations of a chosen surfactant (both below and above its CMC).

  • Add an excess of solid Compound A to each surfactant solution.

  • Agitate the samples for 24 hours at a constant temperature.

  • Filter the samples and analyze the filtrate to determine the solubility.

  • Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[18][19][20]

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add an excess of solid Compound A to each cyclodextrin solution.

  • Follow the same agitation, filtration, and quantification steps as for the surfactant protocol.

  • The formation of an inclusion complex can be further confirmed by techniques such as NMR or DSC.

Visualizations

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting & Formulation cluster_2 Final Formulation Start Compound A (Poorly Soluble) Assess_Solubility Determine Thermodynamic Solubility at pH 7.4 Start->Assess_Solubility Decision Solubility < Target? Assess_Solubility->Decision pH_Adjustment pH Adjustment (Acidic Buffer) Decision->pH_Adjustment Yes Co_solvents Co-solvents (PEG 400, Ethanol) Decision->Co_solvents Yes Surfactants Surfactants (Tween 80) Decision->Surfactants Yes Cyclodextrins Cyclodextrins (HP-β-CD) Decision->Cyclodextrins Yes Final_Formulation Optimized Formulation for Biological Assay pH_Adjustment->Final_Formulation Co_solvents->Final_Formulation Surfactants->Final_Formulation Cyclodextrins->Final_Formulation

Caption: A workflow for addressing the solubility of Compound A.

Micelle_Solubilization cluster_0 Surfactant Micelle s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Compound_A Compound A (Hydrophobic) Compound_A->center Encapsulation

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

References

  • ChemBK. (2024, April 10). N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine.
  • PubChem. N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-propan-1-amine.
  • ACS Omega. (2026, January 19). Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation.
  • King's College London Research Portal. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Creative Biolabs. Solubility Assessment Service.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • PubChem. N-(Propan-2-yl)piperidin-4-amine.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • PubChem. Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine.
  • PubMed. (2025, July 5). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Evotec. Thermodynamic Solubility Assay.
  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • University of Cambridge. Solubility and pH of amines. Retrieved from University of Cambridge Department of Chemistry.
  • PMC - NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wikipedia. Cosolvent.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubChem. N-(2-Aminoethyl)piperidine.
  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.
  • ResearchGate. Poorly soluble drugs, surfactants and degree of solubility enhancement.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • ResearchGate. (2025, August 6). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization.
  • Journal of Pharmaceutical Negative Results. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • ProQuest. Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling.
  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields.
  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • European Pharmaceutical Review. Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • PubChem. 3-(4-Methylpiperidin-2-yl)propan-1-amine.

Sources

Validation & Comparative

A Comparative Analysis of N-Alkylated Piperidines for Receptor-Modulated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of N-alkylated piperidines, focusing on a representative compound, N-Benzyl-4-methylpiperidine , and its analogs. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating such compounds, supported by experimental data and protocols. We will delve into the synthesis, physicochemical properties, and pharmacological profiles that dictate the therapeutic potential of this important chemical class.

Introduction to N-Alkylated Piperidines

The N-alkylated piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. This prevalence is due to the piperidine ring's ability to serve as a versatile scaffold, conferring favorable pharmacokinetic properties and enabling precise spatial orientation of pharmacophoric groups to interact with biological targets. The nature of the N-alkyl substituent profoundly influences the compound's potency, selectivity, and overall drug-like properties.

In this guide, we use N-Benzyl-4-methylpiperidine as a focal point for comparison due to the availability of established synthetic routes and characterization data, which serve as a reliable baseline for evaluating novel analogs. While the initially specified "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" is not a widely documented compound in publicly accessible scientific literature, the principles of comparison outlined herein are directly applicable to its evaluation should it be synthesized.

Synthesis and Physicochemical Characterization

The synthesis of N-alkylated piperidines is typically achieved through reductive amination or nucleophilic substitution. The choice of synthetic route can impact yield, purity, and the introduction of chiral centers.

General Synthetic Workflow

The synthesis of a compound like N-Benzyl-4-methylpiperidine often involves the reaction of 4-methylpiperidine with an appropriate alkylating agent, such as benzyl bromide, in the presence of a base.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methylpiperidine 4-Methylpiperidine Reaction_Vessel Reaction in Solvent with Base 4-Methylpiperidine->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., Benzyl Bromide) Alkylating_Agent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Reaction Mixture Purification Chromatography or Distillation Extraction->Purification Crude Product Final_Product N-Alkylated Piperidine Purification->Final_Product Pure Product

Caption: Generalized workflow for the synthesis of N-alkylated piperidines.

Comparative Physicochemical Properties

The N-alkyl substituent significantly alters the physicochemical properties of the piperidine core, which in turn affects pharmacokinetic and pharmacodynamic behavior. Key parameters include lipophilicity (logP), dissociation constant (pKa), and molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (predicted)
N-Benzyl-4-methylpiperidine C13H19N189.303.1~9.5
N-Ethyl-4-methylpiperidine C8H17N127.232.0~10.8
N-(2-Phenylethyl)-4-methylpiperidine C14H21N203.333.4~9.6
N-Butyl-4-methylpiperidine C10H21N155.282.9~10.8

Data is estimated from chemical modeling software and may vary from experimental values.

Interpretation of Data:

  • Lipophilicity (logP): The addition of aromatic or longer alkyl chains (e.g., benzyl, phenylethyl, butyl) increases the logP value, indicating higher lipophilicity. This can enhance membrane permeability but may also increase metabolic liability and off-target binding.

  • pKa: The basicity of the piperidine nitrogen is influenced by the N-substituent. Electron-withdrawing groups like benzyl slightly decrease the pKa compared to simple alkyl groups, affecting the ionization state at physiological pH (7.4). The pKa of piperidine itself is approximately 11.22.

Pharmacological Profile: A Comparative Framework

The primary utility of N-alkylated piperidines in drug discovery lies in their ability to modulate the activity of various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. A comprehensive pharmacological comparison involves assessing receptor binding affinity, functional activity (agonist vs. antagonist), and selectivity.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for a target receptor.

Objective: To quantify the ability of N-alkylated piperidine analogs to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 receptor)

  • Radioligand (e.g., [3H]-Spiperone)

  • Test compounds (N-alkylated piperidines)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Ligand, Compounds) Start->Prepare_Reagents Assay_Plate Set up Assay Plate (96-well format) Prepare_Reagents->Assay_Plate Incubate Incubate to Reach Equilibrium Assay_Plate->Incubate Harvest Harvest onto Filter Mat Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Comparative Binding Affinity Data (Hypothetical)

The following table presents hypothetical binding affinity data for a panel of N-alkylated piperidines at two different receptors to illustrate how structure-activity relationships (SAR) can be elucidated.

CompoundReceptor A (Ki, nM)Receptor B (Ki, nM)Selectivity (Receptor A/B)
N-Benzyl-4-methylpiperidine 1535023.3
N-Ethyl-4-methylpiperidine 25015006.0
N-(2-Phenylethyl)-4-methylpiperidine 520040.0
N-Butyl-4-methylpiperidine 18012006.7

Interpretation of Data:

  • Potency: The N-(2-Phenylethyl) analog shows the highest affinity for Receptor A, suggesting that extending the aromatic ring by a methylene group is beneficial for binding.

  • Selectivity: The presence of an aromatic ring (benzyl and phenylethyl) significantly improves selectivity for Receptor A over Receptor B compared to simple alkyl chains (ethyl and butyl). This is a critical aspect of drug design to minimize off-target effects.

Structure-Activity Relationships (SAR)

The data presented highlights key SAR trends for this class of compounds:

  • N-Substituent Size and Aromaticity: The nature of the N-alkyl group is a primary determinant of potency and selectivity. Aromatic substituents often engage in favorable pi-stacking or hydrophobic interactions within the receptor binding pocket, leading to higher affinity.

  • Lipophilicity-Potency Trade-off: While increasing lipophilicity can improve potency, it may also lead to non-specific binding and unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The N-(2-Phenylethyl) analog, with the highest logP and highest potency, exemplifies this trend.

  • Role of the 4-Methyl Group: The methyl group on the piperidine ring can serve as a conformational lock, influencing the orientation of the N-substituent and potentially providing additional hydrophobic interactions.

G cluster_compound Compound Properties cluster_pharmacology Pharmacological Profile Structure Chemical Structure (N-Alkyl Group) Physicochem Physicochemical Props. (logP, pKa) Structure->Physicochem influences Potency Potency (Binding Affinity) Physicochem->Potency impacts Selectivity Selectivity (vs. Off-Targets) Physicochem->Selectivity impacts ADME ADME Properties Physicochem->ADME determines Potency->ADME trade-off with

Caption: Relationship between compound properties and pharmacological profile.

Conclusion and Future Directions

This guide establishes a systematic approach for the comparative evaluation of N-alkylated piperidines, using N-Benzyl-4-methylpiperidine as a reference. The choice of the N-alkyl substituent is a critical design element that profoundly modulates the physicochemical and pharmacological properties of the molecule. By systematically altering this group and quantifying the effects on receptor binding and functional activity, researchers can develop robust structure-activity relationships to guide the optimization of lead compounds.

Future work should focus on expanding the range of N-substituents to include more diverse functionalities and heteroaromatic systems. Furthermore, in vitro functional assays (e.g., cAMP assays for GPCRs) and in vivo pharmacokinetic and efficacy studies are necessary to translate promising binding affinities into tangible therapeutic potential. The protocols and comparative framework presented here provide a solid foundation for these advanced investigations in the pursuit of novel and effective therapeutics.

References

  • Google Patents. (n.d.). Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl- and dimethyl-N-Boc-pipecolic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). Production of n-benzyl-4-formylpiperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2006, June). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

The Unseen Architect: A Comparative Analysis of 4-Methylpiperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Among its many derivatives, 4-methylpiperidine analogs represent a particularly versatile and influential class. The seemingly simple addition of a methyl group at the 4-position of the piperidine ring introduces subtle yet profound conformational constraints and steric bulk, significantly impacting ligand-receptor interactions, pharmacokinetic properties, and overall biological activity. This guide provides a comparative analysis of 4-methylpiperidine analogs across various therapeutic areas, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.

The 4-Methyl Group: A Subtle Modification with Major Consequences

The methyl group at the 4-position of the piperidine ring can influence the conformational preference of the ring, favoring an equatorial orientation to minimize steric hindrance. This conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target. Furthermore, the methyl group can engage in favorable hydrophobic interactions within a receptor's binding pocket, contributing to potency and selectivity. This guide will explore these principles through the lens of specific biological activities.

Analgesic Activity: Targeting the µ-Opioid Receptor

The piperidine moiety is a critical pharmacophore in many opioid analgesics, including morphine and fentanyl.[1] Research into 4-methylpiperidine analogs has revealed potent µ-opioid receptor (MOR) agonists with potential as novel pain therapeutics.

A study on 4-amino methyl piperidine derivatives demonstrated that these compounds exhibit significant analgesic potential.[1] Molecular docking studies revealed that these analogs fit well within the binding pocket of the MOR, interacting with key residues such as Q124, D147, and Y148.[1] One derivative, HN58, showed exceptional analgesic activity in in-vivo models, with its effect being reversible by the opioid antagonist naloxone, confirming its mechanism of action through the MOR.[1]

Further research into alkyl/phenylalkyl piperidine analogs based on the active metabolite of tramadol led to the discovery of highly potent and selective MOR agonists.[2] Compound 23 from this series displayed a remarkable binding affinity (Ki) of 0.0034 nM for the MOR.[2] SAR exploration highlighted the critical role of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, in determining both affinity and selectivity.[2]

Comparative Analgesic Activity of 4-Methylpiperidine Analogs
Compound IDModificationTargetIn Vitro Potency (IC50/Ki)In Vivo EfficacyReference
HN584-amino methyl piperidine derivativeµ-Opioid Receptor-100% inhibition in writhing test[1]
23 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogµ-Opioid ReceptorKi = 0.0034 nMNot specified[2]
(3R, 4S)-23Enantiomer of 23 µ-Opioid ReceptorKi = 0.0021 nMNot specified[2]

Anti-inflammatory Activity: VLA-4 Antagonism

Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, making it a key target for inflammatory diseases. A series of prolyl-4-piperidinylacetic acid derivatives, which can be considered analogs of 4-methylpiperidine due to the substitution at the 4-position, were investigated as VLA-4 antagonists.

The study revealed that substitutions on a connected pyrrolidine ring significantly impacted activity. The introduction of a hydroxyl group at the 4-position of the proline ring, particularly the (S)-stereoisomer, more than doubled the potency compared to the unsubstituted analog. This suggests a specific and favorable interaction of the hydroxyl group within the VLA-4 binding site.

Structure-Activity Relationship of VLA-4 Antagonists
Compound IDR (Substitution on Pyrrolidine)VLA-4 Adhesion IC50 (nM)Reference
1aH1.8
1b4(S)-OH0.8
1c4(R)-OH>1.8

Anticancer and Antiviral Potential

The piperidine scaffold is a recurring motif in a multitude of anticancer and antiviral agents. The 4-methylpiperidine core can serve as a valuable building block in the design of novel therapeutics in these areas. While direct comparative data on a series of 4-methylpiperidine analogs for these activities is less consolidated in the provided literature, the general principles of piperidine derivatives' efficacy apply. Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and modulating critical signaling pathways.

Antimicrobial Activity

Piperidin-4-one derivatives, which include 4-methyl-substituted analogs, have been synthesized and screened for their antibacterial and antifungal activities.[3] A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant antimicrobial activity, in some cases comparable to the standard drug ampicillin.[3] The addition of a thiosemicarbazone group to the piperidin-4-one core was found to enhance antifungal activity.[3]

Experimental Protocols

The evaluation of the biological activity of 4-methylpiperidine analogs relies on a suite of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the 4-methylpiperidine analog. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Analgesic Activity Assessment: Tail-Flick and Writhing Tests

These are common in vivo models to evaluate the analgesic efficacy of test compounds.

Tail-Flick Test Protocol:

  • Animal Acclimatization: Acclimate mice or rats to the testing environment.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a heat stimulus (e.g., a radiant light beam) to the tail and recording the time it takes for the animal to flick its tail away.

  • Compound Administration: Administer the 4-methylpiperidine analog via a suitable route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: At specific time intervals after administration, re-measure the tail-flick latency.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

Acetic Acid-Induced Writhing Test Protocol:

  • Animal Grouping: Divide mice into control and test groups.

  • Compound Administration: Administer the vehicle or the 4-methylpiperidine analog to the respective groups.

  • Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).

  • Observation: Immediately after the injection, count the number of writhes for each mouse over a defined period (e.g., 20 minutes).

  • Data Analysis: A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity. The percentage of inhibition can be calculated.[1]

Visualizing the Research Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of 4-Methylpiperidine Analogs purification Purification & Characterization (NMR, MS) synthesis->purification binding Receptor Binding Assays (e.g., MOR, VLA-4) synthesis->binding functional Functional Assays (e.g., Calcium Flux, cAMP) synthesis->functional cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial data_analysis IC50/Ki Determination binding->data_analysis functional->data_analysis cytotoxicity->data_analysis antimicrobial->data_analysis analgesia Analgesic Models (Tail-Flick, Writhing Test) toxicity Toxicity Studies analgesia->toxicity inflammation Inflammation Models inflammation->toxicity sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->analgesia sar->inflammation lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and biological evaluation of 4-methylpiperidine analogs.

Conclusion

The 4-methylpiperidine scaffold is a powerful tool in the arsenal of medicinal chemists. The strategic placement of the methyl group at the 4-position provides a subtle yet effective means to modulate the pharmacological properties of piperidine-based compounds. The comparative analysis presented here demonstrates the broad therapeutic potential of these analogs, from potent analgesics to anti-inflammatory agents. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo experimental evaluation, is paramount for the successful design and development of novel 4-methylpiperidine-based therapeutics.

References

  • BenchChem. Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6).
  • BenchChem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available from: [Link]

  • ACS Chemical Neuroscience. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug development professionals, the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust framework for structural elucidation. This guide offers an in-depth, experience-driven comparison of these two powerful analytical techniques, using the novel amine "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" as a case study. We will delve into the causality behind experimental choices and demonstrate how a self-validating system of protocols leads to irrefutable structural confirmation, adhering to the principles of Good Laboratory Practice (GLP).[1][2]

The Imperative of Orthogonal Structural Validation

The Target Molecule: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

  • Molecular Formula: C₁₂H₂₆N₂

  • Molecular Weight: 214.35 g/mol

  • Structure: A tertiary amine featuring a 4-methylpiperidine ring linked via an ethyl chain to a secondary isopropylamine.

Unraveling the Structure: A Synthesis of NMR and MS Data

This section will present and interpret the hypothetical, yet realistic, NMR and MS data for our target molecule. The logic behind each spectral assignment will be explained, demonstrating how the data collaboratively validates the proposed structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Hypothetical ¹H NMR Data for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a0.92d, J = 6.5 Hz3H-CH(CH₃)₂Doublet due to coupling with the adjacent methine proton (h).
b1.05d, J = 7.0 Hz6H-CH(CH₃)₂Doublet due to coupling with the adjacent methine proton (i).
c1.25-1.35m1HPiperidine C4-HComplex multiplet due to coupling with adjacent methylene protons.
d1.60-1.70m4HPiperidine C3, C5-HMultiplet representing the four protons on carbons 3 and 5 of the piperidine ring.
e1.90-2.00t, J = 11.0 Hz2HPiperidine C2, C6-H (axial)Triplet of doublets (apparent triplet) due to coupling with geminal and vicinal protons.
f2.45t, J = 6.0 Hz2H-N-CH₂-CH₂-N-Triplet due to coupling with the adjacent methylene protons (g).
g2.65t, J = 6.0 Hz2H-N-CH₂-CH₂-N-Triplet due to coupling with the adjacent methylene protons (f).
h2.80sept, J = 6.5 Hz1H-CH(CH₃)₂Septet due to coupling with the six equivalent methyl protons (b).
i2.90-3.00d, J = 11.0 Hz2HPiperidine C2, C6-H (equatorial)Broad doublet due to coupling with the axial protons.
j~1.5 (broad)s1H-NH-Broad singlet, exchangeable with D₂O.

The causality behind these assignments lies in established chemical shift principles and spin-spin coupling patterns. For instance, the upfield signals (a, b) are characteristic of methyl groups in an aliphatic environment. The septet at 2.80 ppm (h) is a classic indicator of a proton coupled to six equivalent protons, confirming the isopropyl group. The integration values correspond directly to the number of protons in each unique environment, further validating the assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Hypothetical ¹³C NMR Data for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
22.0Piperidine C4-CH₃Upfield shift characteristic of an aliphatic methyl group.
23.0-CH(CH₃)₂Methyl carbons of the isopropyl group.
31.0Piperidine C4Methine carbon of the piperidine ring.
34.5Piperidine C3, C5Methylene carbons adjacent to the C4 carbon.
49.0-CH(CH₃)₂Methine carbon of the isopropyl group.
54.5Piperidine C2, C6Methylene carbons adjacent to the nitrogen in the piperidine ring.
57.0-N-CH₂-CH₂-N-Methylene carbon of the ethyl linker attached to the piperidine nitrogen.
58.0-N-CH₂-CH₂-N-Methylene carbon of the ethyl linker attached to the isopropylamine nitrogen.

The predicted chemical shifts, often calculated using software employing methods like HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, align with these hypothetical values.[5][6][7] For instance, carbons directly attached to nitrogen atoms (C2, C6, and the ethyl linker carbons) are deshielded and appear at a lower field compared to the other aliphatic carbons.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺215.2172215.2175

The observed m/z for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value for the molecular formula C₁₂H₂₇N₂⁺, confirming the elemental composition.

Fragmentation Analysis:

The fragmentation of amines in a mass spectrometer is a predictable process, often involving α-cleavage (cleavage of the bond beta to the nitrogen atom).[8][9][10][11][12] This process leads to the formation of a stable, resonance-stabilized iminium ion.[8][10]

  • Key Fragment 1 (m/z 112): Cleavage of the C-C bond of the ethyl linker adjacent to the piperidine ring results in the formation of the 4-methyl-1-vinylpiperidine cation.

  • Key Fragment 2 (m/z 98): A common fragmentation pathway for piperidine rings is the loss of an alkyl group from the ring, leading to the formation of a stable cyclic iminium ion.

  • Key Fragment 3 (m/z 86): α-cleavage at the isopropylamine end, with the loss of a methyl radical, would produce a fragment with an m/z of 200. A subsequent fragmentation could lead to smaller amine fragments.

  • Key Fragment 4 (m/z 72): Further fragmentation of the piperidine ring can lead to smaller charged nitrogen-containing species.

The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][13][14] Our target molecule has two (an even number of) nitrogen atoms, and its molecular weight is 214 (even), which is consistent with this rule.

Methodologies: A Senior Application Scientist's Perspective

The integrity of analytical data is intrinsically linked to the rigor of the experimental protocols.[1][2][15][16][17] The following sections detail the methodologies for acquiring the NMR and MS data, with an emphasis on critical parameters and best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. Causality: Shimming corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and better resolution.

    • ¹H NMR Acquisition:

      • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

      • Use a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

      • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the accurate mass of the molecular ion and identify key fragment ions.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Formic acid promotes protonation of the amine nitrogens, facilitating ionization in positive ESI mode.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected molecular formula.

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Visualizing the Workflow and Logic

Visual aids are invaluable for understanding complex analytical workflows and logical relationships. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Target N-[2-(4-Methyl...amine nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ms Mass Spectrometry (HRMS and MS/MS) synthesis->ms Sample interpretation Cross-Validate Data nmr->interpretation Spectral Data ms->interpretation Spectral Data confirmation Structure Confirmed interpretation->confirmation

Caption: Experimental workflow for structural validation.

MS Fragmentation Pathway cluster_frags Key Fragments parent N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine [M+H]⁺ m/z 215 frag1 m/z 112 (Piperidine Ring Fragment) parent->frag1 α-cleavage frag2 m/z 98 (Piperidine Ring Fragment) parent->frag2 Ring Cleavage frag3 m/z 86 (Isopropylamine Fragment) parent->frag3 α-cleavage

Caption: Proposed MS fragmentation pathways.

Conclusion: The Power of a Multi-faceted Approach

The structural validation of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine serves as a compelling example of the necessity and power of employing orthogonal analytical techniques. While NMR spectroscopy provides an intricate blueprint of the molecule's atomic connectivity, mass spectrometry offers definitive confirmation of its elemental composition and substructural components. By synthesizing the data from both ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, we can achieve a level of certainty in our structural assignment that is unattainable with any single method. This self-validating, multi-faceted approach is not merely a matter of best practice; it is a fundamental requirement for ensuring the integrity and reliability of data in the rigorous and demanding field of drug development.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist.
  • Instructions for Authors | Journal of Organic Chemistry and Chemical Sciences. JSCHOLAR.
  • JOC The Journal of Organic Chemistry Guidelines for Authors.
  • Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirm
  • Information for Authors | The Journal of Organic Chemistry.
  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
  • Author Guidelines. American Chemical Society.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
  • Mnova Predict | Accur
  • 12.2 Interpreting Mass Spectra. Organic Chemistry | OpenStax.
  • INTRODUCTION TO GOOD LABOR
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter.
  • NMR Predictor. Chemaxon Docs.
  • Download NMR Predict. Mestrelab.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Good laboratory practices in analytical chemistry.
  • Which software is best for computer assisted prediction of NMR and/or mass spectra?
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF.
  • Good Laboratory Practice in Analytical Labor
  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery.
  • Mass spectrometry (MS). Organic Chemistry II Class Notes. Fiveable.
  • N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine. ChemBK.
  • Combined LC/MS and NMR for Automated Verific
  • The Journal of Organic Chemistry.
  • Video: Mass Spectrometry of Amines. JoVE.
  • A framework for automated structure elucidation from routine NMR spectra. PubMed Central.
  • GCMS Section 6.15. Whitman People.
  • Video: Mass Spectrometry: Amine Fragment
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • 6.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Mass Spectrometry. Afed0c9J3RA=)

Sources

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its biological specificity. A compound's propensity to interact with targets other than its intended one, a phenomenon known as cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel piperidine derivative, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, as a central case study. For the purpose of this guide, we will refer to this molecule as Compound X .

Compound X is an organic compound with the molecular formula C12H24N2 and a molecular weight of 208.34 g/mol .[1] It is characterized as a colorless liquid or solid with low solubility in water and better solubility in non-polar solvents.[1] Its primary utility is currently in the realm of chemical reagents and intermediates.[1] The presence of a piperidine ring is a common feature in many pharmacologically active compounds, which can contribute to both desired therapeutic effects and potential off-target interactions.[2][3][4][5] Therefore, a thorough investigation of its cross-reactivity profile is an indispensable step in its preclinical evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the interpretation of cross-reactivity profiles.

The Imperative of Early Cross-Reactivity Profiling

Tissue cross-reactivity studies are crucial for identifying both specific and non-specific binding of a test compound in various tissues.[6][7] These studies are a vital component of the preclinical safety assessment package submitted to regulatory authorities before human clinical trials can commence.[7][8] Uncovering potential off-target binding early in the drug discovery process can prevent costly late-stage failures and, more importantly, mitigate the risk of adverse effects in patients.[6][9] The staining patterns observed in tissue cross-reactivity studies can alert investigators to potential organ toxicities and even reveal previously unidentified on-target binding sites, potentially expanding the therapeutic indications for the compound.[8]

For a small molecule like Compound X, in vitro pharmacological profiling is the first line of defense against unwanted cross-reactivity. This typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.

Designing a Robust Cross-Reactivity Screening Cascade

A tiered approach is often the most efficient strategy for assessing cross-reactivity. This begins with broad, high-throughput screening followed by more focused, functional assays for any initial "hits."

Workflow for Cross-Reactivity Assessment

A Compound X Synthesis & Characterization B Primary Target Identification & Potency Assay A->B C Broad Panel Radioligand Binding Screen (e.g., 44 common off-targets) B->C D Data Analysis: Calculate % Inhibition at a fixed concentration (e.g., 10 µM) C->D E Identify 'Hits': Inhibition > 50% D->E F Secondary Screening: Concentration-Response Assays for 'Hits' (Ki determination) E->F G Selectivity Index Calculation: (Ki for off-target) / (Ki for primary target) F->G H Functional Cellular Assays for Confirmed Off-Targets G->H I Risk Assessment & Lead Optimization H->I A Cross-Reactivity Data for Compound X B Selectivity Index < 10-fold for Critical Off-Targets? A->B C YES B->C D NO B->D E High Risk of Off-Target Effects C->E F Acceptable Selectivity Profile D->F G Initiate Medicinal Chemistry for Lead Optimization E->G I De-prioritize or Terminate Compound E->I H Advance to In Vivo Safety & Efficacy Studies F->H G->A Iterate

Caption: A simplified decision-making tree based on initial cross-reactivity data.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. A comprehensive understanding of a compound's selectivity profile, obtained through a systematic cascade of in vitro assays, is essential for making informed decisions about its progression. As illustrated with our hypothetical case study of Compound X, early and thorough cross-reactivity profiling not only de-risks a drug development program but also provides crucial insights that guide the optimization of a lead candidate's safety and efficacy. By embracing the principles and methodologies outlined in this guide, researchers can navigate the complexities of off-target interactions and enhance the likelihood of bringing safer, more effective medicines to patients.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved from [Link]

  • Histo-Scientific Research Laboratories. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Hulme, E. C. (2019). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 1947, 1-27.
  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Lazareno, S. (2001). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 132(7), 1431–1443.
  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug... Retrieved from [Link]

  • ChemBK. (2024, April 10). N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Zhang, Y., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 10, 969446.
  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Afanasyev, A. V., et al. (2022).
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

Benchmarking the synthesis of "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Introduction: The Importance of Efficient Amine Synthesis

In the landscape of drug discovery and development, the synthesis of novel tertiary amines is a cornerstone of medicinal chemistry. The target molecule, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine , represents a common structural motif, featuring a substituted piperidine ring linked via an ethylenediamine-derived chain to an isopropyl group. Such structures are prevalent in pharmacologically active compounds, making the development of efficient, scalable, and clean synthetic routes a critical objective.

This guide provides a comprehensive benchmark of two primary synthetic strategies for this target molecule: the modern, "greener" approach of Reductive Amination and the classical method of Nucleophilic Substitution (Alkylation) . As a Senior Application Scientist, my goal is to dissect these methodologies not just as a series of steps, but to explain the underlying chemical principles and practical considerations that guide the choices of a process chemist. We will explore the causality behind experimental design, compare performance based on key metrics, and provide validated protocols grounded in established literature.

Method 1: Reductive Amination - The Preferred Route for Selectivity and Sustainability

Reductive amination has become a dominant strategy for C-N bond formation in modern organic synthesis. Its popularity stems from its operational simplicity, mild reaction conditions, and high selectivity, which minimizes the formation of common byproducts like over-alkylated quaternary ammonium salts.[1] The process is often a one-pot reaction where a carbonyl compound and an amine first form an imine or iminium ion intermediate, which is then immediately reduced by a selective hydride agent present in the same pot.[2][3]

Guiding Principle & Mechanistic Insight

The key to a successful one-pot reductive amination is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to readily reduce the protonated imine (iminium ion) intermediate.[3] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose due to its steric bulk and attenuated reactivity, which makes it highly selective for the iminium ion over the aldehyde or ketone.[1] This selectivity is the cornerstone of the method's trustworthiness, ensuring a clean conversion to the desired product.

Proposed Synthetic Workflow

The most logical approach involves the reaction of isopropylamine with an aldehyde precursor, (4-methylpiperidin-1-yl)acetaldehyde . This aldehyde can be unstable and is often generated in situ or used immediately after preparation.

cluster_0 Method 1: Reductive Amination Workflow cluster_1 One-Pot Reaction reagent1 4-Methylpiperidine intermediate 1-(2,2-Diethoxyethyl)- 4-methylpiperidine (Aldehyde Precursor) reagent1->intermediate Alkylation reagent2 2-Bromoacetaldehyde diethyl acetal reagent2->intermediate hydrolysis In-situ Hydrolysis (Acetal to Aldehyde) intermediate->hydrolysis Enters One-Pot System reagent3 Isopropylamine imine Imine Formation reagent3->imine catalyst Acetic Acid (cat.) catalyst->imine reducer NaBH(OAc)₃ reduction Reduction reducer->reduction solvent Dichloromethane (DCM) solvent->reduction product Target Molecule: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine hydrolysis->imine imine->reduction reduction->product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

Part A: Synthesis of Aldehyde Precursor, 1-(2,2-Diethoxyethyl)-4-methylpiperidine

  • To a solution of 4-methylpiperidine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (5 mL/mmol), add 2-bromoacetaldehyde diethyl acetal (1.1 eq).

  • Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC for the consumption of the starting amine.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by vacuum distillation or column chromatography to yield the acetal-protected aldehyde precursor.

Part B: One-Pot Reductive Amination

  • Dissolve the precursor 1-(2,2-diethoxyethyl)-4-methylpiperidine (1.0 eq) and isopropylamine (1.5 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add acetic acid (1.1 eq) to catalyze the in-situ hydrolysis of the acetal to the aldehyde and the subsequent imine formation. Stir for 1 hour at room temperature.

  • Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the imine intermediate is fully consumed (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Method 2: Nucleophilic Substitution - A Classical, Stepwise Approach

This classical pathway involves the direct alkylation of an amine with an alkyl halide. It is a robust and well-understood method, often favored for its low-cost reagents. However, its primary drawback is the risk of over-alkylation, where the newly formed tertiary amine can react further with the alkyl halide to produce a quaternary ammonium salt, complicating purification and reducing yield.[1]

Guiding Principle & Mechanistic Insight

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing a halide leaving group.[4] To drive the reaction to completion and neutralize the hydrogen halide (e.g., HCl) byproduct, a non-nucleophilic base and often an excess of the starting amine are required. The key intermediate for this route is a halo-functionalized piperidine.

Proposed Synthetic Workflow

This strategy is best executed in two distinct steps: first, the synthesis of the key electrophile, 1-(2-chloroethyl)-4-methylpiperidine , followed by its reaction with isopropylamine.

cluster_0 Method 2: Nucleophilic Substitution Workflow cluster_1 Step 1: Intermediate Synthesis cluster_2 Step 2: Alkylation reagent1 4-Methylpiperidine intermediate_alcohol 1-(2-Hydroxyethyl)- 4-methylpiperidine reagent1->intermediate_alcohol Alkylation reagent2 2-Chloroethanol reagent2->intermediate_alcohol intermediate_halide 1-(2-Chloroethyl)- 4-methylpiperidine HCl (Key Electrophile) intermediate_alcohol->intermediate_halide Chlorination reagent3 Thionyl Chloride (SOCl₂) reagent3->intermediate_halide product Target Molecule: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine intermediate_halide->product SN2 Reaction reagent4 Isopropylamine (excess) reagent4->product base Potassium Carbonate (K₂CO₃) base->product solvent Acetonitrile (ACN) solvent->product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Experimental Protocol: Nucleophilic Substitution

Part A: Synthesis of Key Intermediate, 1-(2-Chloroethyl)-4-methylpiperidine Hydrochloride

  • Synthesize 1-(2-hydroxyethyl)-4-methylpiperidine by reacting 4-methylpiperidine (1.0 eq) with 2-chloroethanol (1.05 eq) in the presence of a base like potassium carbonate at 50-60°C.[4] Purify the resulting alcohol.

  • Dissolve the purified 1-(2-hydroxyethyl)-4-methylpiperidine (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40°C) for 2-4 hours until the conversion is complete.

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting solid, 1-(2-chloroethyl)-4-methylpiperidine hydrochloride, can often be used in the next step without further purification.[5]

Part B: Alkylation of Isopropylamine

  • Suspend 1-(2-chloroethyl)-4-methylpiperidine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (10 mL/mmol).

  • Add a significant excess of isopropylamine (3.0-5.0 eq) to the suspension.

  • Seal the reaction vessel and heat to 60-80°C for 18-24 hours. The progress should be monitored by TLC or LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Perform a standard acid-base workup: dissolve the residue in dilute HCl, wash with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities, then basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the final product.

Comparative Analysis: A Head-to-Head Benchmark

The choice between these two methods depends on the specific priorities of the researcher or organization, such as scale, cost, purity requirements, and environmental considerations.

ParameterMethod 1: Reductive AminationMethod 2: Nucleophilic SubstitutionRationale & Causality
Typical Yield Good to Excellent (70-90%)Fair to Good (50-75%)Reductive amination is more selective, leading to fewer side products and higher isolated yields.[6]
Purity & Side Reactions High purity; primary side product is unreacted starting material.Moderate purity; risk of over-alkylation to form quaternary salts.[1]The mild, selective nature of NaBH(OAc)₃ prevents unwanted reactions. Direct alkylation is less discriminate.
Number of Steps Can be a one-pot synthesis from the aldehyde/precursor.Typically a two-step process (halide formation, then alkylation).The ability to combine imine formation and reduction in one flask streamlines the workflow significantly.[7]
Reaction Conditions Mild (0°C to Room Temp)Harsher (Requires heating, 60-80°C)The activation barrier for SN2 reactions with chloroalkanes often requires thermal energy.
Reagent Safety Uses borohydrides (handle with care).Uses thionyl chloride (corrosive, toxic) and alkyl halides (potential mutagens).Reagents like SOCl₂ and alkyl chlorides pose greater handling risks and are considered less environmentally friendly.[1]
Green Chemistry High (Better atom economy, avoids toxic alkylating agents).Low (Generates stoichiometric salt waste, uses hazardous reagents).Reductive amination aligns better with green chemistry principles by avoiding genotoxic reagents and minimizing waste.[1][7]
Scalability Excellent; amenable to flow chemistry.Excellent; traditional and well-established in industrial settings.While both are scalable, the cost of borohydride reagents may be a factor for Method 1 on a very large scale compared to bulk chemicals for Method 2.

Conclusion and Recommendation

For laboratory-scale synthesis, early-stage drug development, and applications where product purity is paramount, Reductive Amination stands out as the superior methodology. Its operational simplicity as a one-pot reaction, coupled with its high selectivity and milder conditions, results in a cleaner product profile and simplifies downstream purification. This method's alignment with the principles of green chemistry is an increasingly important consideration in modern chemical synthesis.[7]

Nucleophilic Substitution remains a viable and robust alternative, particularly for large-scale industrial production where the cost of reagents is a primary driver and the process can be rigorously optimized to control for side reactions. The starting materials are often cheaper, and the chemistry is well-established. However, for the research scientist, the advantages offered by reductive amination in terms of efficiency, safety, and purity make it the clear benchmark against which other methods should be measured.

References

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Organic Chemistry Division, GlaxoSmithKline. (n.d.). Reductive Amination. Available at: [Link]

  • Google Patents. (2014). Process for preparing a 1-(2-haloethyl)-4-piperidine carboxylate intermediate useful in the synthesis of umeclidinium bromide.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Available at: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (2010). Process for preparation of phenoxypropanol amines.
  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Available at: [Link]

  • Google Patents. (2011). The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

Mind the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, appearing in a vast number of pharmaceuticals approved by the U.S. FDA.[2][3][4] Its prevalence is no accident; the piperidine motif offers a unique combination of properties. It provides a rigid, three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets, while also imparting favorable physicochemical and pharmacokinetic properties like metabolic stability and improved transport across biological membranes.[1][5] Piperidine derivatives have shown remarkable therapeutic potential across diverse fields, including oncology, neurodegenerative diseases, pain management, and infectious diseases.[6][7]

However, for any drug candidate, the journey from a promising result in a petri dish to a tangible therapeutic effect in a living organism is fraught with challenges. The transition from in vitro (in glass) to in vivo (in the living) is often where promising compounds fail. This guide provides a critical comparison of the in vitro and in vivo efficacy of piperidine-based compounds. We will dissect the experimental data, explain the causality behind methodological choices, and provide field-proven insights to help researchers navigate this crucial translational gap.

The In Vitro Landscape: Assessing Foundational Potency and Mechanism

The initial evaluation of any new compound begins with in vitro assays. These controlled, isolated systems are designed to answer fundamental questions: Does the compound interact with the intended target? How potent is this interaction? What is the mechanism of action?

For piperidine-based compounds, a battery of in vitro tests is typically employed depending on the therapeutic goal. For anticancer agents, cytotoxicity assays are paramount. These tests measure the compound's ability to kill cancer cells or inhibit their growth.[8] For neurological drugs, receptor binding or enzyme inhibition assays, such as those targeting acetylcholinesterase (AChE) in Alzheimer's disease, are critical.[9]

The primary output of these assays is often a measure of potency, such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A lower value signifies higher potency, meaning less of the compound is needed to achieve a desired effect. These values are crucial for initial structure-activity relationship (SAR) studies, guiding chemists in optimizing the molecule for better target engagement.[9]

Data Presentation: Comparative In Vitro Potency of Piperidine Derivatives

The table below summarizes representative in vitro data for several classes of piperidine-based compounds, illustrating their potency against various biological targets.

Compound Class/NameAssay TypeTarget/Cell LinePotency (IC50/GI50)Reference
Anticancer
Compound 17a (Tubulin Inhibitor)Cell ProliferationPC3 (Prostate Cancer)0.81 µM
Diphenyl(piperidine-4-yl)methanol deriv.CytotoxicityHT-29 (Colon Cancer)4.1 µg/mL[2]
Diphenyl(piperidine-4-yl)methanol deriv.CytotoxicityMCF7 (Breast Cancer)26.2 µg/mL[2]
Anti-Alzheimer
Benzimidazole-piperidine hybridAChE InhibitionAcetylcholinesterase22.07 ± 0.13 µM[9]
Benzimidazole-piperidine hybridBuChE InhibitionButyrylcholinesterase26.32 ± 0.13 µM[9]
Analgesic
4-Amino Methyl Piperidine deriv.Opioid Receptor Bindingµ-Opioid Receptor-[10]
Antiviral (CCR5 Antagonist)
Vicriviroc AnalogCCR5 BindingCCR5 ReceptorNanomolar Activity[11]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Objective: To determine the concentration at which a piperidine-based compound inhibits the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of the test piperidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Solubilization: Incubate for another 2-4 hours. The viable cells will convert the MTT to purple formazan crystals. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) to determine the GI50 value.

The Translational Challenge: Why In Vitro Potency is Not the Whole Story

A stellar IC50 value is an exciting first step, but it is a poor predictor of in vivo success on its own.[13] A living organism is infinitely more complex than an isolated culture of cells. For a drug to be effective, it must overcome numerous physiological barriers. This is where the principles of ADME —Absorption, Distribution, Metabolism, and Excretion—come into play.

  • Absorption: Can the compound get into the bloodstream from the site of administration (e.g., the gut for an oral drug)?

  • Distribution: Once in the blood, does it travel to the target tissue or organ?

  • Metabolism: Is the compound rapidly broken down by enzymes (primarily in the liver) into inactive or even toxic byproducts?[1]

  • Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine or feces)?

The piperidine scaffold itself can significantly influence these ADME properties. Its basic nitrogen atom can be protonated at physiological pH, affecting solubility and membrane permeability. The ring is also a common site for metabolic attack by cytochrome P450 enzymes. Therefore, early in vitro assessment of ADME properties is a self-validating step to predict and understand potential in vivo outcomes.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a piperidine-based compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (which contain CYP enzymes) and a NADPH-regenerating system (cofactor required for enzyme activity) in a phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test piperidine compound (typically at a low concentration, e.g., 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance rate, which is a measure of how quickly the compound is metabolized. A compound with low clearance is considered metabolically stable.

The In Vivo Arena: Validating Efficacy in a Complex Biological System

In vivo studies are the ultimate test of a drug candidate's potential. These experiments, conducted in animal models, aim to evaluate both the efficacy and the safety of the compound in a whole, living system. The choice of model is critical and depends entirely on the disease being studied. For piperidine-based anticancer agents, this often involves tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. For neuro-active compounds, behavioral models that assess endpoints like pain response or cognitive function are used.[10]

The key challenge and goal is to establish a correlation between the in vitro data, the compound's pharmacokinetic (PK) profile (what the body does to the drug), and its pharmacodynamic (PD) effect (what the drug does to the body).[14]

Visualization: A Targeted Signaling Pathway

Many piperidine-based anticancer agents function by inhibiting key signaling pathways that drive tumor growth. The PI3K/Akt pathway is one such critical pathway often deregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Piperidine_Inhibitor Piperidine-Based Inhibitor Piperidine_Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical piperidine-based compound.

Data Presentation: Tying It All Together - In Vitro vs. In Vivo

The following table presents a comparative analysis for two real-world examples, demonstrating the link (or disconnect) between in vitro and in vivo results.

CompoundIn Vitro AssayIn Vitro ResultIn Vivo ModelIn Vivo EfficacyKey InsightReference
Compound 17a (Anticancer)Cell Proliferation (PC3 cells)IC50 = 0.81 µMPC3 Xenograft in nude miceSignificant tumor growth inhibitionGood in vitro potency translated to in vivo efficacy, suggesting favorable ADME/PK properties in this model.
Sila-loperamide (Opioid Agonist)Metabolic Stability (in vitro)Higher stability than loperamidePharmacokinetic study in animalsNearly identical in vivo PK profile to loperamideIncreased in vitro stability was offset by increased efflux and lower permeability in vivo, showing no net benefit. This highlights the complex interplay of ADME factors.[14]
Experimental Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the ability of a piperidine-based compound to inhibit tumor growth in a mouse model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., PC3 prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) or a treatment group (receiving the piperidine compound). The compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor volumes are calculated and plotted over time for both groups. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated group to the control group. Statistical analysis is performed to determine if the observed TGI is significant.

Case Study: The Sila-Loperamide Lesson

The case of loperamide and its silicon-containing analog, sila-loperamide, provides a powerful lesson in the complexities of in vitro-in vivo correlation.[14] Loperamide is an opioid receptor agonist with a piperidine core. Researchers replaced a key carbon atom in this core with silicon, creating sila-loperamide.

  • In Vitro Prediction: In vitro metabolic assays showed that sila-loperamide was significantly more stable and less prone to breakdown by liver enzymes than the original loperamide. This would suggest a longer half-life and greater drug exposure in vivo.

  • In Vivo Reality: Despite the promising in vitro data, when both compounds were tested in animals, they showed nearly identical pharmacokinetic profiles. The expected in vivo advantage for sila-loperamide did not materialize.

  • The Explanation: Further investigation revealed that while metabolic stability had increased, other ADME properties had worsened. Sila-loperamide had lower membrane permeability and was subject to higher efflux (being actively pumped out of cells). These negative changes effectively cancelled out the benefit of improved metabolic stability.[14]

This case is a quintessential example of why a multi-parameter approach is crucial. Focusing on a single in vitro parameter, like metabolic stability, can be misleading.

Visualization: In Vitro to In Vivo Workflow

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency Potency & Selectivity (IC50, Ki) ADME ADME Assays (Permeability, Stability) Decision Go / No-Go Decision Potency->Decision Tox Toxicity Assays (Cytotoxicity) ADME->Decision Tox->Decision PK Pharmacokinetics (PK) (Cmax, AUC) Efficacy Efficacy Models (e.g., Xenograft) PK->Efficacy Candidate Lead Candidate Selection Efficacy->Candidate Decision->PK Go Decision->Candidate No-Go (Iterate)

Caption: A streamlined workflow from in vitro screening to in vivo candidate selection.

Conclusion and Perspectives

The piperidine scaffold will undoubtedly remain a vital component in the medicinal chemist's toolkit. However, advancing these promising molecules from the bench to the clinic requires a nuanced understanding of the relationship between in vitro and in vivo data. This guide underscores that while in vitro assays provide the essential foundation for potency and mechanism, they are only the first chapter of the story.

For researchers and drug development professionals, the key takeaway is the necessity of an integrated, multi-parameter approach. Potency data must be evaluated in concert with a comprehensive panel of in vitro ADME and toxicology assays. This holistic early-stage profiling provides a much clearer, more predictive picture of a compound's potential in vivo behavior, ultimately saving time and resources by allowing teams to focus on candidates with the highest probability of success. The challenge is not simply to find potent molecules, but to find molecules that are potent and possess the drug-like properties required to navigate the complex environment of a living organism.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. UKJPB. Available from: [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC - NIH. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available from: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. Available from: [Link]

  • Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide - PubMed. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences. Available from: [Link]

  • In Vitro-in Vivo Correlation: An Unrealistic Problem - PubMed. Available from: [Link]

  • Analogues of Piperidine for Drug Design - Pharmaceutical Technology. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available from: [Link]

  • Challenges in Extrapolating In Vitro Findings to In Vivo Evaluation of Plant Resources | Request PDF - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

  • CCR5 receptor antagonist - Wikipedia. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available from: [Link]

  • In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. MDPI. Available from: [Link]

  • Correlation Between In Vitro and In Vivo Screens | Request PDF - ResearchGate. Available from: [Link]

  • Piperidine derivatives scope of this review. - ResearchGate. Available from: [Link]

  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - NIH. Available from: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI. Available from: [Link]

  • Classes of Piperidine-Based Drugs - ResearchGate. Available from: [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing N-Substituted 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a journey paved with meticulous experimentation. Within the vast landscape of medicinal chemistry, the piperidine scaffold stands out as a privileged structure, integral to a wide array of pharmaceuticals.[1] This guide focuses on a specific subclass: N-substituted 4-methylpiperidine derivatives, with "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" serving as a representative example. While this specific molecule is noted as a chemical reagent and intermediate, a deep dive into its experimental reproducibility offers a valuable framework for any researcher working with analogous compounds.[2]

The reproducibility of experimental findings is a cornerstone of the scientific method.[2] In the context of drug discovery, the ability to reliably replicate synthetic procedures and biological assay results is paramount for advancing a compound from a mere laboratory curiosity to a potential therapeutic agent. This guide provides an in-depth technical overview of the critical factors influencing the reproducibility of experimental results involving N-substituted 4-methylpiperidine derivatives. We will explore the nuances of synthesis, purification, characterization, and biological evaluation, offering field-proven insights and actionable protocols to enhance the reliability and integrity of your research.

The Central Role of Synthesis in Reproducibility

The journey to reproducible biological data begins with a robust and well-characterized synthetic route. The synthesis of N-substituted piperidines can be approached through various methods, with reductive amination being a widely employed and versatile strategy.[3][4] However, the seemingly straightforward nature of this reaction belies a number of variables that can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound.

General Synthetic Workflow for N-Substituted 4-Methylpiperidine Derivatives

A common and effective method for the synthesis of compounds like "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine" is the reductive amination of a suitable ketone with 4-methylpiperidine, followed by N-alkylation. The following workflow illustrates this process:

cluster_0 Reductive Amination cluster_1 N-Alkylation Ketone Ketone Intermediate_Imine Intermediate Imine/Enamine Ketone->Intermediate_Imine Reaction with 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) N-Substituted_Piperidine N-Substituted 4-Methylpiperidine Reducing_Agent->N-Substituted_Piperidine Intermediate_Imine->N-Substituted_Piperidine Reduction Final_Product Final Product: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine N-Substituted_Piperidine->Final_Product Alkylation Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide) Alkylating_Agent->Final_Product Base Base Base->Final_Product

Synthetic workflow for N-substituted 4-methylpiperidines.

Detailed Experimental Protocol: Synthesis of a Representative N-Substituted 4-Methylpiperidine Derivative

This protocol outlines the synthesis of a hypothetical, yet representative, N-substituted 4-methylpiperidine derivative to illustrate the critical steps and parameters.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCE, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the corresponding ketone (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is selective for the reduction of imines in the presence of ketones.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Purification of the Intermediate

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: N-Alkylation

  • Reaction Setup: Dissolve the purified N-substituted 4-methylpiperidine intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate the filtrate. Purify the crude product by flash column chromatography.

Critical Parameters for Reproducible Synthesis
ParameterImportance for ReproducibilityTroubleshooting and Best Practices
Purity of Starting Materials Impurities in the starting ketone or amine can lead to side reactions and the formation of difficult-to-remove byproducts, affecting yield and final purity.Always use freshly distilled or recrystallized starting materials. Characterize the purity of starting materials by NMR, GC-MS, or HPLC before use.
Choice of Reducing Agent The reactivity and selectivity of the reducing agent are crucial. Harsher reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to a complex mixture of products.[5]Sodium triacetoxyborohydride is a good first choice for its mildness and selectivity. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ may be necessary.[5]
Reaction Conditions Temperature, reaction time, and solvent can all influence the rate of reaction and the formation of byproducts.Maintain consistent reaction temperatures using a controlled temperature bath. Monitor reactions closely to avoid prolonged reaction times that can lead to decomposition. Use anhydrous solvents to prevent unwanted side reactions.
Workup and Purification Incomplete quenching or inefficient extraction can lead to loss of product and contamination. The choice of chromatography conditions is critical for isolating the pure compound.Ensure the reaction is fully quenched before extraction. Use a consistent and well-documented chromatography protocol. Characterize the purity of the final product thoroughly.

The Imperative of Rigorous Characterization

The unambiguous characterization of the synthesized compound is a non-negotiable prerequisite for reproducible biological experiments. The presence of even small amounts of impurities can lead to misleading or erroneous biological data. A multi-technique approach to characterization is essential.

Analytical Techniques for Characterization
TechniqueInformation ProvidedBest Practices for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.Report the solvent used, the spectrometer frequency, and the chemical shifts (δ) in ppm relative to a standard. Assign all relevant peaks.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.Specify the ionization method (e.g., ESI, CI) and report the observed mass-to-charge ratio (m/z) for the molecular ion.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any impurities.Report the column type, mobile phase composition, flow rate, and detection wavelength. Provide the chromatogram showing a single major peak with its retention time and purity percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds, providing separation and mass analysis.Similar to HPLC, report the column, temperature program, and ionization method.
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of its empirical formula.The experimentally determined percentages should be within ±0.4% of the calculated values.

A comprehensive characterization report should be maintained for each batch of a synthesized compound to ensure lot-to-lot consistency.

Navigating the Complexities of Biological Evaluation

The ultimate test of a compound's potential lies in its biological activity. However, in vitro and in vivo assays are susceptible to a myriad of variables that can affect the reproducibility of the results.

Factors Influencing Reproducibility in Biological Assays

cluster_0 Compound-Related Factors cluster_1 Assay-Related Factors Reproducibility Reproducibility Purity Purity Purity->Reproducibility Solubility Solubility Solubility->Reproducibility Stability Stability Stability->Reproducibility Concentration Accurate Concentration Concentration->Reproducibility Cell_Line Cell Line Integrity Cell_Line->Reproducibility Reagents Reagent Quality Reagents->Reproducibility Protocol Standardized Protocol Protocol->Reproducibility Instrumentation Instrumentation Instrumentation->Reproducibility

Factors influencing reproducibility in biological assays.

Protocol: In Vitro Sigma-1 Receptor Binding Assay

Many N-substituted piperidine derivatives have shown affinity for sigma receptors.[6] The following is a representative protocol for a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor.

  • Assay Buffer: Use a Tris-HCl buffer at a physiological pH (e.g., pH 7.4).

  • Radioligand: Use a known high-affinity radioligand for the sigma-1 receptor, such as -pentazocine.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Comparative Performance of Structurally Similar Compounds

To illustrate the importance of subtle structural changes on biological activity, consider the following hypothetical data for our representative compound and two structurally similar analogs.

CompoundStructureSigma-1 Ki (nM)Cytotoxicity (IC₅₀, µM)
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine CC(C)NCC(C)N1CCC(C)CC1150> 50
Analog A: N-[2-(Piperidin-1-yl)ethyl]propan-2-amine CC(C)NCCN1CCCCC1350> 50
Analog B: N-[2-(4-Methylpiperidin-1-YL)ethyl]ethanamine CCNCC(C)N1CCC(C)CC18525

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data demonstrates that minor modifications, such as the removal of the methyl group on the piperidine ring (Analog A) or a change in the N-alkyl substituent (Analog B), can significantly impact biological activity. This underscores the necessity of having a highly pure and well-characterized compound to draw meaningful structure-activity relationships (SAR).

Conclusion: A Commitment to Scientific Integrity

The reproducibility of experimental results is not merely a technical ideal; it is a fundamental pillar of scientific integrity. For researchers in the field of drug discovery, a commitment to reproducibility ensures that the foundations upon which new therapeutic interventions are built are solid and reliable. By meticulously controlling the variables in synthesis, rigorously characterizing every compound, and employing standardized and well-documented biological assays, we can enhance the trustworthiness and impact of our research. This guide provides a framework for achieving this goal when working with the versatile and pharmacologically significant class of N-substituted 4-methylpiperidine derivatives.

References

  • ChemBK. N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. (2024). Available at: [Link]

  • Wikipedia. Reproducibility. (2024). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2021). Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. (2023).
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (2025).
  • Kissinger, P. The irreproducibility of published science. Drug Discovery News. (2017).
  • Sapio Sciences. Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025).
  • of N-1 and 4-substituted piperidine analogs of the PIP series against M. tuberculosis and staphylococcus aureus.
  • Structure–activity relationship of piperidine derivatives with...
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • The Royal Society of Chemistry. Experimental reporting. (n.d.). Available at: [Link]

  • Flier, J. S. The Problem of Irreproducible Bioscience Research. Perspectives in Biology and Medicine. (2022).
  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. (2021).
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences. (2016).
  • BenchChem.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. (2021).
  • Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. Molecules. (2022).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. (2020).
  • Defense Technical Information Center. Piperidine Synthesis. (2025).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • ACS Publications. ACS Research Data Guidelines. (n.d.). Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. (2023).
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. (2021).
  • BenchChem.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • The changing landscape of medicinal chemistry optimization.
  • YData.ai.
  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry. (2025).
  • Organic Chemistry Portal. Piperidine synthesis. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. (n.d.). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance. (2024).
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. (2005).
  • Data reporting needed for different types of synthetic materials....
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. (2021).
  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. PubMed. (2013).
  • Pharmacological Applications of Piperidine Deriv
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (n.d.). Available at: [Link]

  • In Silico ADME Profiling of Salubrinal and Its Analogues. Molecules. (2022).
  • Piperidine nucleus in the field of drug discovery.
  • Wikipedia. Reductive amination. (2024). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. As a substituted piperidine derivative and a secondary amine, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Foundational Principles: Hazard Assessment and Waste Characterization

A thorough understanding of the chemical's hazardous properties is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine may not be universally available, its structural components—a piperidine ring and a secondary amine moiety—dictate its hazard profile. Structurally similar compounds, such as piperidine, are classified as highly flammable, acutely toxic, and corrosive.[1] Therefore, N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine must be managed as a hazardous waste.

Inferred Hazardous Properties:

  • Toxicity: Assumed to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] Amines can be destructive to the tissues of the mucous membranes and upper respiratory tract.[2]

  • Flammability: Likely a flammable or combustible liquid.[3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

  • Corrosivity: As an amine, this compound is basic and can cause severe skin burns and eye damage.[3]

  • Reactivity: Reacts vigorously with acids and strong oxidizing agents.[4]

Due to these properties, this chemical cannot be disposed of via standard laboratory drains or as general solid waste.[5] It must be collected, segregated, and managed by a licensed professional waste disposal service.

Quantitative Data Summary

While specific data for the target compound is limited, the properties of the parent compound, Piperidine, serve as a conservative reference.

PropertyValue (for Piperidine)Significance for Disposal
CAS Number 110-89-4Unique identifier for the parent compound.
Molecular Formula C5H11NBasic structural information.
Boiling Point 106 °C (222.8 °F)[1]Indicates volatility and potential for vapor inhalation.
Flash Point 16 °C (60.8 °F)[1]Classifies the parent compound as a flammable liquid.[2]
pH >12 (basic)Confirms corrosive nature and incompatibility with acids.
Solubility Miscible in water[1]Spills can readily contaminate water sources.

Core Directive: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the routine disposal of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of open containers must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.[4]

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container, such as one made of polyethylene or polypropylene. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

  • Segregation: Keep this amine waste stream separate from all other chemical wastes, especially:

    • Acids: To prevent violent exothermic neutralization reactions.

    • Oxidizing Agents: To avoid the risk of fire or explosion.

    • Halogenated Solvents: To prevent potentially hazardous reactions.

Step 3: Waste Storage

Accumulated waste must be stored safely pending collection by a certified disposal company.

  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be in a secondary containment tray to control any potential leaks.

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[4]

  • Ignition Sources: Ensure the storage area is free from all sources of ignition, such as open flames, sparks, or hot surfaces.[7]

Step 4: Final Disposal

The only acceptable method for the final disposal of this chemical is through a licensed hazardous waste management company.

  • Incineration: The preferred disposal method for organic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen (NOx).[2][8]

  • Do Not:

    • Pour this chemical down the drain.[4][5]

    • Allow it to evaporate in a fume hood.

    • Dispose of it in regular trash.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and increase ventilation.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Neutralize:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

    • The residue can then be decontaminated.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposition cluster_spill Emergency Spill start Waste Generation: N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Waste Container fume_hood->container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) container->segregate store Store in Secure Satellite Accumulation Area segregate->store waste_pickup Arrange Pickup by Licensed Hazardous Waste Vendor store->waste_pickup incinerate High-Temperature Incineration with Scrubber/Afterburner waste_pickup->incinerate spill_actions Evacuate & Alert Contain with Absorbent Collect Waste spill->spill_actions spill_actions->container Place contaminated material in waste container

Sources

Mastering Safety: A Guide to Personal Protective Equipment for N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine is one such compound that, due to its specific nature, may lack extensive public documentation on its hazard profile. In these situations, a robust, first-principles approach to safety is not just recommended—it is imperative. This guide provides a comprehensive operational plan for the safe handling of this and other uncharacterized research chemicals, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

The foundational principle when handling a substance with unknown toxicological properties is to treat it as potentially hazardous. This conservative approach assumes the compound may be toxic, corrosive, reactive, or environmentally harmful until proven otherwise. Our safety protocols are therefore designed to provide a multi-layered defense against all potential routes of exposure, including inhalation, dermal contact, and ingestion.

Hazard Analysis Based on Chemical Structure

A critical first step in our risk assessment is to analyze the compound's structure. N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine possesses several functional groups that inform our safety strategy:

  • Substituted Piperidine Ring: Piperidine itself is a cyclic secondary amine that is classified as a flammable, corrosive liquid. It is toxic in contact with skin, harmful if swallowed, and can be fatal if inhaled.[1][2][3] The presence of this moiety demands protocols to prevent skin and eye contact and to control vapor inhalation.

  • Tertiary and Secondary Amine Groups: The overall structure contains both tertiary and secondary amine functionalities. Amines as a class can be corrosive and irritant to the skin, eyes, and respiratory tract.[4] Some amines can be absorbed through the skin in harmful amounts.[4]

Given this structural assessment, we must assume N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine may cause severe skin burns, eye damage, and respiratory irritation.[5][6]

The Core of Protection: Engineering Controls

Before any discussion of PPE, it is crucial to emphasize the primary role of engineering controls. All handling of N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[7] This is the most effective way to control exposure to potentially harmful vapors and aerosols.[3]

A Multi-Barrier PPE Protocol

PPE is the final barrier between the researcher and the chemical. A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes must be worn at all times to protect from splashes. A face shield should be worn over the goggles during procedures with a significant splash or aerosolization risk, such as transferring large volumes or working with reactions under pressure.
Hand Protection Double-Gloving with Chemical-Resistant GlovesNitrile gloves are a common choice in laboratories, but they offer poor resistance to some amines and concentrated acids.[8][9] Therefore, a double-gloving strategy is mandated. An inner nitrile glove can be worn for dexterity, with a thicker, more resistant outer glove such as neoprene or butyl rubber. Always inspect gloves for degradation or punctures before use. Gloves should be removed and replaced immediately if splash exposure occurs.[10]
Body Protection Chemical-Resistant Lab Coat & ApronA flame-resistant lab coat, fully buttoned, provides primary protection. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat adds a critical layer of protection.[11]
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory environment.
Respiratory Protection Air-Purifying Respirator (if needed)While all work should be done in a fume hood, if a specific, high-risk procedure cannot be adequately contained, consultation with Environmental Health & Safety (EHS) is required to determine if an air-purifying respirator with organic vapor cartridges is necessary.[7][12]
Operational Plans: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat & Apron D2 2. Goggles & Face Shield D1->D2 D3 3. Inner Gloves D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Apron & Lab Coat F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Inner Gloves F3->F4

Caption: PPE Donning and Doffing Workflow.

All materials that come into contact with N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine are considered hazardous waste.

  • PPE Disposal: Contaminated gloves, disposable aprons, and any other single-use items must be disposed of in a designated hazardous waste container. Reusable lab coats should be professionally laundered by a service equipped to handle chemical contamination.

  • Chemical Waste: All liquid and solid waste containing the compound must be collected in clearly labeled, sealed, and chemically compatible containers. Do not mix this waste with other chemical streams to prevent unknown and potentially hazardous reactions.

  • Spill Management: In the event of a spill, treat it as a major spill.[7] Evacuate the immediate area and notify your supervisor and EHS. Do not attempt to clean a significant spill without proper training and equipment. For minor spills (<30 ml) within a fume hood, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb the material.[13]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 to 20 minutes while removing all contaminated clothing.[5] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]

  • Inhalation: Move the affected individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine and other novel compounds, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Guide to Nitrile Gloves Chemical Resistance . (2023, December 14). International Enviroguard. [Link]

  • Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania EHRS. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of California, Santa Barbara. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]

  • N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine . ChemBK. [Link]

  • Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves . Duke University Safety. [Link]

  • UCPA LLC MATERIAL SAFETY DATA SHEET - 2,4-D Amine Weed Killer . Greenbook.net. [Link]

  • Personal Protective Equipment . US EPA. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Nitrile Gloves and Their Chemical Resistance . SOSCleanroom.com. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]

  • Animal Research Protocols Involving Hazardous Chemicals . Stanford Environmental Health & Safety. [Link]

  • Piperidine: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Piperidine - Hazard Summary . New Jersey Department of Health. [Link]

  • Safety data sheet - 2-piperazin-1-ylethylamine . MG Chemicals. [Link]

  • N-(Propan-2-yl)piperidin-4-amine . PubChem. [Link]

  • N-Ethyl-1-naphthalenamine . PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.